2-Hydroxypropyl-beta-cyclodextrin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70O35.4C3H8O/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;4*1-2-3-4/h8-63H,1-7H2;4*4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRWCHBEBFPRGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCO.CCCO.CCCO.CCCO.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H102O39 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94035-02-6 | |
| Record name | β-Cyclodextrin, 2-hydroxypropyl ethers | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unlocking Aqueous Solubility: Mechanistic Insights into 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation
Executive Summary
Poor aqueous solubility remains a critical bottleneck in modern pharmacokinetics, severely limiting the bioavailability of nearly 40% of newly synthesized Biopharmaceutical Classification System (BCS) Class II and IV chemical entities[1]. To overcome this, cyclodextrin-based inclusion complexation has emerged as a premier formulation strategy. This technical guide provides an in-depth mechanistic analysis of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), detailing the thermodynamic drivers of solubility enhancement, self-validating experimental workflows for complexation, and advanced structural elucidation techniques.
The Structural and Thermodynamic Basis of Complexation
Structural Amphiphilicity2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a chemically modified, amorphous derivative of natural β-cyclodextrin. It is synthesized via the hydroxypropylation of the hydroxyl groups at the 2-, 3-, and/or 6-positions of the α-1,4-linked D-glucopyranose ring[1].
From a formulation standpoint, unmodified β-cyclodextrin suffers from limited aqueous solubility (~18.5 mg/mL) and nephrotoxicity. By introducing hydroxypropyl groups, we disrupt the rigid intramolecular hydrogen-bonding network of the crystal lattice. This transforms HP-β-CD into a highly water-soluble (>100 mg/mL), FDA-approved excipient with a distinctly amphiphilic profile: a hydrophilic exterior that interfaces with bulk water, and a lipophilic central cavity that acts as a microenvironment for hydrophobic guest molecules[1].
Thermodynamic Drivers of Inclusion
The encapsulation of a drug into the HP-β-CD cavity is not a chemical reaction, but a dynamic, reversible supramolecular interaction driven by enthalpy-entropy compensation. As demonstrated in thermodynamic studies of 2 and 3, the process is highly spontaneous and exothermic[2][3].
-
Enthalpic Contribution (ΔH < 0): The insertion of the guest's lipophilic moiety into the cavity establishes favorable van der Waals forces, hydrophobic interactions, and occasional hydrogen bonding at the cavity rims[2].
-
Entropic Contribution (ΔS > 0): The uncomplexed HP-β-CD cavity is occupied by "frustrated," high-enthalpy water molecules. When the hydrophobic guest enters the cavity, these water molecules are expelled into the bulk solvent, resulting in a massive gain in systemic entropy.
Thermodynamic mechanism of HP-β-CD inclusion complexation and water displacement.
Quantitative Thermodynamic Profiling
To predict formulation stability across different storage temperatures, thermodynamic parameters must be calculated using the Van 't Hoff equation. Below is a summary of typical thermodynamic signatures observed during HP-β-CD complexation.
Table 1: Thermodynamic Signatures of HP-β-CD Complexation
| Parameter | Typical Value Range | Mechanistic Implication |
| ΔG (Gibbs Free Energy) | Negative (< 0 kJ/mol) | Indicates a spontaneous, thermodynamically favorable complexation process. |
| ΔH (Enthalpy) | Negative (< 0 kJ/mol) | Exothermic process; primarily driven by van der Waals forces and hydrophobic interactions within the cavity. |
| ΔS (Entropy) | Positive or Negative | Positive values indicate the release of cavity-bound water; negative values indicate high conformational restriction of the guest. |
Experimental Methodologies for Complexation & Characterization
To engineer a robust formulation, researchers must quantify the binding affinity and validate the spatial geometry of the complex. The following protocols are designed with built-in causality and self-validating checks.
Protocol: Phase Solubility Profiling (Higuchi-Connors Method)
The4 is the gold standard for determining the stability constant (
Causality Note: We utilize an excess of the solid guest drug. This ensures the thermodynamic activity of the solid phase remains constant, allowing us to isolate and measure the specific solubilizing effect of the cyclodextrin without concentration depletion artifacts.
Step-by-Step Methodology:
-
Preparation: Prepare a series of aqueous HP-β-CD solutions ranging from 0 to 20 mM in a pH-controlled buffer (to maintain a consistent ionization state of the guest drug).
-
Addition: Add an excess amount of the solid guest drug to each vial (amount must strictly exceed the drug's intrinsic solubility,
). -
Equilibration: Seal and agitate the vials isothermally (e.g., 25°C) at 100 rpm.
-
Self-Validating Check: To ensure thermodynamic equilibrium is truly reached (a common pitfall yielding false
values), test sample aliquots at 24, 48, and 72 hours. Equilibrium is confirmed only when the variance in drug concentration between time points is <2%.
-
-
Phase Separation: Centrifuge the suspensions, then filter the supernatant through a 0.45 µm hydrophilic membrane. Discard the first 1 mL of filtrate to prevent membrane adsorption artifacts.
-
Quantification: Analyze the filtrate via HPLC or UV-Vis spectroscopy to determine total dissolved drug.
-
Analysis: Plot guest concentration versus HP-β-CD concentration. For an
-type linear plot, calculate the stability constant using the equation: .
Step-by-step Higuchi-Connors phase solubility experimental workflow.
Table 2: Phase Solubility Isotherm Types (Higuchi-Connors Data Interpretation)
| Isotherm Type | Curve Characteristic | Stoichiometry | Formulation Implication |
| A_L Type | Linear increase in solubility | 1:1 (Host:Guest) | Predictable, highly stable solubilization; ideal for liquid parenteral formulations. |
| A_P Type | Positive deviation from linearity | Higher order (e.g., 2:1 Host:Guest) | Highly efficient solubilization at higher CD concentrations due to secondary complexation. |
| A_N Type | Negative deviation from linearity | Complex self-association | Potential precipitation risk at high CD concentrations; requires formulation adjustment. |
Protocol: Structural Elucidation via 2D NMR (ROESY)
While phase solubility proves solubilization, it does not definitively prove inclusion. To confirm the spatial conformation of the complex and map the exact orientation of the guest within the host,6 is critical[6].
Causality Note: The Nuclear Overhauser Effect (NOE) only occurs through space between protons that are closer than 5 Å. By measuring cross-peaks between the host and guest, we can physically map the encapsulation geometry.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the pure guest, pure HP-β-CD, and the lyophilized inclusion complex in
or DMSO- . -
1D Acquisition: Run a standard 1H NMR to identify chemical shift perturbations (Δδ). A downfield shift in the guest's protons indicates a transition from a polar aqueous environment to the non-polar cyclodextrin cavity.
-
ROESY Execution: Execute the 2D ROESY sequence. The mixing time must be carefully optimized (typically 200-300 ms) to maximize NOE buildup while preventing spin diffusion artifacts that cause false-positive cross-peaks[6].
-
Interpretation:
-
Self-Validating Check: True internal inclusion is validated only if cross-peaks are observed between the guest's hydrophobic protons and the H-3 and H-5 protons of HP-β-CD. Because H-3 and H-5 are located exclusively on the inside of the cyclodextrin cavity, this guarantees encapsulation. Interactions solely with H-1, H-2, or H-4 indicate external surface association, not a true inclusion complex.
-
References
-
Ueda T, et al. "Quantifying the bitter masking effect of drug-cyclodextrin complexation: NMR-ROESY mixing time approach." Carbohydrate Research (PubMed). URL: [Link]
-
Trapani G, et al. "Inclusion complexation of propofol with 2-hydroxypropyl-beta-cyclodextrin. Physicochemical, nuclear magnetic resonance spectroscopic studies, and anesthetic properties in rat." Journal of Pharmaceutical Sciences (PubMed). URL: [Link]
-
Semantic Scholar. "Encapsulation Mechanism of Oxyresveratrol by β-Cyclodextrin and Hydroxypropyl-β-Cyclodextrin and Computational Analysis." Molecules. URL:[Link]
-
Taylor & Francis. "Enhancement of the oral bioavailability of isopropoxy benzene guanidine though complexation with hydroxypropyl-β-cyclodextrin." Drug Delivery. URL:[Link]
Sources
- 1. alfachemic.com [alfachemic.com]
- 2. Inclusion complexation of propofol with this compound. Physicochemical, nuclear magnetic resonance spectroscopic studies, and anesthetic properties in rat. trapani@ippo.uniba.it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Quantifying the bitter masking effect of drug-cyclodextrin complexation: NMR-ROESY mixing time approach - PubMed [pubmed.ncbi.nlm.nih.gov]
chemical structure and properties of HP-beta-CD
Hydroxypropyl-Beta-Cyclodextrin (HP- -CD): A Technical Masterclass on Structure, Properties, and Application[1]
Executive Summary
Hydroxypropyl-beta-cyclodextrin (HP-
Molecular Architecture & Substitution Logic
The Core Scaffold
The fundamental unit of HP-
-
Cavity Dimensions: The internal hydrophobic cavity has a diameter of approx. 6.0–6.5 Å and a volume of ~262 ų, ideal for accommodating aromatic rings (e.g., phenyl, naphthyl groups).
-
Hydrophilic Exterior: The primary (C6) and secondary (C2, C3) hydroxyl groups reside on the narrow and wide rims, respectively.
Hydroxypropyl Substitution
HP-
-
Degree of Substitution (DS) vs. Molar Substitution (MS):
-
DS: The average number of substituted hydroxyl groups per glucopyranose unit. (Max DS = 3).[4][5]
-
MS: The average number of hydroxypropyl groups per glucopyranose unit.[6] Since the hydroxypropyl substituent itself contains a hydroxyl group, it can react with additional propylene oxide, forming oligomeric side chains. Therefore, MS can theoretically exceed DS.
-
Pharma Grade Target: Most pharmaceutical grades (e.g., Kleptose®, Trappsol®) target an MS of 0.62 to 1.0 (approx. 4 to 7 hydroxypropyl groups per total CD molecule).
-
Structural Visualization
The following diagram illustrates the substitution logic and the distinction between the hydrophobic core and the hydrophilic shell.
Figure 1: Synthesis pathway and structural attributes of HP-
Physicochemical Profile
The derivatization of
Comparative Properties Table
| Property | Native | HP- | Impact on Formulation |
| Aqueous Solubility | ~18.5 mg/mL (at 25°C) | > 600 mg/mL (at 25°C) | Drastic increase enables high-concentration parenteral formulations. |
| Crystallinity | Crystalline | Amorphous | Prevents precipitation upon storage; enhances freeze-drying properties. |
| Hygroscopicity | Moderate | High | Requires controlled humidity during storage; acts as a lyoprotectant. |
| Surface Activity | Low | Moderate | Can lower surface tension, aiding in wetting of hydrophobic drug particles. |
| Nephrotoxicity | High (crystallizes in kidneys) | Low | Safe for parenteral use; excreted renally without crystallization. |
| Hemolytic Activity | High | Low | Suitable for IV administration.[7] |
Stability
HP-
-
Acidic Hydrolysis: Like all acetals/ethers, the glycosidic bonds can hydrolyze at low pH (< 2) and high temperatures, opening the ring and destroying the cavity.
-
Enzymatic Stability: It is more resistant to amylases (alpha-amylase) than native
-CD, prolonging its half-life in vivo before renal excretion.
Mechanistic Insight: Inclusion Complexation
The primary mechanism of action is the formation of "host-guest" inclusion complexes. This is a dynamic equilibrium process, not a covalent bond formation.
The stability of this complex is governed by the Stability Constant (
Thermodynamic Drivers[8]
-
Release of Enthalpy-Rich Water: Water molecules inside the hydrophobic cavity are energetically frustrated (cannot form full H-bonds). Displacing them with a hydrophobic drug lowers the system's energy (Enthalpic driver).
-
Van der Waals Interactions: Close packing between the drug and the CD cavity walls.
-
Hydrophobic Effect: Non-polar drug moieties seek the non-polar cavity to avoid the aqueous environment (Entropic driver).
Figure 2: Thermodynamic equilibrium of inclusion complex formation. The driving force is the displacement of high-energy cavity water by the hydrophobic guest.
Critical Experimental Protocols
To ensure scientific integrity, researchers must validate the quality of the excipient and the thermodynamics of the complex.
Protocol A: Determination of Molar Substitution (MS) via 1H-NMR
Rationale: The MS value dictates solubility and toxicity. Commercial batches vary; verification is mandatory.
Materials:
-
D2O (Deuterated water, 99.9%)
-
NMR Spectrometer (min. 300 MHz recommended)
-
HP-
-CD sample[1][3][5][7][8][9][10][11][12][13][14]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Step-by-Step Methodology:
-
Sample Prep: Dissolve ~10 mg of HP-
-CD in 0.7 mL of D2O. Ensure complete dissolution. -
Acquisition: Run a standard 1H-NMR experiment (16-32 scans).
-
Integration:
-
Identify the Methyl Signal (A1): Doublet at
ppm (arising from the -CH3 group of the hydroxypropyl chain). -
Identify the H1/H-Other Signal (A2): The region
ppm and the anomeric protons at ppm. This region contains protons from the glucose ring and the rest of the hydroxypropyl chain. -
Alternative (Simplified USP Method): Integrate the methyl group (A1,
1.15) and the anomeric protons (A2, 5.0-5.3).
-
-
Calculation: Using the methyl protons (3 protons per HP group) and anomeric protons (7 protons per CD molecule):
Note: Verify specific integration limits based on the specific spectrum overlap, as H2-H6 often overlap with HP methylene protons.
Protocol B: Phase Solubility Profiling (Higuchi-Connors Method)
Rationale: Determines the stability constant (
Materials:
-
Excess Drug (Solid)
-
HP-
-CD solutions (0, 5, 10, 20, 50, 100 mM in water or buffer) -
0.45 µm PVDF or Nylon syringe filters
-
HPLC or UV-Vis Spectrophotometer
Step-by-Step Methodology:
-
Preparation: Prepare a series of vials containing increasing concentrations of HP-
-CD (e.g., 0 to 100 mM). -
Saturation: Add excess solid drug to each vial. The drug must remain in solid phase suspension throughout the experiment.
-
Equilibration: Shake vials at constant temperature (usually 25°C) for 24–72 hours.
-
Tip: Check periodically to ensure solid drug is still present. If clear, add more drug.
-
-
Filtration: Filter samples using 0.45 µm filters to remove un-dissolved drug.
-
Critical: Discard the first few mL of filtrate to account for drug adsorption to the filter membrane.
-
-
Quantification: Dilute filtrate if necessary and quantify drug concentration via HPLC/UV.
-
Data Analysis: Plot Molar Concentration of Drug (Y-axis) vs. Molar Concentration of CD (X-axis).
-
A_L Type: Linear increase (1:1 complex).[13]
-
A_P Type: Positive deviation (higher order complex, e.g., 1:2).
-
-
Calculation (
): For a linear (A_L) plot: Where is the intrinsic solubility of the drug (Y-intercept).
Figure 3: Higuchi-Connors phase solubility workflow for determining complexation constants.
Safety & Toxicology: The HP- -CD Advantage
The transition from
-
Nephrotoxicity:
- -CD: Has low aqueous solubility. Upon parenteral administration, it can precipitate in the renal tubules, causing crystalline nephropathy and tissue damage.
-
HP-
-CD: The hydroxypropyl groups disrupt the crystal lattice. It remains highly soluble in the kidney even at high concentrations, allowing safe renal clearance without crystallization.
-
Hemolysis:
-
HP-
-CD exhibits significantly lower hemolytic activity compared to -CD and methylated-CDs, making it the preferred choice for intravenous formulations.
-
-
Regulatory Status:
References
-
Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): A toxicology review. Food and Chemical Toxicology. Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.[9][10][14][16] Advances in Analytical Chemistry and Instrumentation. (Seminal text on the method).
-
United States Pharmacopeia (USP). Hydroxypropyl Betadex Monograph.[2][15] (Official standard for pharmaceutical grade HP-beta-CD).
-
Szente, L., & Szejtli, J. (1999). Highly soluble cyclodextrin derivatives: chemistry, properties, and trends in development. Advanced Drug Delivery Reviews. Link
Sources
- 1. alfachemic.com [alfachemic.com]
- 2. file.younginmt.com [file.younginmt.com]
- 3. 2-Hydroxypropyl-β-cyclodextrin | 128446-35-5 [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability Study of Biopharma Grade Hydroxypropyl β-Cyclodextrin in Solution [roquette.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison in toxicity and solubilizing capacity of hydroxypropyl-β-cyclodextrin with different degree of substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cyclodextrinnews.com [cyclodextrinnews.com]
- 10. High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. farmaciajournal.com [farmaciajournal.com]
- 13. researchgate.net [researchgate.net]
- 14. jgtps.com [jgtps.com]
- 15. Molar Substitution Determination in Hydroxypropyl Betadex According to USP-NF/Ph. Eur. (1804) Monograph Method Using 1H Benchtop NMR — Nanalysis [nanalysis.com]
- 16. researchgate.net [researchgate.net]
difference between beta-cyclodextrin and 2-hydroxypropyl-beta-cyclodextrin
Technical Deep Dive: -Cyclodextrin vs. 2-Hydroxypropyl- -Cyclodextrin
A Comparative Guide for Pharmaceutical Formulation
Executive Summary
In pharmaceutical formulation, the choice between native
While both share the same hydrophobic cavity size (
This guide dissects the mechanistic differences, safety thresholds, and experimental protocols required to validate their use in drug development.
Part 1: The Physicochemical Divide
1.1 Structural Mechanics & Solubility
The fundamental difference lies in the intermolecular hydrogen bonding .
-
-Cyclodextrin (
-CD): The native form possesses a rigid, crystalline lattice structure. Secondary hydroxyl groups ( and ) on adjacent glucopyranose units form a complete belt of intramolecular hydrogen bonds. This "locking" mechanism makes the crystal lattice energy high, resulting in surprisingly low aqueous solubility (18.5 mg/mL at 25°C). -
HP-
-CD: The substitution of hydroxyl groups with 2-hydroxypropyl moieties disrupts this hydrogen bonding belt. This prevents crystallization, converting the substance into an amorphous mixture of isomers. The result is a dramatic increase in aqueous solubility (>600 mg/mL).
Key Concept: Degree of Substitution (DS)
Unlike
1.2 Visualization: Solubility Mechanism
The following diagram illustrates how hydroxypropyl substitution disrupts the crystal lattice.
Figure 1: Mechanism of solubility enhancement via hydroxypropyl substitution, disrupting the native crystalline lattice.
Part 2: Phase Solubility Dynamics (Higuchi & Connors)
When characterizing these excipients, you must determine the stability constant (
2.1 The Divergence: Type B vs. Type A
-
-CD (Type B Diagrams): Because the native
-CD itself has low solubility, the complex often precipitates once it exceeds a certain concentration. -
HP-
-CD (Type A Diagrams): Due to high solubility, the complex rarely precipitates.-
Type AL: Linear increase in drug solubility with CD concentration (Ideal 1:1 binding).
-
Type AP: Positive deviation (Higher order complexes, e.g., 1:2 Drug:CD).
-
2.2 Calculation of Stability Constant (
)
For linear (Type AL) portions of the phase solubility diagram, the binding constant is calculated as:
-
Slope: Obtained from plotting [Drug]
vs. [CD] .[3][10] - : Intrinsic solubility of the drug in the absence of CD (y-intercept).[3]
Critical Insight: For
-CD (Type B), you can only calculatefrom the initial linear portion of the curve before precipitation occurs. For HP- -CD, the linear range extends significantly further.
Part 3: Toxicology & Biocompatibility
This is the deciding factor for regulatory approval.
3.1 Nephrotoxicity (The Parenteral Barrier)
- -CD: Highly nephrotoxic when administered parenterally.
-
HP-
-CD: Generally safe for parenteral use.[8]-
Mechanism:[11] High solubility prevents crystallization in the kidneys. It is excreted renally but does not cause the same physical damage as the native form.
-
Status:Approved for IV/IM use (e.g., Sporanox® IV, Voriconazole).
-
3.2 Hemolysis
- -CD: High hemolytic activity. It aggressively extracts cholesterol and phospholipids from erythrocyte membranes, leading to cell rupture.
-
HP-
-CD: Significantly lower hemolytic activity.[12][13] The hydroxypropyl groups sterically hinder the deep penetration of membrane cholesterol into the cavity compared to the native form.
| Feature | HP- | |
| CAS Number | 7585-39-9 | 128446-35-5 |
| Aqueous Solubility | ~18.5 mg/mL | >600 mg/mL |
| Phase Diagram | Type B (Precipitation likely) | Type A (Linear/Soluble) |
| Parenteral Safety | Nephrotoxic (Avoid) | Safe (FDA IID Listed) |
| Oral Safety | GRAS (Safe) | Safe (High doses: Diarrhea) |
| Hemolytic Activity | High | Low |
Part 4: Experimental Protocols
4.1 Workflow: Phase Solubility Study
This protocol validates the complexation efficiency and determines
Reagents:
-
API (Excess)
-
CD Solutions (0, 5, 10, 20, 50 mM in water/buffer)
-
0.45
m PVDF Syringe Filters
Figure 2: Standard Higuchi-Connors phase solubility workflow for determining stability constants.
4.2 Preparation of Solid Complexes
The method of preparation dictates the solid-state properties (amorphous vs. crystalline).
-
Lyophilization (Freeze-Drying):
-
Kneading (Slurry):
-
Best for:
-CD (Cost-effective).[8] -
Why:
-CD is crystalline; kneading with a small amount of water/ethanol allows the drug to insert into the cavity without requiring large volumes of water to dissolve the CD. -
Protocol: Mix CD + Drug + minimal solvent (paste). Grind in mortar for 1 hour. Dry in oven.
-
Part 5: Regulatory Landscape[1]
- -CD:
-
HP-
-CD:-
FDA: Listed in the Inactive Ingredient Database (IID).[8]
-
Pharma: Approved for Parenteral (IV/IM), Oral, Ophthalmic.
-
Commercial Examples: Sporanox (Itraconazole) IV uses HP-
-CD to solubilize the antifungal agent [2].[8] Veklury (Remdesivir) uses SBE- -CD (a similar derivative), but HP- -CD is the standard alternative.
-
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[17] Link
-
European Medicines Agency (EMA).[1] (2017). Cyclodextrins used as excipients.[14] EMA/CHMP/333892/2013. Link
-
Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.[6] Advances in Analytical Chemistry and Instrumentation, 4, 117-212.[6]
-
U.S. Food and Drug Administration (FDA). Inactive Ingredient Search for Approved Drug Products.[1][16] Link
-
Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): A toxicology review. Food and Chemical Toxicology, 43(10), 1451-1459. Link
Sources
- 1. Cyclodextrins: Emerging Medicines of the New Millennium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. scispace.com [scispace.com]
- 8. Cyclodextrin vs Hydroxypropyl Betadex: Which One is Better for Your Pharmaceutical Needs? - News - Xi'an Deli Biochemical Industry Co., Ltd [delicydextrin.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effect of 2-Hydroxypropyl-β-cyclodextrin on Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison in toxicity and solubilizing capacity of hydroxypropyl-β-cyclodextrin with different degree of substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. alfachemic.com [alfachemic.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Thorsteinn Loftsson - Google Scholar [scholar.google.com]
Unveiling the Thermodynamics of HP-β-CD Inclusion Complex Formation: A Comprehensive Guide
Introduction: The Mechanistic Role of HP-β-CD in Drug Delivery
As a Senior Application Scientist, I often see formulation teams treat cyclodextrins as simple "solubility enhancers," dropping them into formulations without understanding the molecular forces at play. To truly optimize a drug delivery system, we must treat the formation of an inclusion complex as a precise thermodynamic event.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a chemically modified cyclic oligosaccharide. The hydroxypropylation of native β-cyclodextrin disrupts its rigid intramolecular hydrogen-bonding network, dramatically increasing its aqueous solubility while maintaining a lipophilic central cavity[1]. When a hydrophobic Active Pharmaceutical Ingredient (API) enters this cavity, it is not a passive event; it is a dynamic, thermodynamically driven displacement reaction[2].
The Thermodynamic Drivers of Inclusion Complexation
The formation of an HP-β-CD inclusion complex is governed by the classic Gibbs free energy equation: ΔG = ΔH - TΔS . For a complexation event to be spontaneous, the change in Gibbs free energy (ΔG) must be negative[2].
-
Enthalpic Contributions (ΔH): The primary enthalpic gain comes from the displacement of high-energy, cavity-bound water molecules[2]. Because the HP-β-CD cavity is apolar, the water molecules inside cannot form a full complement of hydrogen bonds, leaving them in an "unhappy," high-enthalpy state[2]. When the API enters, these water molecules are expelled, and favorable van der Waals forces and hydrophobic interactions are established between the API and the cavity walls[1][3].
-
Entropic Contributions (ΔS): The release of these structured, cavity-bound water molecules into the bulk solvent results in a massive increase in system disorder, providing a significant entropic driving force[1][2].
-
Enthalpy-Entropy Compensation (EEC): In HP-β-CD systems, we frequently observe EEC—a thermodynamic phenomenon where an increase in binding enthalpy is offset by a corresponding decrease in entropy[1]. This delicate balance dictates the ultimate stability, specificity, and orientation of the guest molecule[1][4].
Logical flow of thermodynamic drivers in HP-β-CD inclusion complex formation.
Quantitative Thermodynamic Data
The thermodynamic profile of HP-β-CD complexation varies wildly depending on the physicochemical properties of the guest molecule. Below is a summary of quantitative data extracted from authoritative thermodynamic studies:
| Guest Molecule (API) | Binding Constant ( | ΔG (kJ/mol) | ΔH | ΔS | Primary Driving Force |
| (+)-Usnic Acid | 405 | -14.87 | Exothermic | Positive | Enthalpy (van der Waals)[3] |
| Deslorelin | ~125 | Negative | -2.51 kJ/mol | - | Enthalpy[5] |
| Quercetin | ~10³ | Negative | Endothermic | Positive | Entropy (Water release)[6] |
| Oxyresveratrol | High | Negative | Exothermic | - | Enthalpy[7] |
Note: Thermodynamic parameters are highly sensitive to temperature and solvent conditions (e.g., pH, ionic strength).
Experimental Protocols for Thermodynamic Profiling
To generate trustworthy data, we must build self-validating experimental systems. Relying solely on phase-solubility diagrams is insufficient for mechanistic understanding. Here are the core protocols I mandate for thermodynamic profiling.
Protocol 1: Isothermal Titration Calorimetry (ITC)
ITC is the gold standard because it directly measures the heat of interaction (ΔH), binding affinity (
Causality Check: Why use ITC over UV-Vis? UV-Vis relies on spectral shifts, which are secondary phenomena dependent on the chromophore's microenvironment. ITC directly measures the fundamental thermodynamic heat signature of the complexation event itself[2].
Step-by-Step Methodology:
-
Buffer Matching & Degassing: Prepare the HP-β-CD (titrant, typically 10–20x API concentration) and API (cell solution) in the exact same buffer or solvent system. Degas both solutions under vacuum for 10 minutes. Causality: Mismatched buffers cause massive heats of dilution that mask the complexation signal; dissolved gases cause bubbles, ruining the thermal baseline.
-
System Equilibration: Load the API into the sample cell and HP-β-CD into the automated syringe. Allow the system to equilibrate at the target temperature (e.g., 25°C) until the baseline variance is < 10 ncal/s.
-
Blank Titration (Critical Self-Validation): Titrate HP-β-CD into the pure buffer. Causality: Cyclodextrins exhibit a measurable heat of dilution when injected into a buffer. This background heat must be mathematically subtracted from the main experiment to isolate the true heat of complexation.
-
Main Titration: Inject HP-β-CD into the API solution in 2–10 μL aliquots. Wait 120–180 seconds between injections to allow the heat signal to fully return to baseline.
-
Data Integration: Integrate the area under each injection peak. Fit the resulting isotherm to an independent binding model to extract
, , and ΔH. Calculate ΔS using the relationships and .
Step-by-step self-validating workflow for Isothermal Titration Calorimetry (ITC).
Protocol 2: 2D-ROESY NMR for Structural Thermodynamics
While ITC provides macroscopic thermodynamic parameters, Nuclear Magnetic Resonance (NMR) provides microscopic structural causality[2][8].
Causality Check: Why 2D-ROESY? Rotating-frame Overhauser Enhancement Spectroscopy (ROESY) detects nuclear Overhauser effects (NOE) between protons that are spatially close (< 5 Å)[8]. If the API is deeply included in the HP-β-CD cavity, cross-peaks between the API protons and the inner cavity protons (H3 and H5) of the cyclodextrin will appear[8]. This physically validates the 1:1 stoichiometry and structural orientation assumed in the ITC mathematical model.
Step-by-Step Methodology:
-
Solvent Selection: Dissolve HP-β-CD and API in
. -
1H NMR Titration (Job's Plot): Record 1H NMR spectra of the API at varying molar ratios of HP-β-CD while keeping the total concentration constant. Self-Validation: Plotting the change in chemical shift (Δδ) vs. molar fraction confirms the stoichiometry (e.g., a peak at 0.5 indicates a 1:1 complex)[9].
-
2D-ROESY Acquisition: Prepare a 1:1 molar ratio complex at high concentration (e.g., 10 mM). Acquire the 2D-ROESY spectrum with a mixing time of 200–400 ms.
-
Cross-Peak Analysis: Identify intermolecular cross-peaks between the API and the H3/H5 protons of HP-β-CD. The relative intensity of these peaks determines the directionality of inclusion (e.g., A-ring vs. B-ring insertion).
Conclusion
Understanding the thermodynamics of HP-β-CD complexation is the cornerstone of rational drug formulation. By leveraging orthogonal techniques like ITC and 2D-ROESY NMR—and anchoring them in self-validating experimental designs—scientists can accurately predict complex stability, optimize API solubility, and confidently accelerate the path from bench to bedside.
References
- beta-cyclodextrin inclusion complexes: Topics by Science.
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends MDPI URL
- Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside PMC - NIH URL
- Interaction of [D-Trp6, Des-Gly10] LHRH ethylamide and hydroxy propyl beta-cyclodextrin (HPbetaCD)
- Encapsulation Mechanism of Oxyresveratrol by β-Cyclodextrin and Hydroxypropyl-β-Cyclodextrin and Computational Analysis MDPI URL
- Elucidation of the complexation mechanism between (+)
- Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications PMC - NIH URL
- Thermodynamics of complex formation between hydroxypropyl-β-cyclodextrin and quercetin in water–ethanol solvents at T = 298.
- Enthalpy-entropy compensation as depicted by plots of ln k' versus ∆H° ResearchGate URL
Sources
- 1. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Elucidation of the complexation mechanism between (+)-usnic acid and cyclodextrins studied by isothermal titration calorimetry and phase-solubility diagram experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interaction of [D-Trp6, Des-Gly10] LHRH ethylamide and hydroxy propyl beta-cyclodextrin (HPbetaCD): thermodynamics of interaction and protection from degradation by alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. beta-cyclodextrin inclusion complexes: Topics by Science.gov [science.gov]
- 9. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Molecular Landscape: An In-depth Technical Guide to the Average Molar Substitution of 2-Hydroxypropyl-β-Cyclodextrin
For Researchers, Scientists, and Drug Development Professionals
The Significance of Molar Substitution: More Than Just a Number
2-Hydroxypropyl-β-cyclodextrin is a derivative of β-cyclodextrin, a cyclic oligosaccharide composed of seven D-glucopyranose units. The parent β-cyclodextrin has limited aqueous solubility and can exhibit toxicity. To overcome these limitations, it is chemically modified by reacting it with propylene oxide, which introduces 2-hydroxypropyl groups onto the hydroxyl groups of the glucose units.
The average molar substitution (MS) is a fundamental parameter that defines the average number of hydroxypropyl groups per anhydroglucose unit in the cyclodextrin structure.[1] It is a statistical average, as HPβCD is a complex mixture of molecules with varying degrees of substitution.
The MS value is not merely a descriptor; it is a critical determinant of HPβCD's functionality:
-
Solubility and Bioavailability: The degree of hydroxypropylation directly influences the aqueous solubility of the cyclodextrin. This, in turn, dictates its ability to form inclusion complexes with poorly soluble drug molecules, thereby enhancing their solubility, dissolution rate, and bioavailability.[2][3]
-
Toxicity Profile: The MS has been shown to impact the toxicological profile of HPβCD. Studies suggest that HPβCD with a lower degree of substitution may be a better choice when considering both solubilizing capacity and toxicity.[4]
-
Complexation Efficiency: The size and nature of the substituents affect the geometry of the cyclodextrin cavity, influencing its ability to encapsulate guest molecules and the stability of the resulting inclusion complexes.[5]
The relationship between MS and the degree of substitution (DS) is straightforward: DS is the average number of hydroxypropyl groups per cyclodextrin molecule and is calculated by multiplying the MS by 7 (the number of glucose units in β-cyclodextrin).[1][5]
The Gold Standard: Unraveling Molar Substitution with ¹H NMR Spectroscopy
The United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) designate ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the official method for determining the average molar substitution of HPβCD.[1][6] This technique offers a robust, non-destructive, and quantitative approach to characterizing the molecular structure.
The Underlying Principle
The calculation of MS by ¹H NMR is based on the integration of specific proton signals in the spectrum of the HPβCD molecule. The key signals are:
-
The methyl protons of the hydroxypropyl groups: These three protons give rise to a characteristic signal around 1.2 ppm. The integral of this signal is directly proportional to the number of hydroxypropyl substituents.[1][7]
-
The anomeric proton (H-1) of the glucopyranose units: This proton, located at the C1 position of each glucose ring, provides a reference signal corresponding to the seven anhydroglucose units of the β-cyclodextrin backbone. This signal typically appears around 5.2 ppm.[1][7]
By comparing the integral of the methyl proton signal to the integral of the anomeric proton signal, the average number of hydroxypropyl groups per glucose unit can be accurately determined.
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines the determination of MS using ¹H NMR, adhering to the principles of the pharmacopoeial methods.
Diagram of the ¹H NMR Workflow for MS Determination:
Caption: Workflow for determining the average degree of substitution of HPβCD by Mass Spectrometry.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC with an Evaporative Light Scattering Detector (ELSD) can be used to separate and quantify HPβCD and related impurities. While not a direct measure of MS, it is a valuable tool for quality control.
Principle: HPLC separates the components of the HPβCD mixture based on their interaction with a stationary phase. Since cyclodextrins lack a chromophore for UV detection, an ELSD is employed. The ELSD nebulizes the column effluent, evaporates the mobile phase, and detects the light scattered by the non-volatile analyte particles.
Experimental Protocol Outline:
-
Sample Preparation: Dissolve a known concentration of HPβCD in the mobile phase.
-
Chromatographic Separation: Inject the sample onto an appropriate HPLC column (e.g., a C18 or a specialized column for sugar analysis). A gradient elution with a mixture of water and an organic solvent like acetonitrile is often used.
-
Detection: The column effluent is directed to the ELSD for detection.
-
Data Analysis: The peak area of the HPβCD can be used for quantification against a standard curve. This method can also be used to determine the presence of unreacted β-cyclodextrin and other impurities. [8]
The Impact of Molar Substitution on Performance: A Quantitative Perspective
The choice of HPβCD with a specific MS is a critical formulation decision. The following table summarizes the influence of the degree of substitution on key performance attributes.
| Molar Substitution (MS) / Degree of Substitution (DS) | Impact on Drug Solubility | Impact on Toxicity | References |
| Low MS (e.g., DS = 4.55) | Generally higher solubilizing capacity for steroids and BCS class II drugs. | May induce more reversible changes in hematological and biochemical parameters. | [4] |
| Medium MS (e.g., DS = 6.16) | Intermediate solubilizing capacity. | May have slightly greater nephrotoxicity compared to low and high MS. | [4] |
| High MS (e.g., DS = 7.76) | Weaker solubilizing capacity for some drugs. | Lower hemolytic activity. | [4] |
| General Trend | The relationship between MS and solubility enhancement can be drug-dependent. | Higher MS is generally associated with reduced toxicity. |
Note: The optimal MS for a particular application will depend on the specific drug molecule and the desired formulation properties.
Visualizing the Molecular Architecture
A clear understanding of the HPβCD structure is essential for appreciating the role of molar substitution.
Diagram of the 2-Hydroxypropyl-β-Cyclodextrin Structure:
Caption: Schematic and key features of the 2-hydroxypropyl-β-cyclodextrin molecule. (Note: The image source in the DOT script is a placeholder and would need to be replaced with an actual image URL for rendering.)
Conclusion: A Critical Parameter for Rational Drug Development
The average molar substitution of HPβCD is a cornerstone of its characterization and a critical parameter that dictates its performance as a pharmaceutical excipient. A thorough understanding of the analytical methodologies for its determination, particularly the pharmacopoeial ¹H NMR method, is essential for ensuring product quality and consistency. By carefully selecting an HPβCD with an appropriate MS, drug development professionals can optimize the solubility, stability, and safety profile of their formulations, ultimately leading to more effective and safer medicines. This guide provides the foundational knowledge and practical insights necessary to navigate the complexities of HPβCD characterization and harness its full potential in modern drug delivery.
References
-
Nanalysis Corp. Molar Substitution Determination in Hydroxypropyl Betadex According to USP-NF/Ph. Eur. (1804) Monograph Method Using 1H Benchtop NMR. Available from: [Link]
-
Nanalysis Corp. Molar Substitution Determination in Hydroxypropyl Betadex According to USP-NF/Ph. Eur. (1804) Monograph Method Using 1H Benchtop NMR — Nanalysis. Available from: [Link]
-
Li P, et al. Comparison in toxicity and solubilizing capacity of hydroxypropyl-β-cyclodextrin with different degree of substitution. PubMed. 2016 Nov 20. Available from: [Link]
-
ResearchGate. Comparison in toxicity and solubilizing capacity of hydroxypropyl-β-cyclodextrin with different degree of substitution. Available from: [Link]
-
Ma, D., et al. Development and validation of sensitive LC-MS/MS assays for quantification of HP-β-CD in human plasma and CSF. PMC. Available from: [Link]
-
ResearchGate. Characterization of the substituent poly-distribution in hydroxypropyl-β-cyclodextrin by electrospray ionization mass spectrometry and liquid chromatography with evaporative light scattering detection. Available from: [Link]
-
Dufour, G., et al. Rapid quantification of 2-hydroxypropyl-beta-cyclodextrin in liquid pharmaceutical formulations by 1H-NMR. ORBi. Available from: [Link]
-
Roquette. Stability Study of Biopharma Grade Hydroxypropyl β-Cyclodextrin in Solution. Available from: [Link]
-
ResearchGate. Development and validation of a simple HPLC-ELSD method for direct quantification of native cyclodextrins in a cyclization medium. Available from: [Link]
-
MDPI. Mass Spectrometry of Esterified Cyclodextrins. 2023 Feb 21. Available from: [Link]
-
MDPI. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. 2024 Nov 12. Available from: [Link]
-
SciSpace. Effect of β-cyclodextrin and Hydroxypropyl β- cyclodextrin on Aqueous Stability, Solubility and Dissolution of Novel. 2018 Mar 6. Available from: [Link]
-
SIELC Technologies. HPLC Method For Analysis of B-Cyclodextrin and Hydroxypropyl B-Cyclodextrin on Primesep S2 Column. Available from: [Link]
- Google Patents. Novel hydroxypropyl-beta-cyclodextrin and process for the production thereof.
- Google Patents. Quality control method of hydroxypropyl-beta-cyclodextrin.
-
uspbpep.com. usp31nf26s1_m39130, NF Monographs: Hydroxypropyl Betadex. Available from: [Link]
-
ResearchGate. (PDF) Effect of pH and Hydroxylpropyl-b-Cyclodextrin on Solubility and Stability of Gliclazide. 2016 Apr 20. Available from: [Link]
-
ResearchGate. Effect of different concentrations of β-CyD or HP-β-CyD on the aqueous solubility of ROF at 25 and 37º.. Available from: [Link]
-
MDPI. 2-Hydroxypropyl-β-Cyclodextrin Aggregates: Identification and Development of Analytical Techniques. 2018 Oct 13. Available from: [Link]
-
PMC. Understanding the Effect of Hydroxypropyl‐β‐Cyclodextrin on Fenebrutinib Absorption in an Itraconazole–Fenebrutinib Drug–Drug Interaction Study. Available from: [Link]
-
MDPI. Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization. 2022 Jan 31. Available from: [Link]
-
ResearchGate. Structure of 2-hydroxypropyl-β-cyclodextrin (HPβCD) where R = H or.... Available from: [Link]
-
PubChemLite. 2 hydroxypropyl beta cyclodextrin (C63H112O42). Available from: [Link]
-
MDPI. Preparation and Embedding Characterization of Hydroxypropyl-β-cyclodextrin/Menthyl Acetate Microcapsules with Enhanced Stability. 2023 Jul 19. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
ResearchGate. (PDF) 2-Hydroxypropyl-β-Cyclodextrin Aggregates: Identification and Development of Analytical Techniques. Available from: [Link]
-
ARIKESI. Method Development for Analysis of Cyclodextrin Inclusion Complexes with HPLC. 2024 Sep 23. Available from: [Link]
-
PMC. Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes. Available from: [Link]
-
PMC. Studies on the Preparation, Characterization, and Solubility of 2-HP-β-Cyclodextrin-Meclizine HCl Inclusion Complexes. Available from: [Link]
Sources
- 1. file.younginmt.com [file.younginmt.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Comparison in toxicity and solubilizing capacity of hydroxypropyl-β-cyclodextrin with different degree of substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20210253746A1 - Novel hydroxypropyl-beta-cyclodextrin and process for the production thereof - Google Patents [patents.google.com]
- 6. Molar Substitution Determination in Hydroxypropyl Betadex According to USP-NF/Ph. Eur. (1804) Monograph Method Using 1H Benchtop NMR — Nanalysis [nanalysis.com]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. CN102375032A - Quality control method of hydroxypropyl-beta-cyclodextrin - Google Patents [patents.google.com]
Technical Guide: Critical Aggregation Concentration (CAC) of HP-β-CD Derivatives
This guide serves as a technical deep-dive into the self-assembly behaviors of 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and its derivatives.
Editorial Note: While the term "Critical Micelle Concentration" (CMC) is standard for surfactants, it is technically inaccurate for standard HP-β-CD. HP-β-CD forms metastable clusters, defined by a Critical Aggregation Concentration (CAC) . True CMC behavior is observed only in specific amphiphilic derivatives (e.g., alkyl-grafted CDs). This guide addresses both, with a primary focus on the CAC of HP-β-CD, as this is the most common parameter relevant to drug formulation.
Theoretical Framework: Micelles vs. Aggregates
In drug development, distinguishing between inclusion complexation (molecular encapsulation) and self-aggregation (clustering) is vital for predicting solubility and bioavailability.
The Distinction
-
Surfactants (CMC): Amphiphilic monomers (e.g., SDS, Tween) spontaneously form thermodynamically stable micelles above a specific concentration (CMC).
-
HP-β-CD (CAC): HP-β-CD is hydrophilic. However, at high concentrations, solute-solvent interactions (hydrogen bonding networks) force monomers to cluster. This point is the Critical Aggregation Concentration (CAC) .[1][2]
-
Amphiphilic CD Derivatives: If HP-β-CD is chemically modified with hydrophobic chains (e.g., cholesteryl- or alkyl-chains), it behaves like a surfactant and exhibits a true CMC .
Quantitative Benchmarks
| Parameter | Standard HP-β-CD | Amphiphilic β-CD Derivatives |
| Terminology | Critical Aggregation Concentration (CAC) | Critical Micelle Concentration (CMC) |
| Typical Value | ~11.8% (w/v) (~80–120 mg/mL) | < 0.1% (w/v) (µM range) |
| Driving Force | H-bonding, Water Structure Maker/Breaker effects | Hydrophobic Effect (Entropy driven) |
| Detection Method | Permeation, DLS, Viscosity | Pyrene Fluorescence, Surface Tension |
| Stability | Metastable (Transient clusters) | Stable Micelles |
Mechanism of Self-Assembly
The aggregation of HP-β-CD is non-linear and often overlooked in formulation, leading to discrepancies in solubility data.
Graphviz Diagram: Aggregation Pathway
The following diagram illustrates the transition from monomeric inclusion to self-aggregation.
Caption: Transition from thermodynamic inclusion complexation (green) to metastable self-aggregation (red) above the CAC.
Experimental Protocol: Determination of CAC/CMC
Method Selection:
-
DO NOT USE: Surface Tension (Tensiometry). HP-β-CD does not significantly reduce surface tension, making this method insensitive for CAC determination.[3]
-
USE: Pyrene Fluorescence Spectroscopy . This is the gold standard. Pyrene acts as a polarity probe. Its fluorescence fine structure (vibronic bands
and ) changes drastically when it moves from water to a hydrophobic environment (CD cavity or aggregate core).
Protocol: Pyrene 1:3 Ratio Method
Objective: Determine the onset of aggregation by monitoring the polarity of the Pyrene microenvironment.
Reagents & Equipment[1][4]
-
Pyrene Stock Solution: 1 mM in Ethanol (Store in dark, -20°C).
-
HP-β-CD: High purity grade (e.g., Kleptose®).
-
Solvent: Milli-Q Water (filtered 0.22 µm).
-
Equipment: Fluorescence Spectrophotometer (e.g., Shimadzu RF-6000 or equivalent).
Step-by-Step Workflow
-
Probe Preparation:
-
Add 10 µL of Pyrene stock into empty volumetric flasks.
-
Evaporate ethanol completely under a gentle stream of
gas. (Crucial: Ethanol interferes with CAC). -
Final Pyrene concentration must be fixed at
M (near solubility limit).
-
-
Sample Preparation:
-
Prepare a serial dilution of HP-β-CD in water.
-
Range: 0.01% to 20% (w/v). Ensure dense sampling around 10–15% (the expected CAC).
-
Add HP-β-CD solutions to the flasks containing dried Pyrene.
-
-
Equilibration:
-
Sonicate for 30 mins (bath sonicator).
-
Shake at room temperature (25°C) for 24 hours in the dark. Note: Equilibrium is slow due to the metastable nature of aggregates.
-
-
Measurement:
-
Excitation: 335 nm.
-
Emission Scan: 350 nm – 450 nm.
-
Slit Width: 2.5 nm (excitation) / 2.5 nm (emission).
-
Key Peaks: Measure intensity at 373 nm (
) and 384 nm ( ) .
-
-
Data Analysis:
-
Calculate the ratio
. -
Plot
vs. Log[HP-β-CD concentration]. -
Interpretation: The ratio will drop sigmoidally (or show a breakpoint) as Pyrene enters the hydrophobic cavities/aggregates. The inflection point represents the CAC.
-
Graphviz Diagram: Experimental Workflow
Caption: Step-by-step Pyrene fluorescence protocol for determining CAC/CMC.
Validation & Secondary Methods
To ensure scientific integrity, validate the Pyrene results with a secondary orthogonal method.
A. Dynamic Light Scattering (DLS)[1][2][5]
-
Principle: Measures the hydrodynamic radius (
) of particles. -
Expected Result:
-
Below CAC: Signal is weak/noise (monomers < 2 nm).
-
Above CAC: Distinct peak appearance at 3–10 nm (aggregates) or larger (>100 nm) if bridging occurs.
-
-
Limitation: DLS is less sensitive than fluorescence for determining the exact onset concentration but confirms the presence of aggregates.
B. Permeation Studies (The "Real" CAC)
-
Context: Often considered the most accurate method for HP-β-CD.
-
Method: Use a semi-permeable membrane (MWCO ~3.5 kDa). Monomers pass through; aggregates do not.
-
Result: Flux deviates from linearity (Fick's law) above the CAC (~11% w/v).
References
-
Sá Couto, A. R., et al. (2018). 2-Hydroxypropyl-β-Cyclodextrin Aggregates: Identification and Development of Analytical Techniques. Materials, 11(10), 1971.[3] Link
-
Loftsson, T., et al. (2011). Self-assembly of cyclodextrin complexes: Effect of temperature, agitation and media composition on aggregation. International Journal of Pharmaceutics, 419(1-2), 272-278. Link
-
Messner, M., et al. (2011). Self-assembly of cyclodextrins: The effect of the guest molecule. International Journal of Pharmaceutics, 408(1-2), 235-247. Link
-
Valero, M., et al. (2014). Cyclodextrins and Surfactants in Aqueous Solution above the Critical Micelle Concentration. The Journal of Physical Chemistry B, 118(28), 8271–8281. Link
-
Levine, M., & Smith, B. R. (2020). Enhanced Characterization of Pyrene Binding in Mixed Cyclodextrin Systems via Fluorescence Spectroscopy.[5] Journal of Fluorescence, 30, 1015–1023.[5] Link
Sources
- 1. 2-Hydroxypropyl-β-Cyclodextrin Aggregates: Identification and Development of Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Hydroxypropyl-β-Cyclodextrin Aggregates: Identification and Development of Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-Cyclodextrin Polymer-Based Host–Guest Interaction and Fluorescence Enhancement of Pyrene for Sensitive Isocarbophos Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Characterization of Pyrene Binding in Mixed Cyclodextrin Systems via Fluorescence Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
stability constants of drug-HP-beta-CD complexes
Technical Guide: Determination of Stability Constants for Drug-HP- -CD Complexes
Part 1: Core Directive & Introduction
Editorial Note: This guide is structured as a high-level operational manual for formulation scientists. It moves beyond textbook definitions to address the operational reality of determining stability constants (
Hydroxypropyl-
Part 2: Theoretical Framework
The interaction between a drug (Guest,
The equilibrium for a 1:1 complex is defined as:
The stability constant
Thermodynamic Parameters:
-
(Gibbs Free Energy): Determines spontaneity.
. - (Enthalpy): Often negative (exothermic) due to van der Waals forces.
- (Entropy): Often positive due to water release, though conformational restriction of the drug can impose an entropic penalty.
Part 3: Analytical Methodologies (The "How-To")
Method A: Phase Solubility (The Higuchi-Connors Method)
Status: The Industrial Workhorse Best For: Poorly water-soluble drugs (BCS Class II/IV).
This method measures the increase in total drug solubility as a function of CD concentration.[1] Unlike native
Experimental Protocol
-
Buffer Preparation: Prepare phosphate or citrate buffer (pH is critical; ionized drugs bind differently).
-
Sample Preparation:
-
Weigh excess Drug (
) into vials (ensure by at least 5-fold). -
Add HP-
-CD solutions of increasing concentration (e.g., 0, 10, 20, ... 100 mM).
-
-
Equilibration:
-
Shake at constant temperature (typically 25°C
0.1°C) for 24–72 hours. -
Critical Check: Verify solid drug is still present after 24h. If dissolved, the experiment is invalid (no saturation).
-
-
Separation:
-
Filter using PVDF or PTFE (0.45
m). Avoid Nylon , which can bind certain hydrophobic drugs, skewing results. -
Alternatively, centrifuge at high speed (15,000 rpm) if the drug adsorbs to filters.
-
-
Quantification: Analyze the filtrate via HPLC-UV.
Data Analysis
Plot Total Drug Solubility (
- : Intrinsic solubility of the drug (y-intercept).
-
Slope: Derived from the linear regression.
Visual Workflow:
Figure 1: Operational workflow for Higuchi-Connors Phase Solubility analysis.
Method B: Isothermal Titration Calorimetry (ITC)
Status: The Thermodynamic Gold Standard
Best For: Soluble drugs, determining
ITC measures the heat evolved/absorbed when HP-
Experimental Protocol
-
Degassing: Solutions must be thoroughly degassed to prevent bubble formation in the cell.
-
Configuration:
-
Cell: Drug solution (e.g., 0.1 mM).
-
Syringe: HP-
-CD solution (10–20x higher concentration, e.g., 2 mM).
-
-
Titration: Perform 20–30 injections (e.g., 10
L each) at 180s intervals. -
Blank Subtraction: Perform a "buffer into drug" and "CD into buffer" titration to subtract heat of dilution.
Data Interpretation
The raw data (Power vs. Time) is integrated to give Heat vs. Molar Ratio.
-
Steepness of inflection: Indicates Binding Affinity (
). -
Plateau height: Indicates Enthalpy (
).
Method C: H-NMR Titration
Status: Structural Confirmation Best For: Determining geometry of inclusion and binding in the "Fast Exchange" limit.
NMR observes the change in chemical shift (
Experimental Protocol
-
Solvent: D
O (or deuterated buffer). -
Titration: Keep Drug concentration constant; increase HP-
-CD concentration. -
Observation: Monitor the shift of specific drug protons (usually aromatic/hydrophobic protons that enter the cavity).
-
Calculation: Use the Scott's Equation (modification of Benesi-Hildebrand) for 1:1 complexes:
Plot
-
Slope =
-
Intercept =
Part 4: Comparative Data & Factors
Stability Constants of Common Drugs with HP- -CD
The following table summarizes experimentally determined stability constants. Note the variability based on pH and temperature.[4][5][6]
| Drug (Guest) | Conditions | Method | Reference | |
| Resveratrol | ~5,278 | pH 7.4, 25°C | Phase Sol. | [1] |
| Mefloquine | 140 | pH 4.6, 24°C | NMR/Phase Sol. | [2] |
| Cannabidiol (CBD) | 146 | Water, 25°C | Phase Sol. | [3] |
| Itraconazole | ~1,200 | pH 2.0 (SGF) | Phase Sol. | [4] |
| Carbamazepine | 560 | Water, 25°C | Phase Sol. | [5] |
| Naproxen | 2,300 | pH 7.0 | ITC | [6] |
Critical Factors Influencing Stability
-
Degree of Substitution (DS): HP-
-CD is a mixture of isomers. Higher DS can sterically hinder deep inclusion, potentially lowering for bulky drugs, or increase solubility without increasing affinity. -
pH Effects:
-
Neutral Drugs: pH has minimal effect on
unless the drug degrades. -
Ionizable Drugs: The unionized form typically has a higher affinity for the hydrophobic cavity than the ionized form. For weak acids (e.g., Ibuprofen),
drops significantly as pH > pKa.
-
-
Temperature: Complexation is usually exothermic (
). Therefore, increasing temperature decreases .
Decision Logic for Method Selection:
Figure 2: Decision tree for selecting the appropriate stability constant determination method.
Part 5: References
-
Resveratrol Complexation: Types of phase-solubility diagrams according to Higuchi and Connors. ResearchGate. Available at: [Link]
-
Mefloquine Study: Rapid Study on Mefloquine Hydrochloride Complexation with Hydroxypropyl-β-Cyclodextrin. MDPI. Available at: [Link][2][7][8][9][10]
-
CBD Stability: Stability constants (K1:1) and Complexation Efficiency (CE) calculations of CBD. ResearchGate. Available at: [Link]
-
Itraconazole/HP-beta-CD: Complexation of poorly soluble drugs.[1][11] European Journal of Pharmaceutics and Biopharmaceutics.[4] (Contextual citation based on general field data).
-
Carbamazepine Data: Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. Available at: [Link]
-
ITC Protocol & Naproxen: Isothermal titration calorimetry method for determination of cyclodextrin complexation.[2][4][10] PubMed. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cyclodextrin Complex Formation with Water-Soluble Drugs: Conclusions from Isothermal Titration Calorimetry and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.ibb.waw.pl [eprints.ibb.waw.pl]
- 4. ovid.com [ovid.com]
- 5. Isothermal titration calorimetry method for determination of cyclodextrin complexation thermodynamics between artemisinin and naproxen under varying environmental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments [beilstein-journals.org]
- 11. orbit.dtu.dk [orbit.dtu.dk]
Methodological & Application
Application Note: Protocol for Preparing HP-β-CD Inclusion Complexes by Kneading
Executive Summary
This guide details the protocol for preparing inclusion complexes using 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) via the kneading method .[1] Unlike native β-CD, HP-β-CD possesses high aqueous solubility (>600 mg/mL) and an amorphous nature, making it a superior host for enhancing the bioavailability of Class II and IV drugs (BCS).
The kneading method (pasting) is a solid-state or semi-solid interaction technique.[2] It relies on the application of shear force in the presence of a liquid bridging agent to thermodynamically drive the hydrophobic guest molecule into the apolar cavity of the cyclodextrin. This method is preferred in industrial scale-up due to its cost-efficiency, absence of large solvent volumes, and high yield compared to freeze-drying or co-precipitation.
Mechanistic Principles
To master this protocol, one must understand the causality of the interaction, not just the steps.
The "Liquid Bridge" Theory
In kneading, the solvent does not serve as a dissolution medium (as in co-precipitation) but as a plasticizer and bridging agent .
-
The Host: HP-β-CD is amorphous.[3] When slightly wetted, it undergoes a glass-to-rubber transition, increasing molecular mobility.
-
The Guest: Usually crystalline and hydrophobic.
-
The Interaction: Shear force (kneading) breaks the crystal lattice of the guest. The minimal solvent allows the guest molecules to diffuse across the "liquid bridge" into the HP-β-CD cavity, driven by the release of high-energy water molecules from the cavity (enthalpy-entropy compensation).
Why Kneading for HP-β-CD?
HP-β-CD is extremely hygroscopic and sticky when wet. Unlike native β-CD, which forms a microcrystalline paste, HP-β-CD forms a translucent, tacky "glue-like" phase. This high viscosity is beneficial as it transmits shear stress more effectively to the guest crystals than a low-viscosity slurry.
Workflow Visualization
The following diagram illustrates the critical path for the kneading process, highlighting the decision points for solvent selection.
Figure 1: Operational workflow for the kneading method. Note the iterative loop: maintaining paste consistency is critical for molecular diffusion.
Detailed Protocol
Materials Required[1][4][5]
-
Host: 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1] Note: Check the Degree of Substitution (DS), typically 0.6–0.8, as this affects molecular weight.
-
Guest: Active Pharmaceutical Ingredient (API) or hydrophobic compound.
-
Solvent: Distilled water (preferred) or Ethanol:Water (1:1 v/v) if the guest is extremely hydrophobic.
-
Equipment: Agate mortar and pestle (lab scale) or Planetary Ball Mill/Kneader (pilot scale). Vacuum oven.
Step-by-Step Methodology
Step 1: Stoichiometric Calculation
Most inclusion complexes form at a 1:1 molar ratio.[4] You must calculate the weight based on molar mass, not just a 1:1 weight ratio.
-
Critical Check: Ensure you account for the water content in the raw HP-β-CD (often 3-5% w/w) to ensure accurate molarity.
Step 2: Physical Mixing[3][5]
-
Weigh the calculated amounts of Guest and Host accurately.
-
Transfer them to the mortar.
-
Perform a brief physical mix (1-2 minutes) to ensure homogeneity before adding solvent.
Step 3: Solvent Addition (The "Slurry" Phase)
-
Selection: Use pure water if possible. If the guest is highly lipophilic (LogP > 4), use a 50% ethanolic solution to aid initial wetting.
-
Titration: Add the solvent dropwise.[6]
-
Target Rheology: You are aiming for a paste , not a liquid. It should resemble the consistency of toothpaste or stiff dough.
-
Too wet: The guest floats; shear force dissipates in the liquid.
-
Too dry: No diffusion; crystal lattice remains intact.
-
Step 4: The Kneading Process (Shear Application)
-
Triturate (grind) the mixture vigorously with the pestle.
-
Duration: Knead for 30 to 60 minutes .
-
Maintenance: As the process generates heat and increases surface area, the solvent will evaporate. Periodically add small drops of solvent to maintain the paste consistency.
-
Observation: You may observe a change in color or texture (e.g., a white powder turning into a translucent gum), indicating complexation.
-
Step 5: Drying
-
Spread the paste thinly on a glass petri dish.
-
Dry in a standard oven at 45–50°C for 24 hours, or in a vacuum oven at 40°C for 12 hours.
-
Warning: Do not exceed 60°C, as this may degrade heat-sensitive guests or cause discoloration of the polymer.
-
Step 6: Pulverizing and Sieving[1]
-
The dried product will be a hard cake or crust.
-
Scrape it off and pulverize it using a clean mortar.
-
Pass through a #60 or #100 mesh sieve to ensure uniform particle size for characterization.
Characterization & Validation
You cannot assume complexation occurred just because you mixed them. You must prove the guest is no longer in its crystalline state.
Validation Metrics
| Technique | Observable Change (Success) | Mechanism of Detection |
| DSC (Differential Scanning Calorimetry) | Disappearance or broadening of the Guest's melting endotherm. | The guest is molecularly dispersed and amorphized; it no longer requires energy to melt a crystal lattice [1]. |
| XRD (X-Ray Diffraction) | Transformation from sharp crystalline peaks to a diffuse "halo" pattern . | Loss of long-range crystalline order indicates the guest is isolated within the CD cavities [2]. |
| FTIR (Fourier Transform Infrared) | Shift or disappearance of characteristic bands (e.g., Carbonyl C=O, Hydroxyl -OH). | Restriction of vibration/bending modes due to confinement in the cavity [3]. |
Comparative Data (Typical Results)
The following table illustrates why kneading is superior to physical mixing for solubility enhancement.
| Parameter | Pure Drug | Physical Mixture | Kneaded Complex |
| Crystallinity | 100% (High) | ~90% (High) | <10% (Amorphous) |
| Dissolution (15 min) | < 10% | ~20% (Wetting effect) | > 85% (Inclusion effect) |
| Saturation Solubility | 5 µg/mL | 15 µg/mL | 250 µg/mL |
Note: Data represents generalized trends for BCS Class II drugs (e.g., Nimodipine, Celecoxib) complexed with HP-β-CD [1][4].
Troubleshooting Guide
Issue: The paste becomes too sticky/unmanageable.
-
Cause: HP-β-CD is highly soluble and hygroscopic. Excess water turns it into a glue.
-
Fix: Use a higher ratio of Ethanol in your wetting solution (e.g., 70:30 EtOH:Water). Ethanol evaporates faster and reduces the "gumminess."
Issue: DSC shows a small melting peak remaining.
-
Cause: Incomplete complexation.[7]
-
Fix: Increase kneading time or verify the molar ratio. Ensure the guest was fully pulverized before kneading started.
Issue: Low yield after scraping.
-
Fix: Do not scrape wet. Allow the paste to dry partially in the mortar before the final transfer to the oven, or freeze the mortar to make the paste brittle (cryo-cracking).
References
-
Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes. Source: National Institutes of Health (PMC). URL:[Link] Relevance: Validates that kneading yields higher dissolution rates than freeze-drying for specific hydrophobic drugs and confirms DSC/XRD characterization methods.
-
Grinding as Solvent-Free Green Chemistry Approach for Cyclodextrin Inclusion Complex Preparation. Source: MDPI (Molecules). URL:[Link] Relevance: Provides the mechanistic basis for mechanochemical activation and the "semi-solid" state theory.
-
Preparation, characterization, dissolution, and permeation of flibanserin − 2-HP-β-cyclodextrin inclusion complexes. Source: National Institutes of Health (PMC). URL:[Link] Relevance: Demonstrates the specific use of kneading for HP-β-CD and the resulting amorphous transformation.
Sources
- 1. Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Preparation, characterization, dissolution, and permeation of flibanserin − 2-HP-β-cyclodextrin inclusion complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. rjptonline.org [rjptonline.org]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. eijppr.com [eijppr.com]
- 8. humapub.com [humapub.com]
how to dissolve poorly soluble drugs using 2-hydroxypropyl-beta-cyclodextrin
Application Note: Solubilization of Poorly Water-Soluble Drugs Using 2-Hydroxypropyl-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -Cyclodextrin (HP- -CD)[1][2][3][4][5]
Executive Summary
This guide provides a technical roadmap for enhancing the solubility of BCS Class II and IV drugs using 2-hydroxypropyl-
Mechanistic Foundation
The solubilization mechanism relies on the formation of a "Host-Guest" inclusion complex. HP-
-
Thermodynamic Driver: The displacement of high-enthalpy water molecules from the cavity by a hydrophobic drug molecule reduces the system's energy state.
-
Equilibrium: The process is dynamic.[1] The drug exists in equilibrium between the free state and the complexed state, governed by the Stability Constant (
).
Diagram 1: Mechanism of Action & Workflow
Caption: Figure 1. Left: Thermodynamic equilibrium of host-guest interaction. Right: Sequential workflow for formulation development.
Phase 1: Pre-Formulation (Phase Solubility Study)
Before attempting large-scale preparation, you must determine if the drug actually forms a stable complex with HP-
Protocol 1: Determination of Stability Constant ( )
Objective: Generate a Phase Solubility Diagram to calculate the binding affinity.
-
Preparation of Media: Prepare aqueous buffer solutions (e.g., Phosphate Buffer pH 6.8 or Water for Injection) containing increasing concentrations of HP-
-CD:-
Range: 0, 5, 10, 20, 30, 40, 50 mM.
-
-
Drug Addition: Add the drug in excess to each vial (supersaturation is required).
-
Equilibration:
-
Seal vials to prevent solvent loss.
-
Shake at constant temperature (25°C ± 0.5°C) for 24–72 hours. Note: Temperature fluctuations significantly alter
.
-
-
Analysis:
-
Filter samples using a 0.45 µm membrane filter (ensure the filter does not adsorb the drug).
-
Analyze the filtrate for drug concentration using HPLC or UV-Vis spectrophotometry.
-
-
Calculation: Plot [Drug] (M) on the y-axis vs. [HP-
-CD] (M) on the x-axis. If the plot is linear ( type), calculate using the equation:-
Slope: Derived from the linear regression of the plot.[2]
- : Intrinsic solubility of the drug (y-intercept).
Interpretation:
- : Weak interaction; complexation may not be efficient.
- : Ideal range for pharmaceutical applications.
- : Complex is too stable; may retard drug release.
-
Phase 2: Preparation Protocols
Select the method based on the drug's thermal stability and available equipment.
Method Comparison Table
| Feature | Protocol A: Lyophilization (Freeze-Drying) | Protocol B: Kneading |
| State | Amorphous (Fluffy Powder) | Semi-Crystalline/Amorphous (Dense Powder) |
| Yield | High (>95%) | High (>90%) |
| Solubility | Excellent (Rapid Dissolution) | Good |
| Cost | High (Energy/Time Intensive) | Low |
| Scalability | Medium (Batch process) | High (Continuous extrusion possible) |
| Best For | Thermolabile drugs, Injectables | Solid oral dosage forms (Tablets) |
Protocol A: Lyophilization (The Gold Standard)
Best for: High-value injectables and thermolabile drugs.
-
Stoichiometry: Based on Phase Solubility data, weigh Drug and HP-
-CD (usually 1:1 molar ratio). -
Dissolution:
-
Equilibration: Stir the clear solution for 24 hours at room temperature to ensure inclusion equilibrium.
-
Freezing:
-
Filter the solution (0.45 µm) to remove uncomplexed particulates.
-
Freeze at -80°C (Shell freezing is recommended to maximize surface area).
-
-
Drying: Lyophilize at -50°C (condenser temp) and <0.05 mbar pressure for 48 hours.
-
Storage: Store the resulting amorphous cake in a desiccator (HP-
-CD is hygroscopic).
Protocol B: Kneading (Solid-State Interaction)
Best for: Robust, scalable solid oral dosage forms.
-
Physical Mix: Mix equimolar amounts of Drug and HP-
-CD in a mortar for 10 minutes. -
Wetting: Add a solvent mixture (Water:Ethanol 1:1 v/v) dropwise to the powder.
-
Critical Step: Add only enough solvent to form a paste (slurry consistency).[8] Do not over-dilute.
-
-
Kneading Action: Grind the paste vigorously with a pestle for 45–60 minutes. The mechanical energy forces the drug into the CD cavity.
-
Observation: The paste often changes viscosity or color as complexation occurs.
-
-
Drying: Dry the paste in an oven at 45°C for 24 hours.
-
Pulverization: Sieve the dried mass through a #100 mesh screen.
Phase 3: Characterization (Validation)
You must prove that the drug is inside the cavity and not just physically mixed.
Diagram 2: Characterization Logic Tree
Caption: Figure 2. Decision tree for confirming inclusion complex formation via instrumental analysis.
-
Differential Scanning Calorimetry (DSC):
-
Expectation: Pure drug shows a sharp endothermic melting peak.
-
Complex: The melting peak should completely disappear or be significantly broadened/shifted, indicating the drug is now in an amorphous state within the CD matrix.
-
-
Powder X-Ray Diffraction (XRD):
-
Expectation: Pure drug shows sharp crystalline peaks.
-
Complex: HP-
-CD is amorphous. A successful complex will show a "halo" pattern (broad hump) with no distinct crystal peaks of the drug.
-
-
FT-IR Spectroscopy:
-
Look for shifts in the carbonyl (C=O) or hydroxyl (-OH) bands of the drug. These functional groups often hydrogen bond with the CD cavity, causing frequency shifts.
-
Safety & Regulatory Considerations
-
Renal Clearance: HP-
-CD is eliminated renally.[9][10] In patients with renal impairment, accumulation can occur. -
Parenteral Limits: While safer than
-CD, high IV doses (>200 mg/kg) can cause vacuolation of kidney tubule cells (reversible). -
Oral Limits: Generally Recognized as Safe (GRAS).[10][11] Oral bioavailability of the CD itself is low (<5%), meaning it acts primarily as a carrier in the gut.
References
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
-
Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.[4] Advances in Analytical Chemistry and Instrumentation, 4, 117-212.
-
Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): A toxicology review.[12] Food and Chemical Toxicology, 43(10), 1451-1459.
-
Patil, J. S., & Kadam, D. V. (2014). Physicochemical characterization of inclusion complexes of poorly water-soluble drugs with cyclodextrins. International Journal of Pharmaceutical Sciences and Research, 5(9), 3566.
-
European Medicines Agency (EMA). (2017). Background review for the excipient cyclodextrins.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Physicochemical Properties and Dissolution Studies of Dexamethasone Acetate-β-Cyclodextrin Inclusion Complexes Produced by Different Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciensage.info [sciensage.info]
- 4. juliet84.free.fr [juliet84.free.fr]
- 5. eijppr.com [eijppr.com]
- 6. jfda-online.com [jfda-online.com]
- 7. humapub.com [humapub.com]
- 8. rjptonline.org [rjptonline.org]
- 9. selleckchem.com [selleckchem.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. avensonline.org [avensonline.org]
- 12. This compound (HP-beta-CD): a toxicology review - PubMed [pubmed.ncbi.nlm.nih.gov]
preparation of ophthalmic solutions containing HP-beta-CD
Application Note: Formulation Strategies for Ophthalmic Solutions Using Hydroxypropyl- -Cyclodextrin (HP- -CD)[1][2][3]
Executive Summary
The delivery of lipophilic active pharmaceutical ingredients (APIs) to the ocular surface presents a significant challenge due to the eye's aqueous environment and rapid tear turnover.[1][2] Hydroxypropyl-
This guide provides a validated workflow for developing HP-
Mechanism of Action & Safety Profile
The Inclusion Complex
HP-
Ocular Safety
Unlike parent
-
Tolerability: Solutions up to 12.5% (w/v) are generally considered non-irritating to the rabbit cornea [1].[4]
-
Clearance: HP-
-CD does not penetrate the cornea significantly; it delivers the drug to the mucin layer and is cleared via the nasolacrimal duct.
Dynamic Equilibrium Visualization
The following diagram illustrates the reversible equilibrium critical for drug bioavailability. If the binding constant (
Figure 1: The dynamic equilibrium of CD inclusion.[5] Only free drug permeates the cornea; the complex acts as a reservoir.
Pre-Formulation: Phase Solubility Study
Before manufacturing, you must determine the optimal CD concentration using the method established by Higuchi and Connors [2]. This defines the stability constant (
Protocol 1: Determination of and Complexation Efficiency
Materials:
-
API (Excess amount)
-
HP-
-CD (0 to 100 mM range) -
Phosphate Buffered Saline (PBS) pH 7.4
-
0.45
m PVDF Syringe Filters
Methodology:
-
Preparation: Prepare a stock solution of PBS.
-
Series Setup: Weigh increasing amounts of HP-
-CD into 5 mL vials to create a concentration series (e.g., 0, 10, 20, 50, 75, 100 mM). -
Saturation: Add excess API to each vial (solid drug must be visible).
-
Equilibration: Cap vials and shake at 25°C for 24–48 hours .
-
Note: Heat is generally avoided during this step to prevent supersaturation that precipitates upon cooling.
-
-
Filtration: Filter samples through 0.45
m membrane to remove undissolved drug. -
Quantification: Analyze filtrate via HPLC/UV-Vis to determine total dissolved drug concentration (
).
Data Analysis:
Plot
- : Intrinsic solubility of the drug (y-intercept).
-
Target: Ideal
for ophthalmic delivery is typically 1,000 – 5,000 M⁻¹ .- : Weak binding; requires excessive CD.
- : Too strong; drug may not release to the eye [3].
Manufacturing Protocol: Ophthalmic Solution
Target Formulation:
-
API: [Target Concentration]
-
HP-
-CD: [Calculated from Protocol 1, typically 5–15% w/v] -
Buffer: Isotonic Phosphate or Citrate Buffer (pH 7.0 – 7.4)
-
Preservative: Benzalkonium Chloride (BAK) 0.01% (Optional, see Section 5)
Protocol 2: Step-by-Step Preparation
Critical Rule: Always dissolve the Cyclodextrin before adding the drug. Adding water to a physical mixture of Drug+CD often results in clumping and slow dissolution.
Figure 2: Manufacturing workflow. Order of addition is critical to ensure efficient complexation.
Detailed Steps:
-
Vehicle Preparation: Dissolve buffer salts in WFI (Water for Injection). Adjust pH to 7.2 ± 0.2.
-
CD Solubilization: Add the required mass of HP-
-CD to approximately 80% of the buffer volume. Stir until a clear, colorless solution is obtained. -
Drug Complexation:
-
Add the API to the CD solution.
-
Stirring: Moderate magnetic stirring (500 rpm) at room temperature (20–25°C).
-
Duration: Allow 2–4 hours. Visual clarity indicates complexation.
-
Troubleshooting: If the drug is slow to dissolve, do not overheat . Brief sonication (10 mins) is preferable to high heat, which can degrade the API or alter the CD cavity shape.
-
-
Additives: Once the drug is dissolved, add tonicity agents (NaCl) and preservatives.
-
Warning: Add preservatives after the drug is fully complexed to minimize competition for the CD cavity.
-
-
Sterilization:
-
Preferred: Sterile filtration using a 0.22
m PES or PVDF filter. -
Autoclaving: HP-
-CD itself is autoclavable (121°C, 20 min). However, the complex stability under heat depends on the drug. Filtration is safer for R&D batches.
-
Critical Formulation Considerations
The "Preservative Trap"
Cyclodextrins are non-selective hosts. They can encapsulate preservatives like Benzalkonium Chloride (BAK) or Methylparaben, rendering them ineffective against bacteria [4].
-
Solution: If using BAK with >5% HP-
-CD, you may need to increase BAK concentration (up to 0.02%) or use a non-complexing preservative system (e.g., Polyquaternium-1). -
Verification: Always perform "Antimicrobial Effectiveness Testing" (USP <51>) early in development.
Osmolarity & Tonicity
High concentrations of HP-
-
Calculation: 1% HP-
-CD contributes approx. 7 mOsm/kg. -
Target: 280–300 mOsm/kg.
-
Adjustment: Measure the osmolarity of the Drug-CD complex before adding NaCl. You will likely need less NaCl than a standard saline solution.
Viscosity
HP-
-
Interaction: Ensure the polymer does not compete with the drug for the CD cavity.
Quality Control (QC) Specifications
Summarized below are the Critical Quality Attributes (CQAs) for the final product.
| Test Parameter | Method | Acceptance Criteria | Rationale |
| Appearance | Visual | Clear, colorless, particulate-free | Precipitation indicates unstable complex. |
| pH | USP <791> | 6.6 – 7.8 | Matches tear fluid; prevents stinging. |
| Osmolarity | USP <785> | 280 – 320 mOsm/kg | Prevents reflex tearing which washes out drug. |
| Assay (HPLC) | USP <621> | 90.0 – 110.0% Label Claim | Verifies solubilization efficiency. |
| Sterility | USP <71> | No Growth | Mandatory for ophthalmic safety. |
| Particulate Matter | USP <789> | Meets limits for Ophthalmic Sol. | Blocked tear ducts/abrasion risk. |
References
-
European Medicines Agency (EMA). (2017).[6] Background review for the excipient cyclodextrins in the context of the revision of the guideline on ‘Excipients in the label and package leaflet of medicinal products for human use’. Link
- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
-
Loftsson, T., & Jarho, P. (1996). Cyclodextrins in ophthalmic drug delivery. Advanced Drug Delivery Reviews, 19(2), 201-221. Link
- Loftsson, T., et al. (1992). Interactions between preservatives and 2-hydroxypropyl-β-cyclodextrin. Drug Development and Industrial Pharmacy, 18(13), 1477-1484.
Sources
- 1. WO2018100434A1 - Preparation of solid cyclodextrin complexes for ophthalmic active pharmaceutical ingredient delivery - Google Patents [patents.google.com]
- 2. US20250177561A1 - Preparation of solid cyclodextrin complexes for ophthalmic active pharmaceutical ingredient delivery - Google Patents [patents.google.com]
- 3. Thiolated Hydroxypropyl-β-cyclodextrin: A Potential Multifunctional Excipient for Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyclolab.hu [cyclolab.hu]
- 5. scispace.com [scispace.com]
- 6. ema.europa.eu [ema.europa.eu]
Leveraging 2-Hydroxypropyl-β-Cyclodextrin (HPβCD) for Enhanced Protein Stabilization in Biopharmaceutical Formulations
An Application Guide for Researchers and Formulation Scientists
Introduction: A Modern Excipient for Complex Biologic Challenges
The development of protein-based therapeutics, particularly monoclonal antibodies (mAbs), has revolutionized medicine. However, these complex molecules are inherently unstable and susceptible to aggregation, a major challenge that can compromise product safety, efficacy, and shelf-life.[1][2][3][4] While traditional excipients like polysorbates are widely used, they are prone to degradation, which can lead to unwanted impurities and particle formation.[1][2][3][4] This has spurred the investigation of alternative or complementary stabilizers.
2-Hydroxypropyl-β-cyclodextrin (HPβCD) has emerged as a highly promising multifunctional excipient for biologic formulations.[5][6] HPβCD is a cyclic oligosaccharide composed of seven α-glucopyranose units, forming a truncated cone or torus-like structure.[6][7] This unique conformation features a hydrophilic outer surface and a hydrophobic internal cavity, allowing it to interact with and shield aggregation-prone regions of proteins.[6][7]
Already an approved excipient in over 35 commercially available small molecule drug products for oral and parenteral administration, HPβCD has a well-established safety and regulatory profile, making it an attractive candidate for new biologic formulations.[6][8][9] This guide provides an in-depth overview of the mechanisms, applications, and protocols for utilizing HPβCD to enhance the stability of protein therapeutics.
The Dual Mechanisms of HPβCD-Mediated Protein Stabilization
The stabilizing effects of HPβCD are primarily attributed to two distinct, yet potentially synergistic, mechanisms. The dominant mechanism can vary depending on the specific protein and the nature of the environmental stress.[9][10][11]
Mechanism 1: Direct Interaction and Shielding of Hydrophobic Moieties
Protein aggregation is often driven by the exposure of hydrophobic amino acid residues to the aqueous solvent, leading to intermolecular associations.[12] HPβCD can directly counteract this by forming non-covalent inclusion complexes with these exposed residues, particularly aromatic side chains like those of Tryptophan, Tyrosine, and Phenylalanine.[12][13][14][15][16]
This interaction effectively "caps" or "shields" the hydrophobic patches on the protein surface.[12] By reducing the apparent hydrophobicity of the protein, HPβCD increases the net repulsive protein-protein interactions, thereby decreasing the tendency for self-association and aggregation.[10] This has been confirmed by studies showing an increase in the second osmotic virial coefficient (B22), a measure of protein-protein interactions, in the presence of HPβCD.[10]
Figure 1. Direct interaction mechanism of HPβCD.
Mechanism 2: Reducing Interfacial Stress
Proteins are prone to denaturation and aggregation at interfaces, such as the air-water interface during agitation or the solid-liquid interface during filtration.[10][11] HPβCD exhibits weak surface activity, allowing it to preferentially accumulate at these interfaces.[6][10][17]
By occupying the interface, HPβCD reduces the surface tension and competitively inhibits proteins from adsorbing and unfolding, thereby mitigating a major source of mechanical stress-induced aggregation.[1][10][17] While generally less potent at reducing surface tension than traditional surfactants like Polysorbate 80, its contribution to stability is significant, especially in processes involving high interfacial stress like ultrafiltration/diafiltration (UF/DF).[10][18]
Figure 2. HPβCD mitigating interfacial stress.
Application Focus: Stabilizing Proteins Against Formulation Stresses
HPβCD has demonstrated efficacy in protecting a wide range of proteins, including mAbs, growth hormones, and interleukins, against various manufacturing, storage, and handling stresses.[5][19]
| Stress Condition | Observed Effect of HPβCD | Example Proteins | Key Findings & References |
| Mechanical Stress | Significantly reduces the formation of sub-visible and visible particles caused by agitation, stirring, and UF/DF processes.[1][18] | Adalimumab, Bevacizumab, Ipilimumab, Human Plasma IgG | Formulations with HPβCD showed a >3-fold reduction in turbidity after agitation.[18] Particle formation during UF/DF was significantly lowered.[18] |
| Thermal Stress | Reduces aggregation during storage at elevated temperatures. The effect can be protein-dependent.[5][20] | Bevacizumab, Ipilimumab | Formulations containing HPβCD showed lower aggregation levels compared to controls after heat stress.[1][5] However, for some antibodies, high concentrations of HPβCD can lower the melting temperature (Tm), so optimization is critical.[20] |
| Light Exposure | Protects against photo-oxidation and light-induced aggregation.[1][5] | Adalimumab, Bevacizumab | HPβCD-containing formulations significantly reduced aggregation and particle formation upon light exposure compared to commercial formulations.[1][2][5] |
| Lyophilization | Acts as a lyoprotectant, preventing aggregation and insolubility upon reconstitution of freeze-dried cakes.[19][21] | Interleukin-2 (IL-2) | Lyophilized IL-2, which is normally insoluble, formed a clear solution and retained 100% biopotency when formulated with HPβCD.[19][21] |
Experimental Design and Protocols
Integrating HPβCD into a formulation requires a systematic, multi-phase approach to determine its suitability and optimal concentration for a specific protein.
Figure 3. Workflow for evaluating HPβCD in a protein formulation.
Phase 1 Protocol: Initial Feasibility and Concentration Screening
Objective: To rapidly assess the general compatibility and stabilizing potential of HPβCD with the target protein and to identify a working concentration range.
Materials:
-
Target protein stock solution in a base buffer (e.g., phosphate, citrate, histidine buffer).
-
High-purity, low-endotoxin HPβCD (e.g., KLEPTOSE® HPB Biopharma).
-
Base buffer for dilution.
-
Sterile, low-protein-binding tubes and pipette tips.
Methodology:
-
Prepare HPβCD Stock Solution:
-
Prepare a concentrated stock solution of HPβCD (e.g., 20-40% w/v or ~140-280 mM) in the base buffer.
-
Ensure complete dissolution. Gentle warming may be required. Sterile filter the solution using a 0.22 µm filter.
-
-
Formulation Preparation:
-
Prepare a series of test formulations by mixing the protein stock, HPβCD stock, and base buffer to achieve the final target protein concentration and varying HPβCD concentrations.
-
Suggested HPβCD Range: 0 mM (control), 10 mM, 25 mM, 50 mM, 100 mM (~1.4% to 14% w/v).
-
Always add buffer first, then HPβCD stock, and finally the protein stock with gentle mixing to avoid shear stress.
-
Include a positive control if applicable (e.g., a formulation with a known stabilizer like polysorbate or sucrose).
-
-
Initial Assessment (Time zero):
-
Visual Inspection: Carefully observe each formulation against a black and white background for any signs of turbidity, precipitation, or opalescence.
-
Turbidity Measurement: Measure the absorbance at 350 nm (A350) using a UV-Vis spectrophotometer. An increase in A350 indicates scattering from soluble aggregates.
-
Dynamic Light Scattering (DLS): Analyze the samples to determine the hydrodynamic radius (Rh) and polydispersity index (PDI). This provides an initial assessment of the protein's aggregation state.[22]
-
-
Short-Term Stress Test:
-
Aliquot the formulations and subject them to a short-term stress condition relevant to the project (e.g., incubate at 40°C for 24-72 hours or agitate at 200 RPM for 1-4 hours).
-
After the stress, repeat the assessments from Step 3 (Visual, Turbidity, DLS).
-
Interpretation: A successful outcome in Phase 1 is the identification of HPβCD concentrations that show no negative impact at time zero and provide a clear reduction in aggregation (lower A350, stable Rh and PDI) after the short-term stress test compared to the control.
Phase 2 Protocol: In-Depth Biophysical Characterization
Objective: To quantify the thermodynamic interaction between the protein and HPβCD and to determine its effect on the protein's conformational stability.
A. Isothermal Titration Calorimetry (ITC): Measuring Binding Interactions
Principle: ITC directly measures the heat released or absorbed during the binding of a ligand (HPβCD) to a macromolecule (protein), allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[22]
Methodology:
-
Sample Preparation: Dialyze both the protein solution and the HPβCD solution extensively against the same buffer to minimize heat signals from buffer mismatch.
-
Instrument Setup:
-
Load the protein solution (e.g., 20-50 µM) into the sample cell.
-
Load the concentrated HPβCD solution (e.g., 1-5 mM) into the injection syringe.
-
-
Titration: Perform a series of small injections (e.g., 2-10 µL) of the HPβCD solution into the protein solution at a constant temperature (e.g., 25°C).
-
Data Analysis: Integrate the heat-flow peaks for each injection and fit the data to a suitable binding model to extract thermodynamic parameters. A weak interaction is often observed, which is characteristic of excipient binding.[1][2]
B. Differential Scanning Calorimetry (DSC): Assessing Thermal Stability
Principle: DSC measures the change in heat capacity of a protein as a function of temperature. The midpoint of the unfolding transition (Tm) is a key indicator of thermal stability.[22]
Methodology:
-
Sample Preparation: Prepare formulations of the protein at a fixed concentration (e.g., 1 mg/mL) with varying concentrations of HPβCD (e.g., 0 mM, 25 mM, 100 mM) in the desired buffer. Prepare a matched buffer blank for each HPβCD concentration.
-
Instrument Setup: Load the protein sample into the sample cell and the corresponding buffer blank into the reference cell.
-
Thermal Scan: Scan the samples over a relevant temperature range (e.g., 20°C to 95°C) at a constant scan rate (e.g., 1°C/min).[10]
-
Data Analysis: After subtracting the buffer baseline, analyze the thermogram to determine the onset of unfolding and the melting temperature (Tm). An increase in Tm indicates stabilization, while a decrease may suggest a destabilizing interaction.[20]
Phase 3 Protocol: Forced Degradation Studies
Objective: To evaluate the stabilizing performance of lead HPβCD formulations under accelerated stress conditions that mimic potential real-world scenarios.
Methodology:
-
Prepare Formulations: Prepare larger batches of the control formulation and the most promising HPβCD-containing formulations identified in the preceding phases.
-
Apply Stress Conditions:
-
Thermal Stress: Incubate samples at an elevated temperature (e.g., 40°C or 50°C) for an extended period (e.g., 1-4 weeks).[20]
-
Agitation Stress: Place samples on an orbital shaker (e.g., 150-300 RPM) at a controlled temperature for 24-48 hours.[23]
-
Light Stress: Expose samples to a controlled light source according to ICH Q1B guidelines.
-
-
Analyze Stability-Indicating Attributes: At various time points, withdraw aliquots and perform the following analyses:
-
Size Exclusion Chromatography (SEC-HPLC): This is the primary method for quantifying protein aggregation. It separates molecules based on size, allowing for the precise measurement of the remaining monomer percentage and the formation of soluble high molecular weight (HMW) species.[20]
-
Sub-Visible Particle Analysis: Use Light Obscuration (LO) or Micro-Flow Imaging (MFI) to count and characterize sub-visible particles (typically 1-100 µm), which are a critical quality attribute for parenteral drugs.[1][2]
-
Visual Inspection and Turbidity: As described in Phase 1.
-
Interpretation: The most effective formulation will demonstrate the highest monomer recovery (by SEC), the lowest particle counts (by LO/MFI), and the lowest turbidity after being subjected to one or more stress conditions.
Key Considerations and Troubleshooting
-
Protein-Specific Effects: The stabilizing (or destabilizing) effect of HPβCD is highly protein-dependent and must be evaluated on a case-by-case basis.[9][20]
-
Concentration Dependence: While often beneficial, very high concentrations of HPβCD have been reported to decrease the thermal stability of some proteins.[20] Thorough concentration screening is essential.
-
Viscosity: In high-concentration protein formulations (>100 mg/mL), the addition of HPβCD will increase solution viscosity. This must be considered for injectability and processability.
-
Analytical Methods: When using light scattering techniques, be aware that HPβCD itself can form nano-scale aggregates, though this tendency is low.[24][25] Proper controls and orthogonal methods are important.
-
Grade Selection: For parenteral formulations, always use a high-purity, low-endotoxin grade of HPβCD that meets pharmacopeial standards.[6]
Conclusion
2-Hydroxypropyl-β-cyclodextrin is a versatile and powerful excipient that offers a dual mechanism of action to protect therapeutic proteins from aggregation induced by a wide range of stresses. Its ability to shield hydrophobic protein regions and mitigate interfacial stress makes it an effective alternative or supplement to traditional stabilizers. By employing a systematic evaluation approach encompassing initial screening, detailed biophysical characterization, and robust forced degradation studies, formulation scientists can successfully harness the potential of HPβCD to develop more stable and robust biologic drug products.
References
-
Stolzke, T., Krieg, F., Peng, T., Zhang, H., Häusler, O., & Brandenbusch, C. (2022). Hydroxylpropyl-β-cyclodextrin as Potential Excipient to Prevent Stress-Induced Aggregation in Liquid Protein Formulations. Molecules, 27(15), 5094. [Link]
-
Roquette. (n.d.). Extending shelf life of therapeutic proteins with hydroxypropyl β-cyclodextrins. Roquette Frères. [Link]
-
Huang, J., Hong, S., Goh, L. Y. H., Zhang, H., Peng, T., Chow, K. T., Gokhale, R., & Tuliani, V. (2024). Investigation on the Combined Effect of Hydroxypropyl Beta-Cyclodextrin (HPβCD) and Polysorbate in Monoclonal Antibody Formulation. Pharmaceuticals, 17(4), 528. [Link]
-
Jónsdóttir, S., Friðriksdóttir, H., Másson, M., & Loftsson, T. (2009). Parenteral Delivery of HPβCD: Effects on Drug-HSA Binding. Journal of Pharmaceutical Sciences, 98(10), 3594-3603. [Link]
-
Brewster, M. E., Hora, M. S., Simpkins, J. W., & Bodor, N. (1991). Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs. Pharmaceutical Research, 8(6), 792-795. [Link]
-
Serno, T., Geidobler, R., & Winter, G. (2011). Protein stabilization by cyclodextrins in the liquid and dried state. Advanced Drug Delivery Reviews, 63(13), 1086-1106. [Link]
-
Gauto, D. F., Calzolari, D. C., & Monti, M. (2022). The Role of Cyclodextrins against Interface-Induced Denaturation in Pharmaceutical Formulations: A Molecular Dynamics Approach. International Journal of Molecular Sciences, 23(21), 13324. [Link]
-
Roquette. (n.d.). Hydroxypropyl Beta-Cyclodextrin as a Multifunctional Excipient. Roquette Frères. [Link]
-
Hong, S., Huang, J., Zhang, H., Peng, T., & Tuliani, V. (2022). Polysorbates versus Hydroxypropyl Beta-Cyclodextrin (HPβCD): Comparative Study on Excipient Stability and Stabilization Benefits on Monoclonal Antibodies. Pharmaceuticals, 15(10), 1222. [Link]
-
Ottinger, E. A., et al. (2014). Collaborative Development of 2-Hydroxypropyl-β-Cyclodextrin for the Treatment of Niemann-Pick Type C1 Disease. Current Topics in Medicinal Chemistry, 14(3), 330-339. [Link]
-
Häusler, O. (2021). Hydroxypropyl- beta cyclodextrin as promising functional alterative to surfactants in biologics. ResearchGate. [Link]
-
Stolzke, T., et al. (2022). Hydroxylpropyl-β-cyclodextrin as Potential Excipient to Prevent Stress-Induced Aggregation in Liquid Protein Formulations. MDPI. [Link]
-
Brewster, M. E., Hora, M. S., Simpkins, J. W., & Bodor, N. (1991). Use of this compound as a solubilizing and stabilizing excipient for protein drugs. PubMed. [Link]
-
Gauto, D. F., et al. (2021). Force Field Parameterization for the Description of the Interactions between Hydroxypropyl-β-Cyclodextrin and Proteins. The Journal of Physical Chemistry B, 125(27), 7433-7447. [Link]
-
Wu, Y., et al. (2021). HP-β-CD for the formulation of IgG and Ig-based biotherapeutics. ResearchGate. [Link]
-
Gauto, D. F., et al. (2021). Force Field Parameterization for the Description of the Interactions between Hydroxypropyl-β-Cyclodextrin and Proteins. ACS Publications. [Link]
-
Gauto, D. F., et al. (2021). Force Field Parameterization for the Description of the Interactions between Hydroxypropyl-β-Cyclodextrin and Proteins. The Journal of Physical Chemistry B. [Link]
-
Huang, J., et al. (2024). Investigation on the Combined Effect of Hydroxypropyl Beta-Cyclodextrin (HPβCD) and Polysorbate in Monoclonal Antibody Formulation. PubMed. [Link]
-
Härtl, W., et al. (2014). Influence of hydroxypropyl-Beta-cyclodextrin on the stability of dilute and highly concentrated immunoglobulin g formulations. Journal of Pharmaceutical Sciences, 103(1), 89-98. [Link]
-
Gauto, D. F., et al. (2021). Force Field Parameterization for the Description of the Interactions between Hydroxypropyl-β-Cyclodextrin and Proteins. ResearchGate. [Link]
-
Schneider, H. J. (2013). Structural background of cyclodextrin-protein interactions. ResearchGate. [Link]
-
Sarmento, B., et al. (2018). 2-Hydroxypropyl-β-Cyclodextrin Aggregates: Identification and Development of Analytical Techniques. ResearchGate. [Link]
-
Sideris, E. E., et al. (1993). Effect of Cyclodextrins on Protein Binding of Drugs: The Diflunisal/Hydroxypropyl-β-Cyclodextrin Model Case. SciSpace. [Link]
-
Linseis. (n.d.). Assessing Protein Stability: Analytical Strategies for Biomolecular Research. Linseis. [Link]
-
Sarmento, B., et al. (2018). 2-Hydroxypropyl-β-Cyclodextrin Aggregates: Identification and Development of Analytical Techniques. MDPI. [Link]
-
Roquette. (n.d.). Stability Study of Biopharma Grade Hydroxypropyl β-Cyclodextrin in Solution. Roquette Frères. [Link]
-
Roquette. (n.d.). Polysorbates versus Hydroxypropyl Beta-Cyclodextrin: Excipient Stability and Stabilization Benefits on Monoclonal Antibodies. Roquette Frères. [Link]
Sources
- 1. Investigation on the Combined Effect of Hydroxypropyl Beta-Cyclodextrin (HPβCD) and Polysorbate in Monoclonal Antibody Formulation [mdpi.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Investigation on the Combined Effect of Hydroxypropyl Beta-Cyclodextrin (HPβCD) and Polysorbate in Monoclonal Antibody Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxypropyl Beta-Cyclodextrin as a Multifunctional Excipient [roquette.com]
- 6. Polysorbates versus Hydroxypropyl Beta-Cyclodextrin (HPβCD): Comparative Study on Excipient Stability and Stabilization Benefits on Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfachemic.com [alfachemic.com]
- 8. Collaborative Development of 2-Hydroxypropyl-β-Cyclodextrin for the Treatment of Niemann-Pick Type C1 Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hydroxylpropyl-β-cyclodextrin as Potential Excipient to Prevent Stress-Induced Aggregation in Liquid Protein Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydroxylpropyl-β-cyclodextrin as Potential Excipient to Prevent Stress-Induced Aggregation in Liquid Protein Formulations [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Force Field Parameterization for the Description of the Interactions between Hydroxypropyl-β-Cyclodextrin and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. The Role of Cyclodextrins against Interface-Induced Denaturation in Pharmaceutical Formulations: A Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. Use of this compound as a solubilizing and stabilizing excipient for protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Influence of hydroxypropyl-Beta-cyclodextrin on the stability of dilute and highly concentrated immunoglobulin g formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. linseis.com [linseis.com]
- 23. Polysorbates versus Hydroxypropyl Beta-Cyclodextrin: Excipient Stability and Stabilization Benefits on Monoclonal Antibodies [roquette.com]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
Advanced Parenteral Formulation Development Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Application Note & Protocol Guide Target Audience: Formulation Scientists, Analytical Chemists, and Preclinical Drug Development Professionals
Mechanistic Grounding: The Case for HP-β-CD in Parenterals
The development of parenteral formulations for poorly water-soluble active pharmaceutical ingredients (APIs) remains one of the most significant challenges in modern drug delivery. While parent β-cyclodextrin (β-CD) possesses an ideal internal cavity size for many small molecules, its parenteral use is strictly prohibited due to severe nephrotoxicity caused by its crystallization in renal tubules[1].
To overcome this, the chemical substitution of hydroxyl groups with hydroxypropyl moieties yields Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . This substitution disrupts the rigid hydrogen-bond network of the crystal lattice, transforming the excipient into a highly water-soluble (>50% w/v), amorphous compound[2]. When administered intravenously, HP-β-CD is rapidly cleared by glomerular filtration without accumulating or crystallizing in the kidneys, making it exceptionally safe for parenteral routes[1].
Regulatory bodies acknowledge this safety profile. The European Medicines Agency (EMA) notes that HP-β-CD is safe for intravenous dosing up to 16 g/day in adults (e.g., in marketed itraconazole formulations)[1]. Similarly, HP-β-CD is well-documented in the FDA Inactive Ingredient Database (IID) for parenteral use[3],[4].
Dynamic equilibrium of API and HP-β-CD inclusion complexation.
Physicochemical & Regulatory Data Summary
To formulate effectively, scientists must balance the physicochemical properties of HP-β-CD with regulatory thresholds. Table 1 summarizes the critical parameters required for stoichiometric calculations and safety compliance.
Table 1: Key Parameters of HP-β-CD for Parenteral Formulations
| Parameter | Specification / Value | Mechanistic Causality / Formulation Relevance |
| Average Molecular Weight | ~1380 - 1500 Da | Varies by Degree of Substitution (DS); critical for exact molar calculations during phase solubility testing. |
| Cavity Diameter | 6.0 - 6.5 Å | Dictates the steric fit of the API's lipophilic moiety. |
| Aqueous Solubility | > 50% w/v at 25°C | Enables the creation of high-concentration, low-volume parenteral injections. |
| EMA Safety Threshold | Up to 16 g/day (IV) | Proven safe in adults; guides the maximum allowable excipient load per daily dose[1]. |
| FDA IID Maximum | ~40% w/v (IV) | Regulatory benchmark for acceptable excipient concentration in an IV solution[3]. |
Experimental Workflow
Parenteral formulation workflow for HP-β-CD inclusion complexes.
Protocol 1: Phase Solubility Profiling (Higuchi-Connors Method)
Before formulating the final product, the thermodynamic relationship between the API and HP-β-CD must be established using the Higuchi-Connors method[5]. This determines the stability constant (
Step-by-Step Methodology
-
Preparation of Host Solutions: Prepare a series of aqueous HP-β-CD solutions ranging from 0 mM to 50 mM in a physiologically relevant buffer (e.g., PBS, pH 7.4).
-
Causality: Controlling the pH ensures the API's ionization state remains constant, isolating the solubilization effect purely to cyclodextrin complexation rather than pH-induced salt formation.
-
-
API Saturation: Add an excess amount of the solid API to each vial.
-
Causality: An excess of solid drug ensures that thermodynamic saturation (
) is maintained throughout the complexation process.
-
-
Equilibration: Seal the vials and agitate them on a rotary shaker at 100 rpm at a constant 25°C for 72 hours[5].
-
Causality: Inclusion complexation is an equilibrium process. Viscous boundary layers around HP-β-CD molecules can delay steady-state saturation; 72 hours guarantees thermodynamic equilibrium.
-
-
Separation: Centrifuge the samples at 10,000 x g for 10 minutes, then filter the supernatant through a 0.22 µm PVDF syringe filter.
-
Causality: PVDF is low-protein/drug binding, ensuring that the filter removes undissolved API particles without stripping the dissolved inclusion complex from the solution.
-
-
Quantification: Analyze the filtrate using a validated HPLC-UV method to determine the total dissolved API concentration.
Data Interpretation & Calculation
Plot the molar concentration of dissolved API (y-axis) against the molar concentration of HP-β-CD (x-axis). Calculate the stability constant (
Table 2: Phase Solubility Isotherm Interpretation
| Isotherm Type | Curve Characteristic | Formulation Implication |
| Linear increase in solubility | Indicates 1:1 complexation. Ideal for parenteral dosing due to predictable scaling upon dilution in the bloodstream[5]. | |
| Positive deviation from linearity | Indicates higher-order complexation (e.g., 1:2 API:CD). High solubilization capacity, but risks API precipitation upon rapid IV dilution. |
Self-Validation Checkpoint: A robust, self-validating dataset will yield a linear regression with an
. Furthermore, the y-intercept must statistically match the independently determined intrinsic aqueous solubility () of the API. A significant deviation indicates that thermodynamic equilibrium was not reached, or that the API degraded during the 72-hour incubation.
Protocol 2: Preparation and Lyophilization of the Parenteral Complex
Because HP-β-CD complexes in an aqueous state can be susceptible to long-term hydrolytic degradation, parenteral formulations are frequently lyophilized (freeze-dried) into a stable, amorphous powder for reconstitution.
Step-by-Step Methodology
-
Aqueous Co-solvation: Dissolve the calculated amount of HP-β-CD (based on the
from Protocol 1) in Water for Injection (WFI). Slowly add the API under continuous high-shear stirring until the solution is completely clear.-
Causality: HP-β-CD must form its hydration shell first. Adding the API to a pre-dissolved HP-β-CD solution ensures the hydrophobic cavity is structurally prepared to accept the guest molecule.
-
-
Sterile Filtration: Pass the clear solution through a sterile 0.22 µm PES filter into sterile, depyrogenated glass vials.
-
Thermal Treatment (Freezing): Load vials into the lyophilizer and freeze rapidly to -40°C at a rate of 1°C/min. Hold for 4 hours.
-
Causality: Rapid freezing prevents the phase separation of the API from the cyclodextrin cavity, locking the inclusion complex into an amorphous glass state.
-
-
Primary Drying (Sublimation): Reduce chamber pressure to 100 mTorr and raise the shelf temperature to -10°C. Hold until the Pirani gauge matches the capacitance manometer (typically 12-24 hours).
-
Causality: This step removes bulk, unbound ice via sublimation without melting the amorphous matrix.
-
-
Secondary Drying (Desorption): Raise the shelf temperature to +25°C at 0.5°C/min and hold for 6 hours.
-
Causality: Desorbs the tightly bound water molecules from the exterior hydroxyl groups of the HP-β-CD, ensuring a final moisture content of < 2%.
-
Self-Validation Checkpoint: Upon completion of the cycle, reconstitute the lyophilized cake with the prescribed volume of sterile WFI. A successful, self-validating complex will dissolve completely in under 60 seconds , yielding a clear, particulate-free solution. Measure the osmolality; an ideal parenteral formulation should be isotonic (~290 mOsm/kg). Any opalescence or delayed dissolution indicates an incomplete initial complexation or API phase separation during the freezing step.
References
-
Title: Cyclodextrins used as excipients | EMA Source: europa.eu URL: 1
-
Title: Enhancement of the oral bioavailability of isopropoxy benzene guanidine though complexation with hydroxypropyl-β-cyclodextrin - PMC Source: nih.gov URL: 5
-
Title: "Back to the Future": A New Look at Hydroxypropyl Beta-Cyclodextrins - PubMed Source: nih.gov URL: 2
-
Title: APPLICATION NUMBER: 214518Orig1s000 OTHER REVIEW(S) - accessdata.fda.gov Source: fda.gov URL: 3
-
Title: Inactive Ingredients Database Download - FDA Source: fda.gov URL: 4
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. "Back to the Future": A New Look at Hydroxypropyl Beta-Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Inactive Ingredients Database Download | FDA [fda.gov]
- 5. Enhancement of the oral bioavailability of isopropoxy benzene guanidine though complexation with hydroxypropyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
phase solubility study protocol for HP-beta-CD complexes
Advanced Protocol: Phase Solubility Profiling of Drug-HP- -CD Complexes
Abstract & Scope
This application note details the industry-standard protocol for characterizing the thermodynamics of host-guest interactions between active pharmaceutical ingredients (APIs) and Hydroxypropyl-
Theoretical Grounding
The Equilibrium Model
The solubilization of a drug (
The "Loftsson" Correction: Why CE Matters
Classically, researchers calculate the stability constant (
Loftsson et al. demonstrated that Complexation Efficiency (CE) is a more robust metric because it is calculated solely from the slope of the phase solubility profile, independent of
Experimental Workflow (Graphviz)
The following diagram outlines the critical path for the study. Note the specific QC checkpoints.
Figure 1: Step-by-step workflow for Phase Solubility Studies. Note the critical feedback loop: if the solution becomes clear during equilibration, the study is invalid (excess solid is mandatory).
Detailed Protocol
Materials & Equipment
-
HP-
-CD: Characterized by Degree of Substitution (DS). Ensure average Molecular Weight (MW) is calculated correctly (typically ~1400-1500 Da depending on DS). -
Buffer: Phosphate or Citrate buffer (pH selected based on drug
). Avoid competitive counter-ions like excessive chloride if possible. -
Filters: 0.45
m PVDF or Nylon syringe filters. Critical: Cellulose filters may bind cyclodextrins.
Preparation of Media
Prepare a stock solution of HP-
-
0 mM (Buffer Control)
-
10 mM
-
20 mM
-
40 mM
-
60 mM
-
80 mM
-
100 mM
Sample Generation (The "Shake-Flask" Method)
-
Distribution: Aliquot 5 mL of each CD concentration into 10 mL glass vials.
-
Drug Addition: Add the API in excess .
-
Rule of Thumb: Add 5x the estimated intrinsic solubility.
-
Visual Check: The mixture must remain a suspension (turbid) throughout the entire experiment.
-
-
Sealing: Cap vials tightly to prevent solvent evaporation (which artificially increases concentration). Parafilm is recommended.
Equilibration
-
Agitation: Place vials on an orbital shaker or rotating mixer.
-
Speed: 200–300 rpm (gentle agitation).
-
Temperature: Strictly controlled (usually
). Complexation is temperature-dependent (exothermic).
-
-
Duration: 24 to 72 hours.
-
Validation: To prove equilibrium, sample at 24h and 48h. If concentrations differ by <5%, equilibrium is reached.
-
Phase Separation (Critical Control Point)
This is the most common source of error.
-
Sedimentation: Allow vials to stand for 1 hour post-shaking to let large particles settle.
-
Filtration:
-
Use a syringe filter (PVDF/Nylon).
-
Saturation Step: Push 2 mL of filtrate through and discard it . This saturates the filter membrane, preventing drug adsorption from lowering the reading of the actual sample.
-
Collect the subsequent filtrate for analysis.
-
Quantification
Dilute the filtrate with mobile phase (to break the complex) and analyze via HPLC-UV or LC-MS.
-
Note: UV spectrophotometry can be used if the CD does not absorb at the drug's
and no impurities are present.
Data Analysis & Calculations
Plot the molar concentration of Drug (
Profile Classification
Use the Higuchi-Connors classification system:
| Profile Type | Description | Interpretation |
| Linear increase in solubility. | 1:1 Complex formation (Most common for HP- | |
| Upward curvature. | Higher order complexes (1:2) or non-ideal behavior. | |
| Downward curvature. | Self-association of CD or alteration of solvent properties. | |
| Plateau reached. | Formation of insoluble complex (Rare for HP- |
Calculation of Parameters ( Type)
If the plot is linear (
A. Complexation Efficiency (CE) — The Preferred Metric
-
Meaning: A CE of 0.5 means that for every 10 cyclodextrin molecules, 5 form a complex.
B. Stability Constant (
)
-
Note: Only use this if
(intercept) is statistically reliable. If is close to zero (highly insoluble drugs), small errors in cause massive errors in .
C. Drug:CD Molar Ratio in Formulation
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Non-Linear ( | Self-association of drug or CD. | Check buffer ionic strength; ensure CD concentration is not excessive (>200mM). |
| Intercept > Measured | Filter adsorption error or supersaturation. | Saturate filters (discard first 2mL). Verify equilibrium time. |
| Solution turns clear | Insufficient drug excess. | The study is invalid. Add more solid drug and re-equilibrate.[3] |
| High Variability | Temperature fluctuations. | Use a water bath shaker or temperature-controlled cabinet. |
References
-
Higuchi, T., & Connors, K. A. (1965).[4][5][6] Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation, 4, 117-212.[4][5]
-
Brewster, M. E., & Loftsson, T. (2007).[7][8][9] Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.[4][8]
-
Loftsson, T., Hreinsdóttir, D., & Másson, M. (2005). Evaluation of cyclodextrin solubilization of drugs. International Journal of Pharmaceutics, 302(1-2), 18-28.[1]
-
Saokham, P., Muankaew, C., Jansook, P., & Loftsson, T. (2018).[8] Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(5), 1161.
Sources
- 1. Evaluation of cyclodextrin solubilization of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.hi.is [iris.hi.is]
- 3. medipol.edu.tr [medipol.edu.tr]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. T. Higuchi, K. A. Connors, “Phase Solubility Techniques,” Advanced Analytical Chemistry of Instrumentation, Vol. 4, 1965, pp. 117-212. - References - Scientific Research Publishing [scirp.org]
- 6. Higuchi T, Connoras KA. Phase-solubility techniques, ADV Anal Chem Instrum, 1965, 4, 117-210. [sciepub.com]
- 7. iris.hi.is [iris.hi.is]
- 8. semanticscholar.org [semanticscholar.org]
- 9. ovid.com [ovid.com]
Synthesis of 2-Hydroxypropyl-beta-cyclodextrin Hydrogels
Content Type: Application Note & Protocol Guide Audience: Pharmaceutical Researchers, Polymer Chemists, and Drug Delivery Specialists
Introduction: The Next Generation of Drug Delivery Matrices
2-Hydroxypropyl-beta-cyclodextrin (HP-
This dual-mechanism architecture addresses two critical challenges in modern pharmacology:
-
Solubility Enhancement: The hydrophobic cavities of HP-
-CD solubilize poorly water-soluble (BCS Class II/IV) drugs. -
Sustained Release: The polymeric network restricts diffusion, extending therapeutic windows from hours to days.
This guide details two distinct synthesis pathways: a Green Synthesis protocol using Citric Acid (biocompatible, suitable for sensitive biologics) and a Traditional Chemical Cross-linking protocol using Epichlorohydrin (robust, high mechanical strength).
Mechanism of Action
Understanding the cross-linking chemistry is vital for tuning hydrogel pore size and degradation rates.
Reaction Pathways[1]
-
Pathway A (Green): Polycondensation esterification between the carboxyl groups of Citric Acid (CA) and the hydroxyl groups of HP-
-CD. -
Pathway B (Traditional): Etherification using Epichlorohydrin (EP) in a highly alkaline environment to form glyceryl bridges.
Figure 1: Dual pathways for HP-
Protocol A: Green Synthesis (Citric Acid Cross-linking)
Status: Recommended for Biomedical Applications Advantage: Non-toxic, solvent-free (water-based), biodegradable.
Materials
-
HP-
-CD: (MW ~1460 Da, Substitution Degree 0.6–0.9) -
Citric Acid (CA): Anhydrous
-
Sodium Hypophosphite (SHP): Catalyst
-
Solvent: Deionized (DI) Water
Step-by-Step Methodology
1. Precursor Solution Preparation
Dissolve HP-
-
Standard Ratio (w/w): HP-
-CD : CA : SHP = 1.0 : 0.25 : 0.1-
Note: Increasing CA content (up to 1:1) increases gel stiffness but decreases swelling capacity.
-
Expert Tip: Ensure total solid concentration is approx. 20-30% (w/v) to facilitate uniform casting.
-
2. Casting & Moisture Removal Pour the solution into Teflon molds or glass petri dishes.
-
Drying: Place in a convection oven at 60°C for 12–24 hours .
-
Checkpoint: The result should be a transparent, sticky semi-solid film. Water must be removed to drive the equilibrium towards esterification.
3. Thermal Curing (Cross-linking) Transfer the dried samples to a pre-heated oven for the esterification reaction.
-
Condition: 140°C for 30–60 minutes or 100°C for 2–3 hours .
-
Warning: Do not exceed 160°C to prevent sugar caramelization (browning).
-
Mechanism:[1][2][3] The heat activates the catalyst, forming ester bonds between CA carboxyls and CD hydroxyls.
4. Purification The cured hydrogel will be brittle when dry.
-
Immerse in DI water.[2] The gel will swell significantly.
-
Change water every 4 hours for 24 hours to leach out unreacted citric acid and catalyst.
Protocol B: Traditional Synthesis (Epichlorohydrin Cross-linking)
Status: Standard for Industrial/Filtration Applications Advantage: High chemical stability, tunable pore size. Safety: Epichlorohydrin is a carcinogen and volatile. Work in a fume hood.
Materials
-
HP-
-CD -
Epichlorohydrin (EP)
-
Sodium Hydroxide (NaOH): 30% (w/v) solution
-
Solvent: Acetone (for quenching)
Step-by-Step Methodology
1. Activation
Dissolve 5.0 g of HP-
-
Stir at 30°C for 20 minutes.
-
Why: High pH deprotonates the hydroxyl groups of HP-
-CD, making them nucleophilic alkoxides ready to attack the epoxide ring of EP.
2. Cross-linker Addition Add Epichlorohydrin dropwise to the solution while stirring vigorously (500 rpm).
-
Ratio: HP-
-CD : EP mole ratio of 1:10 to 1:15 . -
Observation: The solution is initially biphasic (EP is immiscible). It will become homogeneous as the reaction proceeds.
3. Polymerization Increase temperature to 50°C and stir for 3–5 hours .
-
Checkpoint: Viscosity will increase rapidly. If the solution becomes too viscous to stir, the gel point has been reached.
4. Quenching & Washing
-
Stop the reaction by adding cold Acetone (precipitates the polymer) or neutralizing with dilute HCl.
-
Wash the resulting gel extensively with water/ethanol mixtures to remove toxic EP residues and NaOH.
-
Dialysis: Recommended (MWCO 12-14 kDa) against water for 3 days to ensure safety.
Characterization & Validation
To validate the synthesis, you must quantify the network properties.
Quantitative Metrics Table
| Parameter | Method | Formula / Observation | Target Value (Typical) |
| Swelling Ratio (SR) | Gravimetric | 5.0 – 20.0 (g/g) | |
| Gel Fraction | Sol-Gel Analysis | > 80% | |
| Cross-linking Density | Flory-Rehner Theory | Derived from SR & modulus | |
| Ester Bond (Green) | FTIR | Peak at ~1730 cm⁻¹ | Sharp Intensity |
| Ether Bond (Trad) | FTIR | Peak at ~1100 cm⁻¹ | Broadening |
Drug Loading Workflow (Post-Loading)
For thermosensitive drugs, load after synthesis (Post-loading) to avoid thermal degradation during curing.
-
Swelling: Immerse dry hydrogel disc in a saturated drug solution (solvent: water or ethanol/water).
-
Equilibrium: Allow 24–48 hours for diffusion.
-
Drying: Lyophilize (freeze-dry) to remove solvent, leaving drug trapped in CD cavities and the polymer mesh.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Gel dissolves in water | Insufficient cross-linking | Increase Curing Time (Green) or EP ratio (Trad). |
| Brown/Burnt appearance | Caramelization (Green) | Reduce curing temp to 120°C; ensure vacuum is used if possible. |
| Low Drug Loading | Pore size too small | Decrease cross-linker concentration to increase mesh size. |
| Brittle (cracks easily) | Over-cross-linked | Reduce Citric Acid or EP content; add plasticizer (e.g., PEG). |
References
-
Green Synthesis of CD Polymers: Liu, C., et al. (2023). "Green synthesis of 2-hydroxypropyl-β-cyclodextrin polymers crosslinked by citric acid for highly efficient removal of methylene blue." Polymer.[4][5][6][7][8]
-
Citric Acid Cross-linking Mechanism: Martel, B., et al. (2002). "Polycarboxylic acids as crosslinking agents for grafting cyclodextrins onto cotton." Journal of Applied Polymer Science.
-
Hydrogel Characterization: Peppas, N. A., et al. (2006). "Hydrogels in pharmaceutical formulations." European Journal of Pharmaceutics and Biopharmaceutics.
-
Epichlorohydrin Protocol: Renard, E., et al. (1997). "Preparation and characterization of water soluble high molecular weight cyclodextrin-epichlorohydrin polymers." European Polymer Journal.
-
Biomedical Applications: Gref, R., et al. (2012). "Cyclodextrin-based nanogels for biomedical applications." Advanced Drug Delivery Reviews.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. CN115301215A - Preparation method and application of this compound polymer adsorbent - Google Patents [patents.google.com]
- 4. cyclodextrinnews.com [cyclodextrinnews.com]
- 5. Cyclodextrin-Containing Hydrogels: A Review of Preparation Method, Drug Delivery, and Degradation Behavior [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Coatings of Cyclodextrin/Citric-Acid Biopolymer as Drug Delivery Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving complexation efficiency of HP-beta-CD formulations
Technical Support Center: HP- -CD Formulation Optimization
Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., Supramolecular Chemistry) Ticket ID: HPBCD-OPT-2026
Mission Statement
Welcome to the Advanced Formulation Support Center. You are likely here because your Hydroxypropyl-
Standard protocols often fail because they treat complexation as simple mixing. In reality, it is a thermodynamic equilibrium governed by the Stability Constant (
Module 1: Thermodynamic & Stoichiometric Troubleshooting
Q: My phase solubility diagram shows an type curve, but the binding constant ( ) is too low (< 100 M⁻¹). How do I increase affinity?
Diagnosis:
A low
Root Cause Analysis:
-
Temperature Mismatch: Cyclodextrin complexation is typically an exothermic process (
). High processing temperatures decrease the stability constant. -
Steric/Polarity Mismatch: The drug is too polar or the wrong size for the
-cavity (approx. 6.0–6.5 Å).[1]
Protocol: Thermodynamic Optimization
-
Step 1 (Temperature): If you are heating your solution to speed up dissolution (
C), you are likely dissociating the complex.-
Correction: Dissolve the drug at elevated temperature if necessary, but equilibrate at 4°C to 25°C for at least 24–48 hours before lyophilization or filtration. Lower temperatures favor the stable inclusion complex.
-
-
Step 2 (The "Ternary" Switch): If
remains low, do not add more CD. Add a water-soluble polymer (See Module 2).[2][3][4][5]
Q: I am working with an ionizable drug (pKa ~4.5). Should I adjust pH to ionize it for solubility?
Diagnosis:
This is a common trap. Ionization increases intrinsic solubility (
The "Hydrophobic Shield" Protocol:
-
Rule: The unionized species almost always has a higher affinity for the CD cavity than the ionized species.
-
Strategy:
-
Adjust pH to keep the drug largely unionized (e.g., pH < pKa for acids) to drive the drug into the cavity.
-
If the complex precipitates, slightly adjust pH toward ionization after complexation is established, or use a ternary salt approach.
-
Module 2: The "Ternary" Revolution (Additives)
Context: The most effective way to improve Complexation Efficiency (CE) without increasing the mass of cyclodextrin is the addition of a third component—typically a water-soluble polymer or a specific counter-ion. This forms a Ternary Complex , often bridging the drug and the CD via hydrogen bonding.
Visualization: The Ternary Mechanism
Caption: Mechanism of polymer-assisted ternary complexation stabilizing the guest-host interaction.
Protocol: Polymer-Assisted Complexation (Co-Complexation)
Recommended Polymers:
-
PVP K-30 (Polyvinylpyrrolidone)
-
HPMC (Hydroxypropyl methylcellulose)
-
PEG 6000 (Polyethylene glycol)
Step-by-Step Workflow:
-
Prepare Vehicle: Dissolve HP-
-CD in water. -
Add Polymer: Add 0.1% to 0.5% (w/v) of PVP K-30 or HPMC to the CD solution. Note: High concentrations increase viscosity and may hinder diffusion; keep it low.
-
Add Drug: Add the guest drug to the solution.
-
Autoclave/Heat (The "Activation" Step):
-
Unlike binary systems, ternary systems often benefit from a high-energy input to overcome activation energy barriers.
-
Heat to 120°C for 20–40 minutes (autoclave cycle) if the drug is thermally stable.
-
Why? This disrupts strong water clusters and allows the polymer to coat the CD-drug complex, "locking" it in upon cooling.
-
-
Equilibrate: Stir at room temperature for 24 hours.
Expected Outcome:
-
Increase in Stability Constant (
) by 20% to 200% . -
Reduction in the amount of HP-
-CD required (up to 40% mass reduction).
Module 3: Process & Kinetic Optimization
Q: Can I use Ethanol or Methanol to help dissolve my drug before adding it to the CD solution?
Diagnosis: You are experiencing Competitive Displacement .[6]
Technical Insight: Organic solvents (especially Ethanol) are "guest" molecules themselves. They compete with your drug for the hydrophobic cavity.
-
Effect: The apparent
decreases because the CD is busy complexing with the ethanol.
Corrective Action:
-
Avoid Co-solvents if possible: Use long-term stirring (48–72h) or ball milling instead.
-
Evaporation is Critical: If you must use a co-solvent to load the drug, you must remove it completely.
-
Method:Co-evaporation .[7] Dissolve Drug in EtOH, CD in Water. Mix. Evaporate the EtOH under vacuum slowly. As the EtOH leaves, the drug is forced into the CD cavity because it has nowhere else to go (water is hostile).
-
Decision Matrix: Selecting the Right Mixing Method
Use this logic flow to determine the optimal processing method for your specific drug properties.
Caption: Decision tree for selecting complexation methodology based on drug physicochemical properties.
Module 4: Validation & Data Analysis
You cannot improve what you cannot measure. Use these metrics to validate your optimization.
Key Metrics Table
| Parameter | Definition | Target / Optimization Goal | Analytical Method |
| Stability Constant | 100 – 5,000 M⁻¹ . Too low = unstable; Too high = poor release. | Phase Solubility (Higuchi-Connors) | |
| CE | Complexation Efficiency | > 0.1 . Calculated as | Phase Solubility Slope Analysis |
| Shift ( | Chemical Shift Change | Evidence of inclusion (Guest protons shielded by Host cavity). | ¹H-NMR / ROESY |
| Enthalpy of Complexation | Negative (Exothermic). Verifies thermodynamic drive. | Isothermal Titration Calorimetry (ITC) |
The "Golden Standard" Calculation
To determine if your formulation is efficient, calculate CE from the slope of your Phase Solubility Diagram:
References
-
Loftsson, T., & Brewster, M. E. (2012). Cyclodextrins as functional excipients: methods to enhance complexation efficiency.[4][5][7][11][8][9][10][12] Journal of Pharmaceutical Sciences.
-
Mura, P. (2014). Analytical techniques for characterization of cyclodextrin inclusion complexes: A review. Journal of Pharmaceutical and Biomedical Analysis.
-
Jansook, P., et al. (2010). Cyclodextrins as solubilizers: formation of complex aggregates and non-inclusion complexes. International Journal of Pharmaceutics.
-
Higuchi, T., & Connors, K. A. (1965).[3] Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation.
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[4][5][7][11][9][10][12][13][14] Advanced Drug Delivery Reviews.
End of Guide. For further assistance on specific guest molecules, please submit a new ticket with your drug's LogP and pKa values.
Sources
- 1. A thermodynamic study of the cyclodextrin-UC781 inclusion complex using a HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of water-soluble polymers on drug-cyclodextrin complexation [journal11.magtechjournal.com]
- 4. Studies on the effect of water-soluble polymers on drug-cyclodextrin complex solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Competitive displacement of drugs from cyclodextrin inclusion complex by polypseudorotaxane formation with poloxamer: implications in drug solubilization and delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 9. tsijournals.com [tsijournals.com]
- 10. Studies on the Effect of Water-Soluble Polymers on Drug–Cyclodextrin Complex Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. impactfactor.org [impactfactor.org]
- 12. researchgate.net [researchgate.net]
- 13. Correlation between the stability constant and pH for β-cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing precipitation in HP-beta-CD aqueous solutions
Welcome to the Technical Support Center for Cyclodextrin Formulation. As a Senior Application Scientist, I frequently encounter formulations where an active pharmaceutical ingredient (API) unexpectedly crashes out of a Hydroxypropyl-beta-cyclodextrin (HP-β-CD) aqueous solution.
To resolve these issues, we must first understand the thermodynamics of inclusion complexes. Precipitation in these systems is rarely a failure of the cyclodextrin itself; rather, it is a thermodynamic imbalance introduced during downstream processing, dilution, or storage. The inclusion of an API into the hydrophobic cavity of HP-β-CD is a dynamic equilibrium. When external stressors—such as dilution, pH shifts, or temperature drops—alter this equilibrium, the free API concentration can rapidly exceed its intrinsic aqueous solubility, leading to immediate nucleation and precipitation.
Below is our comprehensive troubleshooting guide, designed to provide you with mechanistic insights and self-validating protocols to stabilize your HP-β-CD formulations.
Mechanistic Overview of Precipitation Triggers
Logical pathways of HP-β-CD precipitation triggers and targeted preventative interventions.
Quantitative Troubleshooting Matrix
Use the following table to diagnose the root cause of your precipitation event and identify the critical thresholds that must be managed.
| Symptom / Trigger | Mechanistic Cause | Critical Threshold | Corrective Action |
| Precipitation upon IV Dilution | Equilibrium shifts left, releasing free API as CD concentration drops. | Pre-spike the infusion diluent with a calculated excess of HP-β-CD[1]. | |
| Precipitation during pH adjustment | Loss of API ionization drastically reduces intrinsic aqueous solubility ( | pH crosses API | Implement a high-capacity buffer system (e.g., 50 mM Phosphate) prior to complexation. |
| Delayed precipitation (Storage) | Ostwald ripening and uninhibited nucleation of metastable supersaturated API. | API concentration > Metastable limit | Add 0.1–0.5% w/v water-soluble polymers (e.g., PVP or HPMC) as precipitation inhibitors[2]. |
| Precipitation during Co-precipitation | Competitive inhibition; organic solvent displaces API from the CD cavity. | Organic solvent > 10% v/v in aqueous phase | Evaporate solvent slowly; switch to kneading method for highly lipophilic APIs[3]. |
Deep-Dive FAQs
Q1: My API-HP-β-CD solution is perfectly clear in the vial, but the API crashes immediately upon a 1:10 dilution in 0.9% saline. How do I fix this? A1: This is a classic thermodynamic dissociation issue. According to Le Chatelier's principle, the inclusion complex is in dynamic equilibrium with free API and free CD. When you dilute the system, the concentration of free CD drops. If it falls below the stoichiometric threshold required to maintain complexation, the equilibrium shifts to release free API. If this free API exceeds its intrinsic solubility, it precipitates. Solution: You cannot simply add more CD to the original injection vial, as the required quantities would exceed practical viscosity and solubility limits (>100% w/v)[1]. Instead, you must add a calculated theoretical amount of HP-β-CD directly to the infusion fluid before introducing your API formulation. This maintains the equilibrium and prevents massive precipitation, as successfully demonstrated in clinical formulations of phenytoin[1].
Q2: I am using the co-precipitation method to isolate my solid complex, but my yields are extremely poor and the API precipitates uncomplexed. What is going wrong? A2: The causality here stems from competitive inhibition. In the co-precipitation method, the API is typically dissolved in an organic solvent and added to an aqueous CD solution[3]. However, organic solvents (like chloroform or ethanol) can compete with your API for the hydrophobic cavity of the cyclodextrin[3]. If the solvent binds preferentially, your API is excluded and precipitates as a free crystal. Solution: Minimize the volume of organic solvent used. If your API is highly insoluble, abandon co-precipitation and utilize the kneading method, which relies on high shear and minimal solvent to force complexation[3].
Q3: Can HP-β-CD itself precipitate out of aqueous solutions? A3: It is highly improbable. HP-β-CD is exceptionally water-soluble, capable of reaching concentrations of ≤600 mg/mL (>50% w/v)[4]. Unless you are introducing massive volumes of water-miscible organic solvents (like acetone) which strip the hydration shell and dehydrate the CD[5], the precipitate you are observing is almost certainly the free API or aggregated drug/CD microparticles[2].
Q4: How can I stabilize my liquid formulation for long-term storage without adding more cyclodextrin? A4: Incorporate a water-soluble polymer such as Polyvinylpyrrolidone (PVP). Polymers act as precipitation inhibitors by forming hydrogen bonds with drug/CD complex aggregates[2]. This synergistic effect stabilizes the supersaturated state and prevents the nucleation of free API, effectively acting as a micellar-like solubilization booster without requiring higher CD concentrations[2].
Self-Validating Experimental Protocols
To ensure trustworthiness in your formulation development, every protocol must contain internal checks. Below are the definitive methodologies for preventing precipitation.
Protocol 1: Self-Validating Phase Solubility Profiling (Higuchi-Connors Method)
Objective: Determine the exact binding constant (
Self-validating phase solubility workflow to determine optimal HP-β-CD concentrations.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of aqueous HP-β-CD solutions ranging from 0 to 50 mM. Critical: Use a tightly controlled buffer system (e.g., 50 mM phosphate buffer) to prevent pH-drift-induced precipitation during the assay.
-
API Addition: Add a known excess amount of solid API to each vial. (Self-Validation Check: Ensure the amount added is at least 5x the expected maximum solubility to guarantee the system remains saturated).
-
Equilibration: Seal the vials and agitate at a strictly constant temperature (e.g., 25.0 ± 0.1 °C) for 48–72 hours. Temperature control is paramount, as binding constants are highly temperature-dependent.
-
Filtration: Filter the aliquots through a 0.45 µm syringe filter. (Self-Validation Check: Discard the first 1 mL of filtrate. APIs frequently adsorb to the filter membrane, causing artificially low concentration readings. Discarding the first milliliter saturates the membrane binding sites, ensuring the subsequent filtrate reflects true equilibrium).
-
Quantitation: Dilute the filtrate and quantify the solubilized API via HPLC.
-
Analysis: Plot API concentration against HP-β-CD concentration. An
-type linear plot indicates a 1:1 complex[6]. Calculate the binding constant ( ) to determine the exact CD excess required for your final formulation.
Protocol 2: Formulation of a Precipitation-Resistant Liquid Vehicle
Objective: Create a robust liquid API-HP-β-CD solution resistant to stress-induced nucleation.
Step-by-Step Methodology:
-
Vehicle Preparation: Prepare the aqueous vehicle with your target buffer and dissolve 0.1% to 0.25% w/v PVP. This polymer will act as your secondary nucleation inhibitor[2].
-
CD Solubilization: Dissolve the calculated amount of HP-β-CD (based on your
from Protocol 1, plus a 10% molar excess to buffer against temperature fluctuations) into the vehicle. -
API Integration: Gradually add the API under continuous high-shear stirring to prevent localized supersaturation zones.
-
Stress-Testing (Self-Validation): Subject a 5 mL sample of the final clear formulation to a severe freeze-thaw cycle (-20°C to 25°C). If micro-precipitation occurs upon thawing, the system is thermodynamically metastable. Correct this by either increasing the PVP concentration or adjusting the buffer pH further away from the API's isoelectric point.
References
-
Prevention of precipitation of phenytoin in an infusion fluid by hydroxypropyl beta-cyclodextrin - PubMed Source: nih.gov URL: [Link]
-
Hydroxylpropyl-β-cyclodextrin as Potential Excipient to Prevent Stress-Induced Aggregation in Liquid Protein Formulations Source: mdpi.com URL: [Link]
-
Studies on the Preparation, Characterization, and Solubility of 2-HP-β-Cyclodextrin-Meclizine HCl Inclusion Complexes Source: nih.gov URL: [Link]
-
Inclusion complex formation of cyclodextrin with its guest and their applications Source: oatext.com URL: [Link]
-
Can anyone help me out by suggesting any non toxic substance that can precipate out Hydroxypropyl beta Cyclodextrin in water solution? Source: researchgate.net URL: [Link]
Sources
- 1. Prevention of precipitation of phenytoin in an infusion fluid by hydroxypropyl beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. oatext.com [oatext.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Studies on the Preparation, Characterization, and Solubility of 2-HP-β-Cyclodextrin-Meclizine HCl Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Hydroxypropyl-beta-cyclodextrin (HPβCD)
A Senior Application Scientist's Guide to the Effect of pH on HPβCD Binding Affinity
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-hydroxypropyl-beta-cyclodextrin (HPβCD). This resource provides in-depth technical guidance, field-proven insights, and troubleshooting advice on a critical experimental variable: the effect of pH on the binding affinity of HPβCD.
Fundamental Principles: Why Does pH Affect HPβCD Binding?
Understanding the effect of pH on HPβCD complexation is crucial for optimizing drug formulations, designing effective delivery systems, and ensuring reproducible experimental results. The influence of pH is not on the HPβCD molecule itself, but almost exclusively on the ionization state of the guest molecule .
The Host: this compound (HPβCD)
HPβCD is a neutral, non-ionizable molecule within the typical experimental pH range (pH 1-10).[1] The hydroxyl groups of the parent β-cyclodextrin have very high pKa values (typically >12), meaning they remain protonated and neutral in all but the most alkaline conditions.[1] Therefore, the HPβCD cavity's intrinsic properties remain consistent across different pH levels. Its primary role is to offer a nonpolar, hydrophobic cavity for a suitable guest molecule.[2][3]
The Guest: The Critical Role of Ionization
The central principle is that neutral guest molecules generally have a higher binding affinity for the hydrophobic HPβCD cavity than their ionized (charged) counterparts .[4][5][6]
Here’s the causality:
-
Driving Force: The primary driving force for inclusion complexation is the displacement of high-energy water molecules from the cyclodextrin cavity and the establishment of favorable van der Waals and hydrophobic interactions between the host and guest.[7]
-
Ionization & Hydrophilicity: When a guest molecule becomes ionized (e.g., an acidic drug deprotonating to form an anion at pH > pKa, or a basic drug protonating to form a cation at pH < pKa), it becomes significantly more polar and hydrophilic.
-
Reduced Affinity: This increased hydrophilicity reduces the thermodynamic favorability of the guest molecule partitioning from the aqueous environment into the nonpolar cyclodextrin cavity.[8] The charged species prefers to interact with water molecules in the bulk solution, leading to a weaker binding interaction and a lower complex stability constant (Kc).[8][9]
This relationship is visually summarized in the diagram below.
Caption: Logical flow of pH influencing guest ionization and HPβCD binding affinity.
Quantitative Impact: pH-Dependent Stability Constants
The change in binding affinity with pH can be dramatic. The stability constant (also referred to as the association or complexation constant, Kc or Kₐ) is the key quantitative measure of this interaction. A higher Kc indicates stronger binding.
The table below synthesizes data from multiple studies to illustrate this principle for different classes of ionizable drugs.
| Guest Molecule | Type (pKa) | pH Condition | Dominant Species | Stability Constant (Kc, M⁻¹) | Key Finding | Reference |
| Naproxen | Acid (pKa 4.2) | pH < 4.2 | Neutral | Higher | As pH increases above the pKa, the drug ionizes, leading to a progressive decrease in the complex stability. | [8][10] |
| pH > 4.2 | Anionic | Lower | The reduced affinity of the charged drug for the hydrophobic cavity destabilizes the complex. | [8] | ||
| Camptothecin | Lactone/Carboxylate | pH 5.5 | Lactone (neutral) | 245 | The neutral lactone form has a significantly higher binding affinity than the charged carboxylate form. | [9][11] |
| (pKa ~6.8) | pH 7.0 | Carboxylate (anionic) | 184 (apparent) | The specific Kc for the lactone was calculated to be 260 M⁻¹ vs. 113 M⁻¹ for the carboxylate. | [9] | |
| Trifluoperazine | Base (pKa₂ 8.1) | pH 10.2 | Neutral (Basic) | Highest | The un-ionized form of the drug shows the strongest complexation with HPβCD. | [1][7][12] |
| pH 6.2 | Monoprotonated | Intermediate | As the drug becomes protonated (cationic) at lower pH, the binding affinity decreases. | [7][12] | ||
| pH 1.9 | Diprotonated | Lowest | The highly charged species has the weakest interaction with the HPβCD cavity. | [7] | ||
| Itraconazole | Base (pKa 3.7) | pH 2.0 | Fully Protonated | 1:2 Complex | At low pH, where the drug is fully protonated, a lower-order 1:2 (guest:host) complex is dominant. | [13] |
| pH 4.0 & 7.0 | Partial/Neutral | 1:3 Complex | At higher pH values, where the drug is partially or fully neutral, higher-order complexation is observed. | [13] |
Experimental Design & Protocols
To accurately characterize the effect of pH on your guest-HPβCD system, a well-designed experiment is essential. Below are step-by-step guides for common methodologies.
Experimental Workflow Overview
Caption: General experimental workflow for pH-dependent HPβCD binding studies.
Protocol 1: Phase Solubility Analysis
This is a robust and widely used method to determine the stoichiometry and stability constant of the complex.[14]
Causality: The increase in the total solubility of a poorly soluble guest molecule in the presence of increasing concentrations of HPβCD is directly proportional to the extent of complex formation.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of buffers at your desired pH values (e.g., pH 3.0, 5.0, 7.4, 9.0). Ensure the buffer components do not interact with HPβCD. Phosphate and acetate buffers are common choices.
-
HPβCD Stock Solutions: In each prepared buffer, create a series of HPβCD solutions of known concentrations (e.g., 0, 2, 4, 6, 8, 10 mM).
-
Equilibration: Add an excess amount of the guest molecule to each HPβCD solution. This ensures that a saturated solution is formed.
-
Incubation: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached. This can take 24-72 hours. The system is at equilibrium when the concentration of the dissolved guest remains constant over time.
-
Separation: After equilibration, separate the undissolved guest from the solution. This is typically done by centrifugation followed by filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved guest molecule in the filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Data Analysis: Plot the total concentration of the dissolved guest (Y-axis) against the concentration of HPβCD (X-axis).
-
The Y-intercept represents the intrinsic solubility of the guest (S₀) at that pH.
-
For a 1:1 complex, the stability constant (Kc) can be calculated from the slope of the linear portion of the phase-solubility diagram using the Higuchi-Connors equation: Kc = slope / (S₀ * (1 - slope))
-
Troubleshooting and FAQs
Q1: My binding affinity is much lower than expected across all pH values. What could be wrong?
A1: Several factors could be at play:
-
Guest Misfit: The guest molecule may be too large or too small for the β-cyclodextrin cavity, resulting in a weak interaction regardless of pH.[1]
-
Competitive Inhibition: Components of your buffer solution (e.g., citrate, certain preservatives) can act as competitive guests, binding to the HPβCD cavity and reducing the apparent affinity for your target molecule.[4] Re-evaluate your buffer choice and simplify the medium if possible.
-
Temperature: Binding is a thermodynamic process. Higher temperatures can decrease the stability constant. Ensure your experiments are consistently run at the intended temperature.[11]
Q2: I observed precipitation when I mixed my guest with HPβCD at a specific pH. Is this normal?
A2: This indicates that the guest-HPβCD complex itself may have limited solubility under those specific pH and concentration conditions. While HPβCD is used to increase solubility, the resulting complex is a new chemical entity with its own solubility profile. This can sometimes lead to Aₚ-type phase-solubility diagrams, where the solubility of the guest initially increases and then plateaus or decreases at high HPβCD concentrations due to the precipitation of a less soluble, higher-order complex.[13][15]
Q3: The binding affinity for my acidic drug (pKa = 5.0) unexpectedly increased slightly when I moved from pH 7.0 to pH 8.0. This contradicts the core principle. Why?
A3: While the primary effect is driven by the reduced hydrophobicity of the ionized guest, secondary effects can sometimes occur:
-
Specific Electrostatic Interactions: If you are using a modified cyclodextrin that is charged (e.g., sulfobutylether-β-CD, SBE-β-CD), there can be favorable electrostatic interactions between the charged host and an oppositely charged guest, which can increase binding affinity.[4]
-
Changes in Guest Conformation: The change in pH might induce a conformational change in your guest molecule that, despite its ionized state, presents a different portion of the molecule that fits more favorably into the cavity.
-
Buffer Effects: The change in buffer composition between pH 7.0 and 8.0 could be influencing the interaction. One buffer might be more "salting out," promoting hydrophobic interactions, while the other is not.
Q4: How do I choose the best pH for my formulation to maximize both drug solubility and complexation?
A4: This is a classic optimization problem. Total drug solubility in a cyclodextrin solution is a sum of the intrinsic solubility of the ionized and un-ionized species, plus the concentration of the complexed drug.[8][10]
-
For an acidic drug , increasing the pH above its pKa will increase its intrinsic solubility but decrease the complex stability constant.[8]
-
For a basic drug , decreasing the pH below its pKa will increase its intrinsic solubility but also decrease the complex stability constant.[16]
The optimal pH is often a compromise. For instance, for a basic drug, the highest overall solubility might be achieved at a pH slightly below its pKa, where you benefit from both a significant concentration of the more soluble protonated species and still-favorable complexation with the remaining neutral species.[16] Creating theoretical solubility curves as a function of pH can help select the best conditions.[8][10]
References
- Lutka, A., & Gołda, B. (2006). THE EFFECT OF pH ON CYCLODEXTRIN COMPLEXATION OF TRIFLUOPERAZINE. Acta Poloniae Pharmaceutica, 63(1), 3-8. [Link available through Google Search results]
-
Samuelsen, L., et al. (2020). Cyclodextrin binding constants as a function of pH for compounds with multiple pKa values. International Journal of Pharmaceutics, 586, 119493. [Link]
- Aki, H., et al. (2011). Effect of pH on the formation of inclusion complexes between β-lactam antibiotics and 2-hydroxypropyl-β-cyclodextrin in aqueous solution. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 70(3-4), 337-345.
-
Ananciana, S. P. M., et al. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Journal of Chemical Technology and Metallurgy, 57(2), 346-352. [Link]
-
Cirri, M., et al. (2006). Simultaneous effect of cyclodextrin complexation, pH, and hydrophilic polymers on naproxen solubilization. Journal of Pharmaceutical and Biomedical Analysis, 42(1), 126-131. [Link]
-
Frömming, K. H., & Szejtli, J. (1994). Effect of hydroxypropyl-beta-cyclodextrin-complexation and pH on solubility of camptothecin. International Journal of Pharmaceutics, 109(2), 165-172. [Link]
-
Samuelsen, L., et al. (2020). Cyclodextrin binding constants as a function of pH for compounds with multiple pKa values. International Journal of Pharmaceutics, 586, 119493. [Link]
- Patel, J., et al. (2016). Effect of pH and Hydroxylpropyl-b-Cyclodextrin on Solubility and Stability of Gliclazide. ResearchGate.
- Lutka, A., & Gołda, B. (2006). The effect of pH on cyclodextrin complexation of trifluoperazine. ResearchGate.
-
Frömming, K. H., & Szejtli, J. (1994). Effect of hydroxypropyl-cyclodextrin-complexation and pH on solubility of camptothecin. International Journal of Pharmaceutics, 109(2), 165-172. [Link]
- Cirri, M., et al. (2006). Simultaneous effect of cyclodextrin complexation, pH, and hydrophilic polymers on naproxen solubilization. Ovid. [Link available through Ovid]
-
Crini, G. (2021). Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications. MDPI. [Link]
-
Merz, S., et al. (2011). Parenteral Delivery of HPβCD: Effects on Drug-HSA Binding. PMC. [Link]
- Samuelsen, L., et al. (2020). Cyclodextrin binding constants as a function of pH for compounds with multiple pKa values. Ovid. [Link available through Ovid]
- Jug, M., et al. (2010). The pH-dependent complexation between risperidone and hydroxypropyl-β-cyclodextrin. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 69(3-4), 323-330.
- Brewster, M. E., et al. (2002). Characterization of the interaction of 2-hydroxypropyl-β-cyclodextrin With itraconazole at pH 2, 4, and 7. Journal of Pharmaceutical Sciences, 91(6), 1414-22.
-
Crini, G., et al. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. MDPI. [Link]
- Loftsson, T., & Friðriksdóttir, H. (1998). The Influence of Water-soluble Polymers and pH on Hydroxypropyl-β-Cyclodextrin Complexation of Drugs. ResearchGate.
-
Al-Hamidi, H., et al. (2015). Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement. PMC. [Link]
-
Akbas, E., et al. (2024). Host–Guest Interactions of Caffeic Acid Phenethyl Ester with β-Cyclodextrins: Preparation, Characterization, and In Vitro Antioxidant and Antibacterial Activity. ACS Omega. [Link]
-
Wang, Y., et al. (2020). A host–guest approach to ratiometric pH sensing using upconversion nanoparticles. Nanoscale Advances. [Link]
-
Vavan, A., et al. (2023). Developing Novel Hydroxypropyl-β-Cyclodextrin-Based Nanosponges as Carriers for Anticancer Hydrophobic Agents: Overcoming Limitations of Host–Guest Complexes in a Comparative Evaluation. PMC. [Link]
- Uekama, K., et al. (1995). Effects of 2-hydroxypropyl-β-cyclodextrin on pharmacokinetics of digoxin in rabbits and humans. ResearchGate.
- Straface, E., et al. (1997). Effect of hydroxypropyl-beta-cyclodextrin and pH on the solubility of levemopamil HCl. Scite.ai. [Link available through Scite.ai]
-
Jansook, P., et al. (2018). 2-Hydroxypropyl-β-Cyclodextrin Aggregates: Identification and Development of Analytical Techniques. MDPI. [Link]
-
Straface, E., et al. (1997). Effect of hydroxypropyl-beta-cyclodextrin and pH on the solubility of levemopamil HCl. PubMed. [Link]
-
Rekharsky, M. V., & Inoue, Y. (2016). High-affinity host–guest chemistry of large-ring cyclodextrins. RSC Publishing. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyclodextrin binding constants as a function of pH for compounds with multiple pKa values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Simultaneous effect of cyclodextrin complexation, pH, and hydrophilic polymers on naproxen solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of hydroxypropyl-beta-cyclodextrin-complexation and pH on solubility of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scite.ai [scite.ai]
- 16. researchgate.net [researchgate.net]
minimizing competitive displacement in cyclodextrin formulations
Welcome to the Cyclodextrin Formulation Support Center . This technical guide is designed for researchers and drug development professionals facing challenges with competitive displacement in cyclodextrin (CD) based formulations.
Section 1: Core Concepts & FAQs
Q: What is competitive displacement in cyclodextrin formulations, and why does it cause drug precipitation?
A: Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) act as solubilizers by encapsulating hydrophobic active pharmaceutical ingredients (APIs) within their lipophilic cavities. Competitive displacement occurs when another molecule—such as a formulation excipient or an endogenous substance—exhibits a higher binding affinity (
Q: What are the most common displacing agents? A: In oral formulations, endogenous bile salts in the gastrointestinal tract are the primary displacing agents[1]. In multidose liquid formulations (like ophthalmic or parenteral solutions), antimicrobial preservatives (e.g., benzalkonium chloride, parabens, benzyl alcohol) are the most frequent culprits[2].
Q: How can I predict if a preservative will displace my API?
A: Displacement is governed by chemical equilibrium thermodynamics. You must compare the stability constant (
Section 2: Troubleshooting Guide
Issue 1: API Precipitation Upon Addition of Benzalkonium Chloride (BAK)
Root Cause: BAK is a lipophilic quaternary ammonium compound that strongly competes for the CD cavity. Its inclusion not only displaces the API (causing precipitation) but also depletes the concentration of free BAK in the solution, frequently causing the formulation to fail USP antimicrobial efficacy testing[4]. Solutions:
-
Transition CD Derivatives: Switch from standard β-CD to a derivative with higher steric hindrance or lower specific affinity for BAK, such as specific substitution grades of HP-β-CD.
-
Formulate a Ternary Complex: Introduce a water-soluble polymer (e.g., Poloxamer 188 or PVP-K30). These polymers interact with the outer hydrophilic surface of the CD and the API, forming a supramolecular co-complex network. This significantly increases the API's complexation efficiency (CE) and stability constant (
), making it thermodynamically unfavorable for BAK to displace the API[5].
Issue 2: Lower-Than-Expected Oral Bioavailability Despite High In Vitro Solubility
Root Cause: Endogenous bile salts in the intestinal fluid are acting as competitive displacing agents. Molecular dynamics simulations demonstrate that free single bile salt molecules readily penetrate the CD cavity, displacing the drug[1]. If the binding free energy of the CD-drug complex is weaker than -8 kJ/mol, bile salts will strip the drug prematurely, leading to precipitation in the GI tract[1]. Solutions: Optimize the binding free energy to fall within the optimal thermodynamic interval of -30 kJ/mol to -8 kJ/mol[1]. This can be achieved by adjusting the formulation pH to favor the unionized state of the drug (maximizing its hydrophobicity and cavity affinity) or by utilizing ternary complexation strategies to lock the API in place.
Section 3: Visualizations & Mechanisms
Mechanism of competitive displacement in cyclodextrin cavities.
Step-by-step workflow for optimizing ternary cyclodextrin complexes.
Section 4: Quantitative Data Presentation
The addition of ternary agents (polymers) fundamentally alters the binding kinetics, protecting the API from displacement. The table below summarizes the quantitative impact of ternary complexation on stability constants (
| System Type | Components | Stability Constant ( | Complexation Efficiency (CE) | Solubility Enhancement |
| Binary | Genistein + HP-β-CD | 592.05 | 0.46 | 8.32-fold |
| Ternary | Genistein + HP-β-CD + Poloxamer 188 | 1042.75 | 0.81 | 10.32-fold |
| Binary | Albendazole + HP-β-CD | ~ 400.00 | N/A | 1058-fold |
| Ternary | Albendazole + HP-β-CD + PVP-K30 | ~ 950.00 | N/A | 1412-fold |
(Data synthesized from standardized phase solubility studies on ternary complexation[5][6])
Section 5: Experimental Methodologies
Protocol 1: Phase Solubility Study for Ternary Complex Optimization
Purpose: To quantify the increase in
Step-by-Step Method:
-
Prepare a series of aqueous solutions containing increasing concentrations of your chosen CD (e.g., 0, 3, 6, 9, 12, and 15 mM).
-
For the ternary system, add a fixed concentration of the selected polymer (e.g., 0.1% w/v Poloxamer 188 or PVP-K30) to each CD solution[6].
-
Add an excess amount of the API to each vial to ensure a state of supersaturation.
-
Seal the vials and incubate them in a water bath shaker at 37 ± 0.5 °C for 72 hours[5].
-
Validation Check: Extract a 1 mL aliquot at 48 hours and another at 72 hours. Centrifuge the aliquots at 5000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter. Critical Step: Discard the first 1 mL of filtrate to saturate the filter membrane and prevent false-low readings due to API adsorption.
-
Dilute the filtrate appropriately and analyze the API concentration via HPLC.
-
Plot API concentration (M) against CD concentration (M). Calculate
from the linear slope: (Where is the intrinsic solubility of the API in the aqueous polymer solution without CD).
Protocol 2: Spectral Displacement Assay (Phenolphthalein Method)
Purpose: To rapidly determine the binding constant of a competing excipient (e.g., a preservative) to the CD, assessing the risk of displacement before full formulation.
Causality: Phenolphthalein (PP) forms a pink inclusion complex with CDs at pH 10.5. When a competitor is added, it displaces PP into the bulk solution, reducing the absorbance at 550 nm. The magnitude of this absorbance decrease is directly proportional to the competitor's
Step-by-Step Method:
-
Prepare a 0.1 M Na₂CO₃ buffer adjusted to pH 10.5.
-
Prepare a stock solution of PP (
M) and CD ( M) in the buffer. The solution will appear visibly pink. -
Measure the baseline absorbance at 550 nm using a UV-Vis spectrophotometer.
-
Titrate the competing excipient (e.g., benzalkonium chloride) into the cuvette in defined molar increments.
-
Record the absorbance at 550 nm after each addition (allow 2 minutes of stirring for equilibrium).
-
Fit the absorbance decay curve to a 1:1 competitive binding model to extract the
of the excipient. If , formulation redesign (e.g., switching preservatives or using ternary complexes) is mandatory.
References
-
Rational cyclodextrin formulation design through insights into drug release mechanism in the gastrointestinal tract via molecular dynamics simulations. University of Edinburgh Research Explorer / PubMed.[Link]
-
Formulation of Genistein-HP β Cyclodextrin-Poloxamer 188 Ternary Inclusion Complex: Solubility to Cytotoxicity Assessment. MDPI Pharmaceutics.[Link]
-
Antimicrobial Preservatives in Cyclodextrin-Containing Drug Formulations. National Institutes of Health (PMC).[Link]
-
Interactions between preservatives and 2-hydroxypropyl-β-cyclodextrin. ResearchGate.[Link]
-
Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. SciELO.[Link]
-
A spectral displacement study of the binding constants of cyclodextrin–hydrocarbon and –fluorocarbon surfactant inclusion complexes. Canadian Science Publishing.[Link]
-
Antimicrobial Preservatives in Cyclodextrin-containing Drug Formulations. ResearchGate.[Link]
Sources
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Antimicrobial Preservatives in Cyclodextrin-Containing Drug Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. cdnsciencepub.com [cdnsciencepub.com]
HP-β-CD Temperature-Dependent Complexation: Technical Support Center
Welcome to the Technical Support Center for Hydroxypropyl-β-cyclodextrin (HP-β-CD) applications. As a Senior Application Scientist, I frequently encounter formulation teams struggling with the thermodynamic unpredictability of cyclodextrin inclusion complexes.
Temperature plays a paradoxical role in HP-β-CD complexation: while elevating temperature generally increases the intrinsic solubility of your Active Pharmaceutical Ingredient (API), it often simultaneously destabilizes the inclusion complex[1]. Understanding the causality behind these thermodynamic drivers is critical for optimizing your formulation workflows. This guide provides self-validating protocols, troubleshooting strategies, and empirical data to help you master temperature-dependent solubility enhancement.
Self-Validating Protocol: Temperature-Dependent Phase-Solubility Profiling
To accurately determine how temperature impacts your specific API/HP-β-CD complex, you must generate phase-solubility diagrams across multiple thermal conditions. This protocol is designed as a self-validating system to ensure thermodynamic equilibrium is truly met, preventing false stability constants.
Step-by-Step Methodology
Step 1: Preparation of the Host Matrix
-
Action : Prepare a series of aqueous HP-β-CD solutions ranging from 0% to 20% (w/v) in a controlled buffer (e.g., pH 7.4 phosphate buffer).
-
Causality : HP-β-CD has exceptional aqueous solubility (>50% w/v) due to the hydroxypropyl groups disrupting the crystalline hydrogen-bond network of native β-CD[2][3]. Using a buffered system prevents pH-induced ionization shifts from confounding the temperature data.
Step 2: API Supersaturation
-
Action : Add an excess amount of the API to each vial.
-
Causality : Phase-solubility analysis requires the presence of a solid phase to maintain a constant chemical potential of the uncomplexed drug, allowing you to measure the intrinsic solubility (
) alongside the complexed fraction.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Step 3: Thermal Incubation & Agitation
-
Action : Seal the vials and place them in a thermostatic oscillator bath. Run parallel sets at independent temperatures (e.g., 25°C, 37°C, and 45°C) at 120 rpm[4].
-
Causality : Temperature dictates the kinetic energy of the system. Agitation ensures continuous mass transfer from the solid API into the hydrophobic cavity of the HP-β-CD.
Step 4: The Self-Validation Checkpoint (Equilibrium Verification)
-
Action : Sample the vials at 48 hours and 72 hours.
-
Causality : A common failure point is assuming equilibrium is reached prematurely. The system validates itself: if the API concentration difference between the 48h and 72h time points is < 2%, true thermodynamic equilibrium is confirmed. If > 2%, extend incubation.
Step 5: Separation and Quantification
-
Action : Filter the supernatant through a 0.45 µm syringe filter (pre-heated to the target incubation temperature) and quantify the dissolved API via HPLC or UV-Vis spectroscopy[5].
-
Causality : Pre-heating the filter prevents sudden temperature drops during filtration, which would cause immediate precipitation of the supersaturated complex and artificially lower your calculated stability constant.
Workflow Visualization
Workflow for temperature-dependent phase-solubility analysis of HP-β-CD complexes.
Troubleshooting Guide: Experimental Anomalies
Issue 1: Decreased Solubilization Efficiency at Elevated Temperatures
-
User Report : "When I scale up my complexation process at 60°C to speed up dissolution, the total dissolved API is lower than my bench-scale tests at 25°C. Why?"
-
Root Cause : You are observing the competing forces of thermodynamics. For many APIs, HP-β-CD complexation is an exothermic process (
) driven by van der Waals forces and hydrogen bonding[2][6]. According to Le Chatelier's principle, adding heat to an exothermic reaction shifts the equilibrium toward the uncomplexed state. Therefore, the stability constant ( ) decreases as temperature increases[1]. If the drop in outpaces the natural rise in the API's intrinsic solubility ( ), the overall solubility enhancement diminishes. -
Resolution : Do not blindly apply heat. Conduct the phase-solubility profiling (Section 1) to find the optimal thermal intersection where
is maximized before degrades significantly.
Issue 2: Precipitation During Cooling or Lyophilization
-
User Report : "I successfully formulated a clear HP-β-CD/API solution at 45°C, but it crashed out (precipitated) when cooled to room temperature for storage."
-
Root Cause : Thermal supersaturation. At 45°C, the intrinsic solubility (
) of your API was high. When the system cooled to 25°C, dropped drastically. If the concentration of HP-β-CD in your formulation was only sufficient to complex the API based on the 45°C equilibrium parameters, it will fail at 25°C. The uncomplexed fraction of the drug exceeds its cold and precipitates. -
Resolution : Always calculate the required HP-β-CD molar concentration based on the
and values at the target storage temperature , not the manufacturing temperature.
Issue 3: Inconsistent Thermodynamic Drivers Across Different APIs
-
User Report : "Complexation of my first pipeline drug was enhanced by heat, but my second drug is hindered by it. Is my HP-β-CD batch defective?"
-
Root Cause : The HP-β-CD is fine; the thermodynamic driver varies by the specific API's molecular structure.
-
Entropy-Driven (Endothermic) : Hydrophobic APIs that displace highly ordered water molecules from the CD cavity often exhibit endothermic complexation (
, ). These complexes benefit from higher temperatures[5]. -
Enthalpy-Driven (Exothermic) : APIs that form strong hydrogen bonds with the hydroxypropyl groups of the CD exhibit exothermic complexation (
, ). These complexes are hindered by higher temperatures[2][6].
-
-
Resolution : Profile the thermodynamic signature of every new API using a Van't Hoff plot to identify whether it is enthalpy- or entropy-driven.
Quantitative Data: Thermodynamic Signatures of HP-β-CD Complexes
The following table summarizes empirical thermodynamic parameters for various API/HP-β-CD inclusion complexes. Note the distinct difference between entropy-driven (endothermic) and enthalpy-driven (exothermic) processes.
| API / Guest Molecule | Thermodynamic Driver | Enthalpy Change ( | Entropy Change ( | Gibbs Free Energy ( | Ref. |
| Diazepam | Entropy-driven (Endothermic) | +0.79 kJ/mol | +51.17 J/mol·K | -14.43 kJ/mol | [5] |
| Nitrazepam | Entropy-driven (Endothermic) | +2.38 kJ/mol | +53.01 J/mol·K | -13.43 kJ/mol | [5] |
| Diosmin | Entropy-driven (Endothermic) | +0.83 kJ/mol | +52.03 J/mol·K | -14.41 kJ/mol | [7] |
| Menthyl Acetate | Enthalpy-driven (Exothermic) | Negative (< 0) | Negative (< 0) | Negative (< 0) | [2] |
| Rigosertib | Enthalpy-driven (Exothermic) | -40.15 kJ/mol | -86.40 J/mol·K | Negative (< 0) | [6] |
Data Interpretation: A negative
Frequently Asked Questions (FAQs)
Q: How do I calculate the thermodynamic parameters (
Q: Does the degree of substitution (DS) of HP-β-CD affect its temperature-solubility profile? A: Yes. Commercially available HP-β-CDs are heterogeneous mixtures. Variations in the degree of substitution (the number of hydroxypropyl groups per cyclodextrin molecule) alter the hydrogen-bonding network and the effective cavity size. This impacts both the intrinsic solubility of the cyclodextrin itself (often >600 mg/mL at room temperature) and the enthalpy of complexation[8]. Always record the specific batch and DS when conducting thermodynamic studies.
Q: Why should I use HP-β-CD over native β-CD when studying temperature effects on solubility? A: Native β-CD has highly limited aqueous solubility (~18.5 mg/mL at 25°C) due to strong intramolecular hydrogen bonding, which severely restricts the maximum achievable complexation concentration[3]. The hydroxypropyl modification in HP-β-CD breaks these cyclic hydrogen bonds, granting it exceptional aqueous solubility across a massive temperature range. This provides a much broader functional window for solubility enhancement and prevents the cyclodextrin itself from precipitating during thermal shifts[1][2].
References
1.[7] Corciova, A., et al. "Influence of Hydroxypropyl-beta-cyclodextrin on the Physicochemical and Biological Characteristics of a Flavone." Environmental Engineering and Management Journal, 2015. Available at: [Link] 2.[5] "Effect of Cyclodextrin Complexation on the Aqueous Solubility of Diazepam and Nitrazepam: Phase-Solubility Analysis, Thermodynamic Properties." Scientific Research Publishing (SCIRP), 2012. Available at: [Link] 3.[2] "Preparation and Embedding Characterization of Hydroxypropyl-β-cyclodextrin/Menthyl Acetate Microcapsules with Enhanced Stability." MDPI, 2023. Available at: [Link] 4.[3] "Studies on the Preparation, Characterization, and Solubility of 2-HP-β-Cyclodextrin-Meclizine HCl Inclusion Complexes." PubMed Central (PMC). Available at: [Link] 5.[8] "Quantifying the hygroscopic properties of cyclodextrin containing aerosol for drug delivery to the lungs." RSC Publishing, 2020. Available at:[Link] 6.[4] "Preparation, characterization, and pharmacokinetics study of capsaicin via hydroxypropyl-beta-cyclodextrin encapsulation." Taylor & Francis, 2015. Available at:[Link] 7.[1] "Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications." MDPI, 2024. Available at:[Link] 8.[6] "Effect of β-cyclodextrin and Hydroxypropyl β- cyclodextrin on Aqueous Stability, Solubility and Dissolution of Novel..." SciSpace, 2018. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Studies on the Preparation, Characterization, and Solubility of 2-HP-β-Cyclodextrin-Meclizine HCl Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. scirp.org [scirp.org]
- 6. scispace.com [scispace.com]
- 7. eemj.icpm.tuiasi.ro [eemj.icpm.tuiasi.ro]
- 8. Quantifying the hygroscopic properties of cyclodextrin containing aerosol for drug delivery to the lungs - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP01385D [pubs.rsc.org]
overcoming steric hindrance in HP-beta-CD host-guest interactions
Technical Support Center: Host-Guest Interactions with HP-β-CD
A-Level Guide for Overcoming Steric Hindrance in Complexation
Welcome, researchers and innovators. As a Senior Application Scientist, I've frequently collaborated with teams tackling one of the most common hurdles in drug formulation: successfully encapsulating a bulky or awkwardly shaped guest molecule within a Hydroxypropyl-β-Cyclodextrin (HP-β-CD) host. Steric hindrance—the physical blocking that occurs when a guest molecule is too large or improperly oriented to fit comfortably within the cyclodextrin cavity—can lead to low complexation efficiency, poor solubility enhancement, and unstable formulations.
This guide is structured to address these challenges head-on. We will move beyond basic protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and design robust complexation systems.
Troubleshooting Guide: Addressing Common Experimental Failures
This section is designed to diagnose and solve specific issues encountered during the development of HP-β-CD inclusion complexes.
Problem 1: My Phase Solubility Study Yields a Low Binding Constant (Kc) and Poor Solubility Enhancement.
A low binding or stability constant (typically denoted as K_s, K_c, or K_1:1) indicates a weak association between the HP-β-CD and your guest molecule. When steric hindrance is the culprit, the guest molecule is unable to establish sufficient non-covalent interactions within the host's hydrophobic cavity.
Q: My phase solubility analysis for a bulky drug candidate shows a shallow slope, indicating a low K_c value (< 500 M⁻¹). How can I systematically improve this interaction?
A: A low K_c is a clear sign that the equilibrium of the system favors the free, un-complexed state. This can be due to a poor geometric fit or unfavorable thermodynamics. Here are several strategies, from simple adjustments to more complex reformulations, to overcome this.
Strategy 1: Optimize the Complexation Environment (pH and Temperature)
The properties of your aqueous medium can dramatically influence the guest's ability to interact with the host cavity.
-
pH Adjustment: The ionization state of your guest molecule is critical. The non-polar, hydrophobic interior of the HP-β-CD cavity preferentially includes un-ionized, non-polar moieties of a guest molecule. By adjusting the pH of the solution, you can shift the equilibrium towards the un-ionized form of your drug, which is more favorable for inclusion. For instance, for an acidic drug, lowering the pH below its pKa will increase the concentration of the neutral species, potentially enhancing complexation. Conversely, increasing the pH for a basic drug can achieve the same effect. Studies have shown that both the solubility and the complexation constant can be significantly pH-dependent.[1][2][3]
-
Temperature Control: Host-guest complexation is a thermodynamically driven process, governed by changes in enthalpy (ΔH) and entropy (ΔS).[4]
-
Enthalpy-driven (ΔH < 0): This suggests that van der Waals forces and hydrogen bonds are the primary drivers. In these cases, increasing the temperature may decrease the binding constant.
-
Entropy-driven (ΔS > 0): This is often dominated by the hydrophobic effect, where the release of ordered water molecules from the CD cavity upon guest inclusion leads to a favorable increase in the system's entropy. Here, a moderate increase in temperature might enhance complexation.
-
It is crucial to determine the thermodynamic parameters for your specific system to make informed decisions.[4][5]
Strategy 2: Employ Ternary Agents or Co-solvents
If optimizing the environment is insufficient, the addition of a third component can fundamentally alter the interaction. This is known as ternary complexation.
-
Water-Soluble Polymers: Adding small amounts of polymers like Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP) can increase the apparent stability constant and complexation efficiency.[6][7] These polymers are thought to reduce the mobility of free guest molecules and may interact with the portion of the guest that remains outside the cavity, effectively stabilizing the entire complex.[6]
-
Co-solvents: While seemingly counterintuitive, using a small percentage of a co-solvent (e.g., ethanol) can sometimes improve complexation. The co-solvent can help break up drug aggregates and improve the initial wetting of the guest molecule, making it more available for inclusion.[8][9] However, this must be carefully optimized, as high concentrations of organic solvents will compete with the guest for the CD cavity, ultimately reducing complexation efficiency.
Strategy 3: Select the Optimal Preparation Method
The method used to prepare the solid inclusion complex significantly impacts its final properties, especially for challenging guest molecules. Simple physical mixing is rarely sufficient.
| Preparation Method | Mechanism | Advantages for Sterically Hindered Guests | Disadvantages |
| Kneading | Guest and host are wetted with a solvent (e.g., water-ethanol mixture) and kneaded to a paste. | Forces intimate contact and facilitates partial inclusion through mechanical energy. Good starting point.[10][11] | Often results in incomplete complexation; may not be easily scalable. |
| Co-evaporation | Guest and host are dissolved in a common solvent, which is then evaporated. | Ensures molecular-level mixing, increasing the chances of inclusion as the solvent is removed. | Guest and host must be soluble in a volatile solvent; risk of drug recrystallization. |
| Freeze-Drying (Lyophilization) | An aqueous solution of the guest and host is rapidly frozen and then dried under vacuum. | Traps the complex in a high-energy, amorphous state, preventing the guest and host from separating.[11] Highly effective for maximizing guest-host interaction. | High energy consumption; longer processing times. |
| Spray-Drying | A solution of the guest and host is atomized into a hot air stream, rapidly evaporating the solvent. | Produces highly amorphous particles with excellent dissolution. Often considered superior for enhancing solubility.[12] | Requires specialized equipment; thermal degradation is a risk for sensitive molecules. |
| Microwave Irradiation | A solution/suspension is irradiated with microwaves to rapidly heat the solvent. | Can significantly reduce preparation time and has been shown to achieve high encapsulation efficiency.[12][13] | Potential for thermal degradation; requires careful process optimization. |
Workflow: Troubleshooting Low Binding Constant (K_c)
Caption: Decision workflow for improving low K_c values.
Protocol: Phase Solubility Study (Higuchi and Connors Method)
This protocol is essential for determining the binding constant (K_c) and stoichiometry of your host-guest system.[10]
-
Preparation: Prepare a series of aqueous solutions (e.g., in a relevant buffer) with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).
-
Incubation: Add an excess amount of your guest molecule to each HP-β-CD solution in separate vials. Ensure enough solid is present to maintain saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker bath for a period sufficient to reach equilibrium (typically 24-72 hours).
-
Sampling & Analysis: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot from the supernatant of each vial and filter it through a non-adsorptive filter (e.g., 0.22 µm PTFE) to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved guest molecule in each filtered sample using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Plotting: Plot the total concentration of the dissolved guest molecule (Y-axis) against the concentration of HP-β-CD (X-axis).
-
Interpretation:
-
For a 1:1 complex, a linear plot (A_L type) is typically observed.
-
The stability constant (K_c) can be calculated from the slope and the y-intercept (S₀, the intrinsic solubility of the guest) using the equation: K_c = slope / (S₀ * (1 - slope))
-
Problem 2: Characterization Data Indicates Partial or No Inclusion.
Even if solubility is improved, it's crucial to confirm that this is due to true inclusion within the cavity and not just non-specific interactions or aggregation. Techniques like NMR, DSC, and XRD are vital for this confirmation.[11][14]
Q: My ¹H-NMR shows minimal chemical shifts for the inner protons (H3, H5) of HP-β-CD after adding my guest. DSC also shows a residual melting peak for the drug. What does this mean and how can I fix it?
A: This is a classic signature of steric hindrance. The bulky parts of your guest molecule are likely preventing it from penetrating deep enough into the cavity to interact with the H3 and H5 protons located on the interior surface. The residual melting peak in DSC confirms the presence of a separate, crystalline drug phase, indicating incomplete complexation.
Strategy 1: Re-evaluate Host-Guest Size Compatibility
HP-β-CD is versatile, but not universal. If your guest is particularly large, you may need a host with a larger cavity.
-
Consider Hydroxypropyl-γ-Cyclodextrin (HP-γ-CD): Gamma-cyclodextrin is composed of eight glucose units, resulting in a significantly larger cavity diameter than beta-cyclodextrin. It is the logical next choice for encapsulating larger molecules like peptides or steroids that are sterically incompatible with HP-β-CD.[15]
Strategy 2: Leverage Host Modification and Ternary Systems
-
Degree of Substitution (DS): HP-β-CD is not a single chemical entity but a mixture of molecules with varying numbers of hydroxypropyl groups. A higher DS can sometimes increase flexibility and amorphous character, which may aid in accommodating a difficult guest.[16] Conversely, a lower DS might provide a less cluttered cavity entrance. It can be worthwhile to source HP-β-CD with different average DS values for screening.
-
Methylated β-CDs (M-β-CD): Methylation of the hydroxyl groups on the CD rim can increase the cavity's hydrophobicity and alter its shape, sometimes leading to stronger binding with lipophilic guests.[17][18] Theoretical studies suggest that methylation disrupts the intramolecular hydrogen bond network on the CD rim, increasing flexibility and allowing for stronger guest interactions.[18][19]
Diagram: Concept of a Ternary Inclusion Complex
Caption: A ternary agent can stabilize a partially included guest.
Protocol: Confirming Inclusion with 2D ROESY NMR Spectroscopy
Two-dimensional Rotating-frame Overhauser Effect Spectroscopy (ROESY or NOESY) is the definitive method for proving spatial proximity between host and guest protons.
-
Sample Preparation: Prepare a high-concentration sample of your inclusion complex (typically 5-10 mM) in a suitable deuterated solvent (e.g., D₂O). Prepare control samples of the free guest and free HP-β-CD at the same concentrations.
-
Acquisition: On a high-field NMR spectrometer (≥500 MHz), acquire a 2D ROESY spectrum. Key parameters include the mixing time (typically 200-500 ms), which allows for the transfer of magnetization between protons that are close in space (< 5 Å).
-
Data Analysis:
-
Identify Protons: Assign the proton signals for both the HP-β-CD (H3 and H5 are inside the cavity; H1, H2, H4, H6 are outside) and your guest molecule using 1D spectra and literature values.
-
Look for Cross-Peaks: The critical evidence for inclusion is the presence of "cross-peaks" that connect protons from your guest molecule with the internal H3 and H5 protons of the HP-β-CD.
-
No Cross-Peaks: If you only see cross-peaks between guest protons and the external protons of the HP-β-CD (H1, H2, H4, H6), it suggests a surface association, not true inclusion.
-
Interpretation: The intensity of the cross-peaks can also provide qualitative information about which part of the guest is more deeply inserted into the cavity.
-
Frequently Asked Questions (FAQs)
Q1: What exactly constitutes steric hindrance in this context?
A: Steric hindrance refers to the repulsive forces that arise when the electron clouds of atoms are forced too close together. In host-guest chemistry, it means the guest molecule's size, shape, and conformational rigidity prevent it from optimally fitting into the HP-β-CD cavity. This can be due to bulky side chains (like long alkyl or phenyl groups) or an overall molecular architecture that is too wide or too long for the cavity's dimensions (~6.0-6.5 Å diameter).[17]
Q2: Can molecular modeling predict steric hindrance before I start my experiments?
A: Absolutely. Molecular simulation is a powerful predictive tool.
-
Molecular Docking: This technique can predict the preferred orientation (binding mode) of a guest inside the CD cavity and provide a binding energy score. It can quickly highlight potential steric clashes.
-
Molecular Dynamics (MD) Simulations: MD provides a more dynamic view, simulating the movement of the host, guest, and solvent molecules over time. This can reveal the stability of the complex, the role of water molecules, and confirm whether a guest remains stably included or is expelled due to steric strain.[20][21] Using these computational tools can save considerable time and resources by prioritizing the most promising experimental strategies.
Q3: My complexation seems to be enthalpically unfavorable (positive ΔH). Is this a sign of steric hindrance?
A: It can be. While many inclusion processes are enthalpy-driven (negative ΔH) due to favorable van der Waals interactions, many are also entropy-driven (positive ΔS) due to the hydrophobic effect. However, a significantly positive (unfavorable) ΔH can suggest that the energy penalty from steric repulsion and the disruption of favorable solvent interactions outweighs the energy gained from weak van der Waals forces inside the cavity. If you observe a positive ΔH coupled with a low binding constant, steric hindrance is a very likely contributor. Isothermal Titration Calorimetry (ITC) is the gold standard for directly measuring these thermodynamic parameters.[5]
Q4: Are there any alternatives if my molecule is simply too large for any cyclodextrin?
A: Yes. When inclusion complexation is not feasible, other formulation strategies can be employed to enhance solubility and stability. These include:
-
Solid Dispersions: The drug is dispersed in a solid polymer matrix in an amorphous state.[22]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): A mixture of oils, surfactants, and co-solvents that spontaneously forms a nanoemulsion upon dilution in aqueous media.[22]
-
Co-crystals: Crystalline structures composed of the active drug and a co-former, which can alter physicochemical properties.
The choice of strategy depends on the specific properties of your drug and the desired final dosage form.
References
-
D'Aria, F., et al. (2020). Thermodynamic properties of hydroxypropyl-β-cyclodextrin/guest interaction: a survey of recent studies. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Available at: [Link]
-
Gali, A.D., et al. (2024). Cyclodextrin–Hydrogel Hybrids in Advanced Drug Delivery. Gels. Available at: [Link]
-
Müller, B.W., & Albers, E. (1992). Complexation of steroid hormones with cyclodextrin derivatives: substituent effects of the guest molecule on solubility and stability in aqueous solution. Pharmazie. Available at: [Link]
-
Pawar, P., et al. (2017). Molecular Inclusion -Novel Approach to Enhance Solubility of Olmesartan Medoxomil using Hydroxypropyl βcyclodextrin (HP β-CD). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Sultana, F., et al. (2016). Effect of pH and Hydroxylpropyl-b-Cyclodextrin on Solubility and Stability of Gliclazide. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]
-
Barca, E., et al. (2014). Effect of 2-Hydroxypropyl-β-cyclodextrin on Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid. International Journal of Molecular Sciences. Available at: [Link]
-
Singh, A.P., & Ali, S.J. (2024). The Synthesis and Characterisation of Hydroxypropyl Cyclodextrin Inclusion Complexes in Certain Medications and Fluorophores are Compared. Shri Krishna University. Available at: [Link]
-
Lim, S.X., et al. (2018). pH-dependent complexation of hydroxypropyl-beta-cyclodextrin with chlorin e6: effect on solubility and aggregation. Journal of Pharmaceutical Sciences. Available at: [Link]
-
López-García, B., et al. (2019). Thorough characterization and stability of HP-β-cyclodextrin thymol inclusion complexes prepared by microwave technology: A required approach to a successful application in food industry. Journal of the Science of Food and Agriculture. Available at: [Link]
-
Lissi, E.A., & de la Fuente, M. (2009). Determination of Thermodynamic Parameters of the Cyclodextrin Inclusion Processes: An Undergraduate Physical Chemistry Lab Experiment. Journal of Chemical Education. Available at: [Link]
-
Kumar, V.P., & M., M. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
D'Aria, F., et al. (2020). Thermodynamic properties of hydroxypropyl-β-cyclodextrin/guest interaction: a survey of recent studies. ResearchGate. Available at: [Link]
-
Ustics, M., et al. (2010). Thermodynamics of inclusion complex formation of hydroxypropylated a- and b-cyclodextrins with aminobenzoic acids in water. Journal of Thermal Analysis and Calorimetry. Available at: [Link]
-
Zhang, Y., et al. (2012). A thermodynamic study of the cyclodextrin-UC781 inclusion complex using a HPLC method. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Available at: [Link]
-
López, R., et al. (2022). Molecular Simulation of the Complexes Formed by Hydroxypropyl-β-Cyclodextrin and Rifampicin with Different Solvents. Molecules. Available at: [Link]
-
Liu, B., et al. (2010). The Influence of Cosolvent on the Complexation of HP-β-cyclodextrins with Oleanolic Acid and Ursolic Acid. AAPS PharmSciTech. Available at: [Link]
-
Mogal, P. (2020). Functionality Advancement of Poorly Soluble Drug by Comparative Study of Solubilizing Techniques with Molecular Simulation to in vivo evaluation. ResearchGate. Available at: [Link]
-
Isadiartuti, D., et al. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
Request PDF. (n.d.). Analytical techniques for characterizing cyclodextrins and their inclusion complexes with large and small molecular weight guest molecules. ResearchGate. Available at: [Link]
-
Loftsson, T., & Frioriksdóttir, H. (1998). Methods to enhance the complexation efficiency of cyclodextrins. ResearchGate. Available at: [Link]
-
da Silva, A.F.M., et al. (2023). Influence of β-Cyclodextrin Methylation on Host-Guest Complex Stability: A Theoretical Study of Intra- and Intermolecular Interactions as Well as Host Dimer Formation. Molecules. Available at: [Link]
-
da Silva, A.F.M., et al. (2023). (PDF) Influence of β-Cyclodextrin Methylation on Host-Guest Complex Stability: A Theoretical Study of Intra- and Intermolecular Interactions as Well as Host Dimer Formation. ResearchGate. Available at: [Link]
-
Khodaverdian, S., et al. (2024). Different Drug Mobilities in Hydrophobic Cavities of Host–Guest Complexes between β-Cyclodextrin and 5-Fluorouracil at Different Stoichiometries: A Molecular Dynamics Study in Water. International Journal of Molecular Sciences. Available at: [Link]
-
Patel, K., & Patel, M. (2017). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. AAPS PharmSciTech. Available at: [Link]
-
Yuan, C., et al. (2013). Evaluation of complex forming ability of hydroxypropyl-β-cyclodextrins. ResearchGate. Available at: [Link]
-
Shaikh, S., et al. (2022). Formulation of Multicomponent Chrysin-Hydroxy Propyl β Cyclodextrin-Poloxamer Inclusion Complex Using Spray Dry Method: Physicochemical Characterization to Cell Viability Assessment. Polymers. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of 2-Hydroxypropyl-β-cyclodextrin on Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. eijppr.com [eijppr.com]
- 7. researchgate.net [researchgate.net]
- 8. The Influence of Cosolvent on the Complexation of HP-β-cyclodextrins with Oleanolic Acid and Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medipol.edu.tr [medipol.edu.tr]
- 11. ignited.in [ignited.in]
- 12. sphinxsai.com [sphinxsai.com]
- 13. Thorough characterization and stability of HP-β-cyclodextrin thymol inclusion complexes prepared by microwave technology: A required approach to a successful application in food industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cyclodextrin–Hydrogel Hybrids in Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A thermodynamic study of the cyclodextrin-UC781 inclusion complex using a HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Influence of β-Cyclodextrin Methylation on Host-Guest Complex Stability: A Theoretical Study of Intra- and Intermolecular Interactions as Well as Host Dimer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. pharmaexcipients.com [pharmaexcipients.com]
Cyclodextrin Application Support Center: Separation Protocols
Topic: Removing Uncomplexed Drug from HP-beta-CD Solutions Doc ID: CD-TRBL-042 Status: Active
Introduction
Welcome to the Application Support Center. I am Dr. Aris, Senior Application Scientist.
You are likely here because your phase solubility data is inconsistent, or your formulation shows unexpected precipitation. The step of separating uncomplexed (insoluble) drug from the solubilized inclusion complex is the single most common failure point in cyclodextrin workflows.
In a typical HP-beta-CD experiment, you create a saturated system where:
Your goal is to physically remove
Module 1: The Separation Decision Matrix
Before choosing a protocol, analyze your sample properties. Do not default to filtration just because it is faster.
Figure 1: Decision matrix for selecting the separation method. High viscosity and high lipophilicity favor centrifugation to avoid physical losses and membrane binding.
Module 2: Protocol A - Syringe Filtration (The Standard)
The Trap: Hydrophobic drugs love hydrophobic filters. If you use a standard Nylon filter, you may lose up to 90% of your complexed drug to adsorption on the filter membrane, yielding a falsely low solubility result [1].
Technical Specifications
| Component | Recommendation | Scientific Rationale |
| Membrane Material | Hydrophilic PVDF or Hydrophilic PTFE | Lowest protein/drug binding coefficients. Nylon binds hydrophobic moieties via H-bonding and hydrophobic interaction [2]. |
| Pore Size | 0.22 µm or 0.45 µm | 0.45 µm is sufficient for solubility studies and reduces backpressure. 0.22 µm is required for sterilization. |
| Diameter | 13 mm or 25 mm | Use 25 mm for volumes > 2 mL to prevent rapid clogging. |
Step-by-Step Workflow
-
Equilibration: Ensure your drug/CD slurry has reached equilibrium (typically 24–48 hours at constant temperature).
-
Sedimentation (Optional but Recommended): Let the vials stand for 15 minutes. Large particles settle, preventing immediate filter cake formation.
-
The Saturation Step (CRITICAL):
-
Draw up 2–3 mL of the slurry.
-
Push the first 0.5 – 1.0 mL through the filter and DISCARD IT .
-
Why? The active sites on the filter membrane will bind the drug initially. Once these sites are saturated by the first milliliter, the subsequent filtrate represents the true concentration of the solution [1].
-
-
Collection: Collect the remaining filtrate into a clean HPLC vial.
-
Immediate Dilution:
-
Do not let the filtrate sit uncapped. Evaporation changes the concentration.
-
Dilution Solvent: Dilute the aliquot immediately with your mobile phase (e.g., Methanol/Water). Never dilute with pure water, as the complex may dissociate and the free drug will precipitate, ruining the assay.
-
Module 3: Protocol B - Centrifugation (The Alternative)[1]
Use this when your drug binds to all filters or the solution is too viscous (e.g., 40% HP-beta-CD).
Technical Specifications
-
Speed: 10,000 – 15,000
(RCF). Note: RPM depends on your rotor radius. Use RCF. -
Temperature: Must match the incubation temperature (e.g., 25°C). Centrifugation generates heat; if the rotor warms up, solubility increases, giving false positives.
Step-by-Step Workflow
-
Transfer: Move the slurry to microcentrifuge tubes (1.5 mL or 2.0 mL).
-
The Spin: Centrifuge at 13,000
for 10–15 minutes .-
Troubleshooting: If the supernatant is still cloudy, the drug may be forming nano-suspensions or micelles. Spin longer (30 min) or switch to filtration.
-
-
The Extraction:
-
Use a pipette to carefully withdraw the supernatant.
-
Do not touch the pellet. Leave the last 50-100 µL of liquid behind to ensure no solid particles are aspirated.
-
-
Verification: Shine a laser pointer (or strong light) through the supernatant. If you see scattering (Tyndall effect), you have not removed all solids.
Module 4: Troubleshooting & FAQs
Q1: My solubility curve is non-linear (B-type) or decreasing at high CD concentrations. Why?
A: This often indicates the formation of water-insoluble complexes or drug/CD aggregates. According to Higuchi and Connors [3], B-type curves occur when the complex itself has limited solubility.[1][2]
-
Diagnosis: Check if a precipitate forms after filtration.
-
Fix: You may need to use a more soluble CD derivative (e.g., SBE-beta-CD) or add a small amount of water-soluble polymer (HPMC, PVP) to stabilize the aggregates (ternary complexation) [4].
Q2: I filtered my sample, but the drug precipitated in the HPLC vial later.
A: This is likely a Temperature Shift or Evaporation issue.
-
Mechanism:[3] Cyclodextrin solubility is temperature-dependent. If you filtered at 37°C and the vial cooled to 20°C on the bench, the solubility dropped, forcing precipitation.
-
Fix: Dilute the sample with organic solvent (e.g., 50:50 MeOH:Water) immediately after filtration to "lock in" the total drug content for analysis.
Q3: Can I use centrifugation filters (e.g., Amicon)?
A: Generally, No . Centrifugal filters often have regenerated cellulose membranes which can bind drugs, and the hold-up volume is significant. More importantly, the pressure gradient can shift the equilibrium, forcing free drug through while retaining complexes if the molecular weight cutoff (MWCO) is not chosen perfectly (though most complexes are < 3kDa, well below standard 10kDa cutoffs). Standard centrifugation (Protocol B) is safer.
Q4: How do I calculate the Binding Constant ( ) from this data?
A: Once you have the molar concentration of dissolved drug (
Where:
-
Slope: From the linear regression of the phase solubility plot.
- : Intrinsic solubility of the drug (y-intercept).
References
-
Loftsson, T., & Brewster, M. E. (1996).[4] Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization.[4][5][6][7][8] Journal of Pharmaceutical Sciences, 85(10), 1017–1025.
-
MilliporeSigma. (n.d.). Binding Properties of Filters. Merck Millipore Technical Library.
-
Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation, 4, 117–212.
-
Loftsson, T., et al. (2005). Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery, 2(2), 335-351.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. eijppr.com [eijppr.com]
- 5. jetir.org [jetir.org]
- 6. Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. juliet84.free.fr [juliet84.free.fr]
Validation & Comparative
2-hydroxypropyl-beta-cyclodextrin vs sulfobutyl ether beta-cyclodextrin toxicity
This guide provides a rigorous, data-driven comparison of the toxicity profiles of 2-Hydroxypropyl-beta-cyclodextrin (HP-β-CD) and Sulfobutyl ether beta-cyclodextrin (SBE-β-CD) . It is designed for formulation scientists requiring evidence-based justification for excipient selection in parenteral drug delivery.
Executive Technical Summary
Both HP-β-CD and SBE-β-CD are chemically modified β-cyclodextrins designed to overcome the nephrotoxicity and low solubility of the parent β-cyclodextrin.[1] While both are generally recognized as safe (GRAS) and used in FDA-approved parenteral products, their toxicity profiles diverge due to their electrostatic nature.
-
HP-β-CD (Non-ionic): Relies on steric hindrance to reduce toxicity. Its safety profile is excellent, but it exhibits higher hemolytic potential than SBE-β-CD at high concentrations.
-
SBE-β-CD (Polyanionic): Carries a negative charge (sulfonate groups) that provides electrostatic repulsion from cell membranes, resulting in superior hemocompatibility.
Critical Decision Matrix:
| Parameter | HP-β-CD | SBE-β-CD | Winner |
|---|---|---|---|
| Hemocompatibility | Moderate (Lyses at >10-20 mM) | Excellent (Lyses at >50-100 mM) | SBE-β-CD |
| Renal Vacuolation | Occurs at high doses (Osmotic) | Occurs at high doses (Osmotic) | Tie (Dose-dependent) |
| Clearance | GFR-dependent (t½ ~1.5-2h) | GFR-dependent (t½ ~1.5-2h) | Tie |
| Solubilization Preference | Neutral/Lipophilic APIs | Cationic/Basic APIs (Counter-ion effect) | Context Dependent |
Mechanism of Action & Clearance Pathways
To understand the toxicity, one must understand the clearance. Both CD derivatives are hydrophilic and are not extensively metabolized. They are cleared renally via glomerular filtration.
The "Osmotic Nephrosis" Phenomenon
The primary safety concern for both excipients is renal tubular vacuolation .
-
Filtration: CDs enter the glomerular filtrate.
-
Reabsorption: Proximal tubule cells take up CDs via fluid-phase endocytosis (pinocytosis).
-
Accumulation: CDs accumulate in lysosomes. Since they are poorly degraded by lysosomal amylases, they draw water in osmotically.
-
Vacuolation: Lysosomes swell, appearing as vacuoles.
-
Expert Insight: This is generally considered an adaptive, reversible physiological response rather than a toxic necrotic event, provided the dose does not exceed the "bursting" threshold of the cell.
-
Visualizing the Clearance & Toxicity Pathway
Figure 1: Renal clearance pathway illustrating the mechanism of osmotic nephrosis (vacuolation) common to both HP-β-CD and SBE-β-CD.
Deep Dive: Hemolytic Toxicity
This is the strongest differentiator. SBE-β-CD is significantly less hemolytic.
-
Mechanism: Cyclodextrins extract cholesterol and phospholipids from the erythrocyte membrane. This destabilizes the bilayer, leading to lysis.
-
The SBE Advantage: The sulfobutyl ether groups are negatively charged. Since cell membranes are also negatively charged (due to glycocalyx/sialic acid), electrostatic repulsion prevents SBE-β-CD from approaching the membrane closely enough to extract lipids efficiently. HP-β-CD, being neutral, lacks this repulsion shield.
Experimental Protocol: Comparative Hemolysis Assay
Use this protocol to validate excipient safety for IV formulations.
Objective: Determine the HC50 (concentration causing 50% hemolysis).
-
Preparation:
-
Collect fresh human or rabbit whole blood in heparinized tubes.
-
Wash erythrocytes 3x with isotonic PBS (pH 7.4). Resuspend to 2% (v/v).
-
-
Dosing:
-
Prepare serial dilutions of HP-β-CD and SBE-β-CD in PBS (Range: 0 mM to 100 mM).
-
Controls: PBS (Negative/0%), Triton X-100 1% (Positive/100%).
-
-
Incubation:
-
Mix 1 mL erythrocyte suspension with 1 mL CD solution.
-
Incubate at 37°C for 30 minutes with gentle shaking.
-
-
Quantification:
-
Centrifuge at 2500 rpm for 5 mins.
-
Measure absorbance of supernatant at 540 nm (Hemoglobin release).
-
-
Calculation:
Expected Data Output:
| Concentration (mM) | HP-β-CD Hemolysis (%) | SBE-β-CD Hemolysis (%) |
| 5 mM | < 1% | < 0.5% |
| 10 mM | 5 - 10% | < 1% |
| 20 mM | 20 - 40% | < 2% |
| 50 mM | > 80% | < 5% |
| 100 mM | 100% | ~10% |
Note: SBE-β-CD typically shows negligible hemolysis up to 100 mM, whereas HP-β-CD can trigger significant lysis above 15-20 mM.
Deep Dive: Renal Toxicity Profile
While both cause vacuolation, the implication differs based on patient population.
-
HP-β-CD:
-
Histology: Apical vacuoles in proximal tubules.[2]
-
Reversibility: Fully reversible upon cessation.
-
Safe Limit: Up to 200-400 mg/kg/day is standard; clinical doses often go higher (e.g., Itraconazole IV uses ~8g/dose).
-
-
SBE-β-CD:
-
Histology: Similar vacuolation pattern.
-
Safety Margin: Extremely high. Studies in rats showed no irreversible damage even at 3000 mg/kg/day.
-
Renal Impairment: Accumulation occurs in patients with CrCl < 30 mL/min. However, clinical data (e.g., Voriconazole, Remdesivir) suggests this accumulation is well-tolerated and does not worsen renal function significantly.
-
Visualizing the Toxicity Thresholds
Figure 2: Dose-response thresholds for renal changes. SBE-β-CD generally exhibits a wider safety margin before histological changes occur.
Formulation Considerations (The "Why" behind the choice)
As a scientist, you don't just choose based on toxicity; you choose based on the interaction.
-
The Counter-Ion Effect (SBE-β-CD): SBE-β-CD contains ~7 sulfonate groups per molecule. If your drug is a weak base (contains nitrogen, positive charge at physiological pH), SBE-β-CD can form an ion-pair assisted inclusion complex. This often results in higher binding constants (
) than HP-β-CD.-
Example: Voriconazole, Remdesivir.
-
-
The Neutral Advantage (HP-β-CD): For highly lipophilic, neutral molecules where you want to avoid ionic strength interference, HP-β-CD is the robust standard.
References
-
Stella, V. J., & He, Q. (2008).[5] Cyclodextrins.[1][2][3][4][6][7][8][9][10][11] Toxicologic Pathology. Cyclodextrins: Toxicity and Safety. [Link]
-
Gould, S., & Scott, R. C. (2005).[5] this compound (HP-beta-CD): A toxicology review. Food and Chemical Toxicology. [Link]
-
European Medicines Agency (EMA). (2017).[1] Background review for the excipient cyclodextrins. [Link]
-
Thompson, D. O. (1997). Cyclodextrins - Enabling Excipients: Their Present and Future Use in Pharmaceuticals. Critical Reviews in Therapeutic Drug Carrier Systems. (Reference for SBE-β-CD Hemolysis data). [Link]
-
Luke, D. R., et al. (2010). Review of the safety of sulfobutylether-beta-cyclodextrin sodium. Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. pharmpk.com [pharmpk.com]
- 4. Comparative interaction of this compound and sulfobutylether-beta-cyclodextrin with itraconazole: phase-solubility behavior and stabilization of supersaturated drug solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Comparative effects of β-cyclodextrin, HP-β-cyclodextrin and SBE7-β-cyclodextrin on the solubility and dissolution of docetaxel via inclusion complexation (2020) | Hadia Sadaquat | 57 Citations [scispace.com]
- 9. avensonline.org [avensonline.org]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Comparison in toxicity and solubilizing capacity of hydroxypropyl-β-cyclodextrin with different degree of substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to HPLC Method Validation for 2-Hydroxypropyl-β-Cyclodextrin Quantification
Introduction: The Analytical Challenge of HP-β-CD
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a highly effective, multifunctional excipient utilized to stabilize monoclonal antibodies (mAbs) and enhance the bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs) [1]. Structurally, HP-β-CD is a cyclic oligosaccharide composed of glucopyranose units. Because it completely lacks conjugated π-electron systems, it possesses no natural chromophore or fluorophore.
Consequently, traditional High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) is practically blind to HP-β-CD unless subjected to complex, error-prone pre-column derivatization [2]. To achieve robust, direct quantification, analytical scientists must rely on universal detectors. This guide compares the three primary alternatives—Refractive Index Detection (RID), Evaporative Light Scattering Detection (ELSD), and Charged Aerosol Detection (CAD)—and provides a validated methodology for implementation.
The Causality of Detector Selection
Selecting the correct detector requires balancing matrix complexity, sensitivity requirements, and gradient compatibility.
Decision tree for selecting HPLC detectors for HP-β-CD analysis.
-
Refractive Index Detector (RID): RID measures the bulk refractive index difference between the mobile phase and the analyte. While historically prevalent, it is strictly limited to isocratic elution [2]. In complex biologics or lipophilic drug formulations, gradient elution is mandatory to wash the column of tightly bound matrix components. RID's inability to handle gradients, combined with its extreme sensitivity to thermal fluctuations, makes it suboptimal for modern formulation analysis.
-
Evaporative Light Scattering Detector (ELSD): ELSD atomizes the column effluent, evaporates the mobile phase, and measures light scattered by the remaining non-volatile HP-β-CD particles [3]. It fully supports gradient elution [2]. However, ELSD relies on particle size for scattering, leading to an inherently non-linear (often sigmoidal or logarithmic) calibration curve and moderate sensitivity (Limits of Quantification typically around 0.2 mg/mL) [4].
-
Charged Aerosol Detector (CAD): CAD shares the aerosolization and evaporation steps of ELSD but measures the charge transferred to the dried analyte particles by ionized nitrogen gas [1]. Because charge transfer is proportional to particle surface area rather than volume, CAD provides a more uniform, predictable response. It routinely achieves sub-microgram sensitivity, making it the superior choice for trace-level HP-β-CD quantification [5].
Comparative Performance Data
| Parameter | HPLC-RID | HPLC-ELSD | HPLC-CAD |
| Gradient Compatibility | No (Isocratic only) | Yes | Yes |
| Typical LOQ for HP-β-CD | ~50 - 100 µg/mL | ~20 - 200 µg/mL [4] | < 5 µg/mL [5] |
| Dynamic Range | Narrow (Linear) | Wide (Log-Log / Quadratic) | Wide (Linear / Quadratic) |
| Response Uniformity | Poor (Solvent dependent) | Moderate (Particle size dependent) | High (Mass dependent) |
| Matrix Interference | High (Baseline drift) | Low (Volatile buffers required) | Low (Volatile buffers required) |
Chromatographic Strategy: Why HILIC?
A critical mechanistic choice in HP-β-CD analysis is the stationary phase. Native and modified cyclodextrins possess a highly hydrophilic exterior. If standard Reversed-Phase (RP) chromatography (e.g., C18) is used, HP-β-CD exhibits virtually no retention, eluting near the void volume where severe matrix suppression occurs.
Hydrophilic Interaction Liquid Chromatography (HILIC) inverts this paradigm. By utilizing a polar stationary phase (such as an Amide or bare silica column) and a highly organic mobile phase, water acts as the strong eluting solvent [4]. This mechanism forces HP-β-CD to partition into the water-enriched layer on the stationary phase, ensuring strong retention, excellent peak shape, and separation from hydrophobic formulation components [1].
Validated HPLC-CAD Methodology for HP-β-CD
The following step-by-step protocol outlines a self-validating HILIC-CAD workflow. The use of System Suitability Testing (SST) ensures the system is fit-for-purpose before any samples are analyzed.
Step-by-step ICH Q2(R2) method validation workflow for HPLC analysis.
Step 1: Sample Preparation
-
Extraction/Dilution: Dilute the formulation sample to a target analytical concentration (e.g., 1.0 mg/mL) using LC-MS grade Acetonitrile/Water (70:30, v/v) to match the initial HILIC mobile phase conditions.
-
Filtration: Pass the sample through a 0.22 µm hydrophilic PTFE syringe filter to remove particulates. Causality: CAD and ELSD nebulizers are highly susceptible to clogging; rigorous filtration is non-negotiable.
Step 2: Chromatographic Conditions
-
Column: Phenomenex Kinetex HILIC (or equivalent Amide/HILIC column), 150 x 4.6 mm, 2.6 µm [1].
-
Mobile Phase A: 10 mM Ammonium Formate in LC-MS Grade Water (pH naturally ~6.0). Note: Non-volatile salts (like phosphates) will instantly destroy CAD/ELSD instruments.
-
Mobile Phase B: 100% LC-MS Grade Acetonitrile.
-
Gradient: Start at 90% B, hold for 2 minutes, ramp to 50% B over 8 minutes, hold for 2 minutes, return to 90% B to re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Step 3: Detector Configuration (CAD)
-
Evaporation Temperature: 35°C. (HP-β-CD is non-volatile; lower temperatures preserve the analyte while adequately evaporating the ACN/Water).
-
Data Collection Rate: 10 Hz.
-
Filter Constant: 3.6 seconds (optimizes signal-to-noise ratio without excessive peak broadening).
Step 4: ICH Q2(R2) Validation Execution
A self-validating protocol must prove its own reliability. Execute the following sequence:
-
System Suitability (SST): Inject a 1.0 mg/mL HP-β-CD standard six times. Acceptance Criteria: Retention time RSD ≤ 1.0%, Peak Area RSD ≤ 2.0%, USP Tailing Factor ≤ 1.5.
-
Specificity: Inject a blank (diluent) and a placebo (formulation matrix without HP-β-CD). Acceptance Criteria: No interfering peaks at the retention time of HP-β-CD (Resolution > 1.5).
-
Linearity: Prepare a 7-point calibration curve from 0.05 mg/mL to 2.0 mg/mL. Acceptance Criteria: Correlation coefficient (
) ≥ 0.995 using a quadratic or linear-log fit (inherent to CAD/ELSD response). -
Accuracy (Recovery): Spike placebo matrix with HP-β-CD at 50%, 100%, and 150% of the target concentration. Acceptance Criteria: Mean recovery between 95.0% and 105.0%.
-
Precision: Analyze six independent sample preparations at the 100% target concentration. Acceptance Criteria: Intraday and Interday RSD ≤ 2.0% [2].
Conclusion
For the quantification of 2-Hydroxypropyl-β-cyclodextrin, traditional UV detection is an analytical dead-end. While RID offers a cheap alternative for simple, isocratic matrices, modern pharmaceutical formulations demand the gradient compatibility and sensitivity provided by aerosol-based detectors. By coupling HILIC chromatography with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD), laboratories can establish highly specific, ICH-compliant workflows that guarantee the quality and stability of HP-β-CD-enabled therapeutics.
References
-
Title: Analytical Method for Quantification β-Cyclodextrin in Milk, Cream and Butter by LC Source: ResearchGate URL: [Link]
-
Title: Quantitative analysis of natural cyclodextrins by high-performance liquid chromatography with pulsed amperometric detection: Application to cell permeation study Source: ResearchGate URL: [Link]
-
Title: Polysorbates versus Hydroxypropyl Beta-Cyclodextrin (HPβCD): Comparative Study on Excipient Stability and Stabilization Benefits on Monoclonal Antibodies Source: PMC / NIH URL: [Link]
-
Title: Quantitative determination of beta-cyclodextrin in a powder insulin formulation for nasal delivery using hydrophilic interaction chromatography with evaporative light scattering detection Source: ResearchGate URL: [Link]
-
Title: Use of evaporative light scattering detection (ELSD) for the quality control of drug substances Source: ResearchGate URL: [Link]
Sources
- 1. Polysorbates versus Hydroxypropyl Beta-Cyclodextrin (HPβCD): Comparative Study on Excipient Stability and Stabilization Benefits on Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comparative Guide: HP-β-CD vs. Captisol® (SBE-β-CD) for Injectable Formulations
Executive Summary
In the landscape of parenteral delivery for BCS Class II and IV compounds, cyclodextrins (CDs) have moved from novelties to workhorses. While native
This guide moves beyond basic definitions to provide a functional comparison. The choice between them is rarely arbitrary; it is dictated by the ionic nature of your API , the tonicity requirements of your final product, and the specific safety margins required for your indication.
Chemical Architecture & Mechanism
To select the right excipient, one must understand the molecular machinery. Both molecules share the same hydrophobic cavity (torus) derived from the 7-glucopyranose unit
The Structural Divergence
-
HP-β-CD (Hydroxypropyl-β-cyclodextrin):
-
Modification: Hydroxypropyl groups attached to hydroxyl sites.
-
Nature: Non-ionic (Neutral).
-
Mechanism: Solubilization occurs purely through hydrophobic inclusion (Van der Waals forces, hydrogen bonding) and steric fit.
-
Substitution: Generic grades often have a wide Degree of Substitution (DS) range (USP allows 2.8–10.5), though pharma grades usually target ~4–6.
-
-
Captisol® (SBE-β-CD):
-
Modification: Sulfobutyl ether spacer groups terminating in a sulfonate anion.
-
Nature: Polyanionic. [1]
-
Mechanism: Dual-action solubilization.[2] It utilizes the hydrophobic cavity plus electrostatic attraction between the negatively charged sulfonate tails and positively charged (cationic) drug molecules.
-
Substitution: Captisol® is a specific grade with a tightly controlled average DS of 6.2–6.9 .
-
Visualization: The "Ionic Lock" Advantage
The following diagram illustrates why Captisol often outperforms HP-β-CD for nitrogen-containing (basic) drugs.
Critical Quality Attributes (CQAs) & Performance Data
The following table synthesizes head-to-head performance metrics.
| Feature | HP-β-CD (Kleptose® HP, Trappsol®, etc.) | Captisol® (SBE-β-CD) | Implications for Formulation |
| Charge | Neutral | Anionic (Na+ salt) | Osmolality: SBE-β-CD contributes significantly to tonicity due to Na+ counterions. HP-β-CD is isotonic at higher concentrations. |
| Solubilization (Neutrals) | Excellent | Good to Excellent | Comparable for neutral steroids/lipids. |
| Solubilization (Cationics) | Good | Superior | SBE-β-CD binding constants ( |
| Hemolytic Activity | Low | Very Low | SBE-β-CD is generally less hemolytic, allowing faster injection rates. |
| Renal Clearance | Glomerular filtration | Glomerular filtration | Both are eliminated renally. SBE-β-CD is excreted faster. |
| Commercial Precedence | Itraconazole (Sporanox), Mitomycin | Remdesivir (Veklury), Voriconazole (Vfend), Kyprolis | High FDA familiarity for both. |
| Molecular Weight | ~1400 Da (varies by DS) | ~2163 Da (avg) | SBE-β-CD adds more bulk mass per mole of cavity. |
The Osmolality Trap
Expert Insight: This is the most common oversight in early development.
-
Captisol is a sodium salt.[3] A 10% w/v solution provides significant osmolality (~110-120 mOsm/kg). If your drug requires a high concentration of CD (e.g., 30% w/v) to solubilize, a Captisol formulation may become hypertonic, potentially causing injection site pain or requiring slow infusion.
-
HP-β-CD is non-ionic. You can formulate at 20-40% w/v and still remain near isotonicity (or easily adjust with saline).
Safety & Toxicology: The Renal Argument
Both excipients were developed to solve the nephrotoxicity of native
Nephrotoxicity Profile
-
HP-β-CD: At very high cumulative doses, it can cause osmotic nephrosis (vacuolation of the proximal tubules). This is generally considered reversible and non-toxic, but it is a histological finding that pathologists must monitor.
-
Captisol: Designed specifically to minimize this.[3] The sulfobutyl ether groups repel the kidney membrane surface (also negatively charged), reducing cholesterol extraction. It generally shows a cleaner safety profile at maximizing doses compared to generic HP-β-CD, though vacuolation can still occur at massive doses.
Hemolysis
Hemolysis is a proxy for membrane disruption.
-
Native
-CD: High hemolytic potential (membrane cholesterol extraction). -
Captisol: Negligible hemolytic potential.[7] This makes it the preferred choice for bolus IV injections where local concentration at the injection site is high.
Experimental Protocol: Phase Solubility Screening
Do not guess. Use the Higuchi-Connors method to determine the Binding Constant (
Protocol Workflow
Materials:
-
Excess API (Solid).
-
CD Solutions: 0, 5, 10, 15, 20% w/v (in buffer matching intended pH).
Steps:
-
Preparation: Add excess API to vials containing CD solutions.
-
Equilibration: Shake at room temperature for 24–48 hours. (Note: Check for chemical stability; if API degrades, reduce time or lower temp).
-
Filtration: Filter supernatant using 0.22 µm PVDF or PES filter. (Avoid nylon if API binds to it).
-
Assay: Quantify dissolved API via HPLC.
-
Plot: Molar Concentration of API (Y-axis) vs. Molar Concentration of CD (X-axis).
Calculation
If the plot is linear (
Where
Decision Logic Diagram
Regulatory & Supply Chain Considerations
-
Intellectual Property: Captisol® was historically patent-protected (Ligand Pharmaceuticals), which carried licensing fees but guaranteed a high-purity, specific DS grade (6.5). Generic SBE-β-CDs are now available, but "Captisol" refers to the specific grade with the extensive safety master file (DMF) at the FDA.
-
HP-β-CD: Available from multiple vendors (Roquette, Wacker, CycloLab). It is crucial to specify the Degree of Substitution in your regulatory filing, as "HP-β-CD" is a broad category.
Conclusion
-
Choose Captisol® (SBE-β-CD) if: Your drug is cationic (basic), you need to minimize hemolysis for bolus injection, or you require the specific regulatory safety file associated with the brand.
-
Choose HP-β-CD if: Your drug is neutral/lipophilic, you need very high concentrations (>20%) without exceeding isotonic limits, or you are cost-sensitive and do not require the anionic binding advantage.
References
-
Stella, V. J., & He, Q. (2008). Cyclodextrins.[1][3][4][7][8][9][10][11][12][13] Toxicologic Pathology, 36(1), 30–42.
-
Ligand Pharmaceuticals. (2020). Captisol®: Technology Overview and Safety Profile. Captisol.com.
-
European Medicines Agency (EMA). (2017). Background review for the excipient cyclodextrins. EMA/CHMP/333892/2013.
-
U.S. Food and Drug Administration (FDA). (2024). Inactive Ingredient Database (IID).[14]
-
Jain, A. S., et al. (2011). Sulfobutyl ether7-β-cyclodextrin (SBE7-β-CD) as a solubilizing agent for voriconazole: In vitro and in vivo evaluation. Journal of Pharmaceutical Sciences.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cphi-online.com [cphi-online.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxylpropyl-β-cyclodextrin as Potential Excipient to Prevent Stress-Induced Aggregation in Liquid Protein Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. US20100093664A1 - Compositions useful for reducing nephrotoxicity and methods of use thereof - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. pp.bme.hu [pp.bme.hu]
- 12. Comparative effects of (SBE)7m-beta-CD and HP-beta-CD on the stability of two anti-neoplastic agents, melphalan and carmustine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fda.gov [fda.gov]
hemolytic activity of 2-hydroxypropyl-beta-cyclodextrin vs native beta-cyclodextrin
As a Senior Application Scientist in formulation development, selecting the appropriate cyclodextrin (CD) derivative is one of the most critical decisions in overcoming the solubility barriers of active pharmaceutical ingredients (APIs). While native β-cyclodextrin (β-CD) offers an excellent hydrophobic cavity for drug complexation, its utility in parenteral and high-concentration formulations is severely limited by its toxicity profile—most notably, its hemolytic activity and nephrotoxicity[1][2].
To circumvent these limitations, chemical modifications, specifically hydroxypropylation, have been engineered to create 2-hydroxypropyl-β-cyclodextrin (HP-β-CD). This guide provides an objective, data-driven comparison of the hemolytic activity of native β-CD versus HP-β-CD, detailing the mechanistic causality, comparative experimental data, and the standard self-validating protocols used to assess erythrocyte toxicity.
Mechanistic Basis of Hemolysis: Native vs. Modified Cyclodextrins
The interaction between cyclodextrins and biological membranes is dictated by the molecule's affinity for lipophilic membrane components.
Native β-Cyclodextrin (β-CD): Native β-CD possesses a high affinity for cholesterol and phospholipids[3]. When introduced into the bloodstream, β-CD acts as a molecular sink, actively extracting cholesterol from the lipid rafts of red blood cell (RBC) membranes[2]. This extraction disrupts the molecular organization of the membrane, leading to a morphological shift in the erythrocyte from a normal discocyte to a spherocyte, and ultimately resulting in membrane destabilization and cell lysis (hemolysis)[2][3].
2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD): HP-β-CD is synthesized through the hydroxypropylation of β-CD's hydroxyl groups at the 2-, 3-, and/or 6-positions. This structural modification disrupts the highly ordered, hydrogen-bonded crystalline lattice of native β-CD. As a result, HP-β-CD achieves a dramatically higher aqueous solubility (>100 mg/mL compared to native β-CD's ~18.5 mg/mL) and exhibits significantly lower surface activity. Crucially, the hydroxypropyl substituents sterically hinder the molecule's ability to extract cholesterol from RBC membranes at physiological concentrations, rendering its hemolytic potential negligible[2][4].
Mechanistic pathways of native β-CD vs. HP-β-CD on erythrocyte membrane integrity.
Quantitative Comparison and Physicochemical Data
The degree of substitution (DS)—the average number of hydroxypropyl groups per cyclodextrin molecule—plays a nuanced role in HP-β-CD's performance. Experimental data indicates that while higher DS variants exhibit even lower hemolytic activity, they may slightly compromise the solubilizing capacity for certain highly lipophilic APIs (like steroids or BCS Class II drugs)[1][4]. Therefore, a low-to-medium DS (e.g., DS 4.5–6.5) is often the optimal balance between safety and solubilization efficacy[1].
| Property / Parameter | Native β-Cyclodextrin | 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) |
| Aqueous Solubility (25°C) | ~18.5 mg/mL (Low) | > 100 mg/mL (High) |
| Cholesterol Extraction | High affinity[2][3] | Minimal to none at physiological doses[4] |
| Hemolytic Activity | High (Induces rapid hemolysis)[2][3] | Low / Negligible[5] |
| Nephrotoxicity Risk | High (Tubular crystallization)[1][2] | Low (Safe for IV administration)[5][6] |
| Effect of Degree of Substitution | N/A | Higher DS = Lower Hemolysis, Lower Solubilization[1][4] |
| Approved Routes of Admin. | Oral, Topical (Limited Parenteral) | Oral, IV, IM, Ocular, Intrathecal[5][7] |
Experimental Protocol: In Vitro Hemolysis Assay
To objectively compare the hemolytic potential of different cyclodextrin formulations, an In Vitro Hemolysis Assay using human or rabbit erythrocytes is the gold standard[4][8]. This protocol is designed as a self-validating system: it includes a 0% hemolysis baseline (negative control) and a 100% hemolysis baseline (positive control) to ensure the optical density readings are accurately calibrated against the specific blood sample used.
Reagents & Materials:
-
Fresh, heparinized human or rabbit whole blood.
-
Phosphate-Buffered Saline (PBS), pH 7.4 (Isotonic).
-
Triton X-100 (1% v/v in PBS) for the positive control.
-
Test compounds: Native β-CD and HP-β-CD dissolved in PBS at varying concentrations (e.g., 1, 5, 10, 50 mM).
Step-by-Step Methodology:
-
Erythrocyte Isolation and Washing (Causality: Removing Interfering Factors):
-
Centrifuge the heparinized whole blood at 1,000 × g for 10 minutes at 4°C.
-
Carefully aspirate and discard the plasma and the buffy coat (leukocytes/platelets).
-
Wash the resulting red blood cell (RBC) pellet by resuspending it in 5 volumes of ice-cold PBS. Centrifuge again at 1,000 × g for 10 minutes.
-
Scientific Rationale: This washing step must be repeated three times until the supernatant is completely clear. This removes free plasma hemoglobin and serum proteins that could competitively bind the cyclodextrins or artificially inflate the baseline absorbance.
-
-
Preparation of RBC Suspension:
-
Dilute the washed RBC pellet in PBS to create a 2% (v/v) RBC suspension.
-
-
Incubation with Cyclodextrins:
-
In a 96-well plate or microcentrifuge tubes, mix equal volumes (e.g., 1 mL) of the 2% RBC suspension and the cyclodextrin test solutions.
-
Controls: Use PBS as the negative control (0% hemolysis) and 1% Triton X-100 as the positive control (100% hemolysis).
-
Incubate the mixtures at 37°C for exactly 1 hour under gentle agitation.
-
-
Termination and Measurement:
-
Post-incubation, centrifuge the samples at 1,000 × g for 10 minutes to pellet the intact RBCs.
-
Carefully transfer 100 µL of the supernatant into a clear 96-well plate.
-
Measure the absorbance of the released hemoglobin at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis using the formula: Hemolysis (%) =[(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] × 100
-
Step-by-step workflow for the in vitro erythrocyte hemolysis assay.
Conclusion & Formulation Implications
The comparative data unequivocally supports the use of HP-β-CD over native β-CD for formulations requiring systemic administration. Native β-CD's propensity to extract cholesterol and induce severe hemolysis and nephrotoxicity restricts its use primarily to oral or topical applications[1][2]. Conversely, the hydroxypropylation of β-CD yields a highly soluble, biologically inert excipient that safely navigates the bloodstream without disrupting erythrocyte membranes[5].
For drug development professionals, understanding the inverse relationship between the Degree of Substitution (DS) and both hemolytic activity and solubilizing capacity is vital[1][4]. Selecting an HP-β-CD with an optimized DS ensures maximum API solubility while maintaining the rigorous safety profile required for FDA-approved parenteral formulations and advanced therapeutic applications, such as intrathecal delivery for Niemann-Pick disease type C[5].
References
-
(PDF) 2-Hydroxypropyl-β-cyclodextrin: Properties and usage in pharmaceutical formulations - ResearchGate. Available at: [Link]
-
HYDROXYPROPYL CYCLODEXTRIN - Ataman Kimya. Available at: [Link]
-
Pharmacokinetic Properties of Fluorescently Labelled Hydroxypropyl-Beta-Cyclodextrin - MDPI. Available at: [Link]
-
Some Pharmaceutical Properties of 3-Hydroxypropyl- and 2, 3-Dihydroxypropyl-β-cyclodextrins and Their Solubilizing and Stabilizing Abilities - J-Stage. Available at: [Link]
-
Comparison in toxicity and solubilizing capacity of hydroxypropyl-β-cyclodextrin with different degree of substitution - ResearchGate. Available at: [Link]
-
Cyclodextrin-Based Formulations as a Promising Strategy to Overcome the Blood–Brain Barrier: Historical Overview and Prospects in Glioblastoma Treatment - PMC. Available at: [Link]
-
In vitro corneal permeability of diclofenac sodium in formulations containing cyclodextrins compared to the commercial product voltaren ophtha - PubMed. Available at: [Link]
-
Cyclodextrin - ResearchGate. Available at: [Link]
-
Differential effects of α-, β- and γ-cyclodextrins on human erythrocytes - ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cyclodextrin-Based Formulations as a Promising Strategy to Overcome the Blood–Brain Barrier: Historical Overview and Prospects in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Some Pharmaceutical Properties of 3-Hydroxypropyl- and 2, 3-Dihydroxypropyl-β-cyclodextrins and Their Solubilizing and Stabilizing Abilities [jstage.jst.go.jp]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vitro corneal permeability of diclofenac sodium in formulations containing cyclodextrins compared to the commercial product voltaren ophtha - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: Renal Safety Profile of Intravenous 2-Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
Executive Summary & Strategic Verdict
Verdict: Intravenous 2-Hydroxypropyl-beta-cyclodextrin (HP-β-CD) exhibits a favorable renal safety profile distinct from its parent compound,
For drug developers, HP-β-CD represents a viable alternative to Sulfobutylether-beta-cyclodextrin (SB-β-CD), particularly when intellectual property or supply chain diversity is required. However, its use in patients with severe renal impairment (CrCl < 30 mL/min) requires dose adjustment due to linear accumulation kinetics.
Mechanistic Insight: The "Vacuolization" Phenomenon[1]
To understand the safety profile, one must distinguish between adaptive storage and cellular necrosis .
The Lysosomal Accumulation Pathway
Unlike small molecules, HP-β-CD is not metabolized in the plasma. It is cleared renally via glomerular filtration. A fraction of the filtered HP-β-CD undergoes endocytosis by the proximal convoluted tubule (PCT) cells.
-
Uptake: Apical membrane endocytosis transports HP-β-CD into the cell.
-
Lysosomal Trapping: Mammalian cells lack the specific amylases required to cleave the hydroxypropylated cyclodextrin ring.
-
Osmotic Swelling: The accumulation of HP-β-CD within lysosomes creates an osmotic gradient, drawing water in.
-
Vacuolization: Lysosomes enlarge, appearing as "vacuoles" under light microscopy.
Crucial Distinction: This process (Osmotic Nephrosis) preserves the brush border and basement membrane integrity, unlike the acute tubular necrosis caused by parent
Diagram: Renal Clearance & Cellular Fate
Caption: Figure 1.[1][2] The dual fate of HP-β-CD in the kidney. The majority is excreted unchanged, while a minor fraction triggers reversible lysosomal swelling (vacuolization).
Comparative Safety Matrix: HP-β-CD vs. Alternatives
This table synthesizes data from FDA reviews, EMA reports, and toxicology studies to provide a direct comparison.
| Feature | HP-β-CD (Hydroxypropyl) | SB-β-CD (Sulfobutylether) | Parent |
| Primary Renal Risk | Osmotic Nephrosis (Vacuolization) | Osmotic Nephrosis (Vacuolization) | Acute Tubular Necrosis (Crystallization) |
| Mechanism of Toxicity | Lysosomal accumulation (Adaptive) | Lysosomal accumulation (Adaptive) | Cholesterol extraction & Precipitation |
| Human Safety Threshold | High (~16–24 g/day IV tolerated) | High (~14–35 g/day IV tolerated) | Low (Not suitable for IV use) |
| Reversibility | Yes (Upon cessation) | Yes (Upon cessation) | No (Permanent damage common) |
| Clearance | 100% Renal (GFR dependent) | 100% Renal (GFR dependent) | Renal + Tissue Sequestration |
| Hemolytic Potential | Low | Low (Slightly lower than HP-β-CD) | High |
| Key Biomarkers | Creatinine (insensitive), NAG , KIM-1 | Creatinine, NAG | Creatinine, BUN, Hematuria |
Expert Insight: While SB-β-CD (Captisol®) is often perceived as the "gold standard" due to its use in Voriconazole and Remdesivir, HP-β-CD shares a nearly identical safety profile . The choice often comes down to solubilization efficiency for the specific API rather than safety differences.
Experimental Protocol: Assessing Nephrotoxicity
For researchers developing a new HP-β-CD based formulation, relying solely on serum creatinine is insufficient. The following protocol integrates modern biomarkers for a self-validating safety assessment.
Phase 1: Dose Range Finding (Rat Model)
-
Groups: Vehicle Control, Low Dose (50 mg/kg), Mid Dose (200 mg/kg), High Dose (1000 mg/kg).
-
Duration: 14 Days (Sub-chronic).
Phase 2: The "Triple-Check" Workflow
Step 1: Functional Urinalysis (Metabolic Cages)
-
Protocol: Collect 24-hour urine on Day 1, 7, and 14.
-
Measure: Urine volume, specific gravity (loss of concentrating ability is an early sign), and N-acetyl-β-D-glucosaminidase (NAG) .
-
Why NAG? It is a lysosomal enzyme released specifically from proximal tubule cells upon stress, appearing before creatinine rises.
-
Step 2: Histopathology (The Gold Standard)
-
Fixation: 10% Neutral Buffered Formalin.
-
Staining: H&E (Hematoxylin and Eosin) and PAS (Periodic Acid-Schiff).
-
Scoring System (0-4):
-
0: Normal.[3]
-
1: Minimal vacuolization (focal).
-
2: Mild vacuolization (multifocal, apical only).
-
3: Moderate (diffuse, extending to basal).
-
4: Severe (diffuse + cellular necrosis/cast formation).
-
-
Interpretation: A score of 1-3 without necrosis or elevated creatinine confirms "Cyclodextrin Nephrosis" (adaptive). A score involving necrosis indicates true toxicity.
Step 3: Clearance Correlation
-
Calculation: Calculate the Clearance of HP-β-CD (
) vs. Creatinine Clearance ( ). -
Validation:
should equal . If , it suggests tissue accumulation/sequestration.
Diagram: Safety Assessment Decision Tree
Caption: Figure 2. Decision matrix for distinguishing adaptive vacuolization from true nephrotoxicity during preclinical development.
Clinical Management in Renal Impairment
In clinical settings, the accumulation of HP-β-CD is the primary concern.
-
Pharmacokinetics:
increases from ~2 hours (normal function) to >10 hours in ESRD (End-Stage Renal Disease). -
Dialyzability: HP-β-CD is dialyzable. High-flux hemodialysis removes significant amounts (similar to SB-β-CD).
-
Recommendation:
-
CrCl > 50 mL/min: No adjustment usually needed.
-
CrCl 30–50 mL/min: Monitor serum creatinine; consider risk/benefit.
-
CrCl < 30 mL/min: Avoid if possible, or use only if the benefit of the drug outweighs the risk of vehicle accumulation.[4]
-
References
-
European Medicines Agency (EMA). "Background review for the excipient cyclodextrins." EMA/CHMP/333892/2013, 2017.[1] Link
-
Gould, S., & Scott, R. C. "this compound (HP-beta-CD): A toxicology review."[1][5] Food and Chemical Toxicology, 43(10), 1451-1459, 2005.[1] Link
-
Stella, V. J., & He, Q. "Cyclodextrins."[6] Toxicologic Pathology, 36(1), 30-42, 2008. Link
-
Luke, D. R., et al. "Review of the basic and clinical pharmacology of sulfobutylether-beta-cyclodextrin (SBECD)." Journal of Pharmaceutical Sciences, 99(8), 3291-3301, 2010.[4] Link
-
Frijlink, H. W., et al. "The pharmacokinetics of beta-cyclodextrin and hydroxypropyl-beta-cyclodextrin in the rat." Pharmaceutical Research, 7(12), 1248-1252, 1990. Link
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pharmacokinetics of Sulfobutylether-β-Cyclodextrin in Patients With Varying Degrees of Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dason.medicine.duke.edu [dason.medicine.duke.edu]
- 5. scispace.com [scispace.com]
- 6. Hypoxia-inducible Factor-2α Probably Mediated the Toxicities of Intravenous Beta-Cyclodextrin in Normal and Diabetic Rats’ Kidneys | JURNAL FARMASI DAN ILMU KEFARMASIAN INDONESIA [e-journal.unair.ac.id]
Comparative Guide: Endotoxin Removal Strategies for Clinical-Grade HP-Beta-CD
Executive Summary
Producing clinical-grade Hydroxypropyl-beta-cyclodextrin (HP-
This guide objectively compares the three primary industrial methodologies—Activated Carbon Adsorption , Anion Exchange Chromatography (AEX) , and Ultrafiltration (UF) —evaluating their efficacy in achieving parenteral-grade standards (<0.5 EU/g) while maintaining product yield.
The Core Challenge: The "Trojan Horse" Mechanism
Before selecting a removal method, one must understand why standard depyrogenation often fails with Cyclodextrins.
-
Micelle Formation: In aqueous solutions, Lipopolysaccharides (LPS) aggregate into vesicles (300–1,000 kDa).
-
Inclusion Complex: The hydrophobic cavity of HP-
-CD has a high affinity for the Lipid A tail of the LPS molecule. -
The Risk: If the LPS monomer dissociates from the micelle and inserts into the CD cavity, it behaves like a small molecule (<20 kDa), bypassing size-exclusion filters and potentially evading adsorption surfaces.
Comparative Analysis of Removal Methods
Method 1: Activated Carbon Adsorption (The Traditional Approach)
Activated carbon is the historical standard for depyrogenation. It relies on non-specific hydrophobic interactions to bind LPS.
-
Mechanism: Van der Waals forces and hydrophobic bonding.
-
Pros: Low initial capital cost; effective at bulk reduction (3-4 Log Reduction Value).
-
Cons:
-
Yield Loss: HP-
-CD also has a hydrophobic exterior/interior balance. Carbon cannot distinguish effectively, leading to 10–15% product loss. -
Leachables: Carbon fines require downstream filtration (0.22
m) to remove particulate matter. -
Batch Variability: Performance varies significantly based on carbon pore size distribution.
-
Method 2: Anion Exchange Chromatography (AEX) (The Precision Standard)
AEX exploits the charge differential. At neutral pH, HP-
-
Mechanism: Electrostatic attraction. The solution is passed over a positively charged resin (e.g., Quaternary Ammonium or DEAE).
-
Pros:
-
High Specificity: >99% product recovery (CD flows through; LPS binds).
-
Scalability: Linear scalability from lab to GMP production columns.
-
Reusability: Resins can be sanitized with 1M NaOH (which also destroys endotoxin).
-
-
Cons: Higher CAPEX; requires strict pH/conductivity control to prevent competitive binding from buffer salts.
Method 3: Ultrafiltration / Diafiltration (The Size Exclusion Method)
Using membranes with a Molecular Weight Cut-Off (MWCO) of 3–10 kDa.
- -CD (~1.4 kDa) passes through the permeate; LPS micelles (>10 kDa) are retained.
-
Pros: Chemical-free; simultaneous concentration of the product.
-
Cons:
-
"Leakage" Risk: If LPS dissociates into monomers (due to detergents or the CD interaction described above), it passes through the membrane.
-
Viscosity: High concentrations of HP-
-CD increase viscosity, reducing flux rates.
-
Comparative Performance Data
The following table summarizes experimental expectations for a starting material with >1,000 EU/mL load.
| Feature | Activated Carbon | Anion Exchange (AEX) | Ultrafiltration (10kDa) |
| Log Reduction Value (LRV) | 3.0 – 4.0 | > 5.0 (Best) | 2.0 – 4.0 (Variable) |
| Product Yield | 85% – 90% | > 98% | > 95% |
| Selectivity | Low (Adsorbs CD) | High (Charge-based) | Medium (Size-based) |
| Scalability | Medium (Slurry handling) | High (Packed bed) | High (TFF Skids) |
| Operational Cost (OpEx) | Low | Medium | Low |
| Risk Factor | Carbon fines / Yield loss | Column fouling | Endotoxin monomer breakthrough |
Strategic Workflow Visualization
The following diagram illustrates the decision matrix and mechanism for the two most viable clinical-grade methods (AEX and UF).
Figure 1: Comparative workflow of endotoxin removal strategies showing the mechanistic pathways and associated risks.
Detailed Protocol: Anion Exchange Chromatography (Recommended)
For clinical-grade applications requiring <0.5 EU/g, AEX offers the highest reliability.
System Setup
-
Resin: Strong Anion Exchanger (Quaternary Ammonium functional group, e.g., Q Sepharose or equivalent).
-
Column: Sanitary stainless steel or disposable GMP column.
-
Mobile Phase: WFI (Water for Injection) quality water.
Preparation & Equilibration
-
Sample Prep: Dissolve HP-
-CD to 10–20% (w/v). -
pH Adjustment: Adjust solution pH to 7.0 – 8.0 using 0.1M NaOH. Critical: This ensures LPS is negatively charged while CD remains neutral.
-
Equilibration: Flush column with 5 CV (Column Volumes) of WFI until conductivity is stable.
Loading & Elution (Flow-Through Mode)
-
Loading: Load the CD solution at a residence time of 2–5 minutes.
-
Collection: Collect the flow-through fraction. The LPS binds to the column; the purified CD passes through.
-
Wash: Chase with 2 CV of WFI to recover remaining CD in the void volume.
Regeneration (Sanitization)
-
Strip: Wash column with 1M NaCl (to remove bound LPS).
-
Sanitize: Flush with 1M NaOH (contact time >60 mins). This depyrogenates the column for the next batch.
Validation: Overcoming LAL Interference
A critical failure point in CD production is False Negatives during QC testing. HP-
The "Spike Recovery" Protocol: To validate your removal method, you must prove you can detect endotoxins if they were present.
-
Dilution: Dilute the HP-
-CD sample to <10 mg/mL. High concentrations inhibit the LAL enzyme cascade. -
Mg2+ Supplementation: Add Magnesium Chloride (10mM final concentration) to the LAL reaction buffer. Divalent cations stabilize the LPS micelle structure and enhance LAL sensitivity in the presence of CD.
-
Spike Control: Spike the sample with a known amount of Standard Endotoxin (e.g., 0.5 EU/mL).
-
Acceptance Criteria: The recovery of the spike must be between 50% and 200%.[4] If recovery is <50%, the CD is still inhibiting the reaction—dilute further.
Figure 2: Validation logic for LAL testing in the presence of Cyclodextrins to prevent false negatives.
References
-
United States Pharmacopeia (USP). <85> Bacterial Endotoxins Test.[5][6][7] Rockville, MD: United States Pharmacopeial Convention.
-
Food and Drug Administration (FDA). Guidance for Industry: Pyrogen and Endotoxin Testing: Questions and Answers.[7] (2012).
-
European Medicines Agency (EMA). Cyclodextrins used as excipients. (2017).[8]
-
Associates of Cape Cod, Inc. Endotoxin Limits for Parenteral Drug Products. (Technical Guide).
-
Sino Biological. Endotoxin Removal Methods: A Comparative Review.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. globalfilter.com [globalfilter.com]
- 3. papers.ssrn.com [papers.ssrn.com]
- 4. Tools, Standard Endotoxin, Interfering Factors | Wako LAL System [labchem-wako.fujifilm.com]
- 5. researchgate.net [researchgate.net]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. acciusa.com [acciusa.com]
- 8. ema.europa.eu [ema.europa.eu]
Solid-State Characterization of HP-β-CD Inclusion Complexes: A Comparative Guide to DSC & XRD Analysis
Executive Summary
Product Focus: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Solid Inclusion Complexes. Primary Application: Solubility enhancement of BCS Class II/IV drugs (hydrophobic small molecules). The Challenge: Proving that a drug is truly "complexed" inside the cyclodextrin cavity rather than just physically mixed.
This guide provides a technical comparison between True Inclusion Complexes (produced via Lyophilization/Freeze-Drying) and their alternatives: Physical Mixtures (PM) and Kneaded Systems . It details the specific DSC (Differential Scanning Calorimetry) and XRD (X-Ray Diffraction) signatures required to validate the amorphous transformation essential for enhanced bioavailability.
Part 1: The Comparative Landscape
In formulation development, the "Product" is the engineered inclusion complex. The "Alternatives" are the Physical Mixture (control) and different preparation methods (Kneading).[1][2] The performance metric is the Degree of Amorphization —the primary driver for solubility enhancement.
Comparative Performance Matrix
| Feature | True Complex (Freeze-Dried) | Kneaded Complex | Physical Mixture (Alternative) | Pure Drug (Baseline) |
| Solid State | Fully Amorphous | Semi-Crystalline / Amorphous | Crystalline + Amorphous | Highly Crystalline |
| Solubility | Maximum (High Energy State) | Moderate to High | Low (Wetting effect only) | Very Low |
| DSC Signal | Disappearance of Drug Melting Peak | Broadened/Shifted Peak | Distinct Drug Melting Peak | Sharp, High-Intensity Peak |
| XRD Pattern | Halo Pattern (Diffuse) | Reduced Peak Intensities | Superposition of Drug Peaks | Sharp Diffraction Peaks |
| Process Cost | High (Energy intensive) | Low to Moderate | Very Low | N/A |
Expert Insight: A Physical Mixture (PM) often improves dissolution slightly due to the surfactant-like properties of HP-β-CD reducing the contact angle. However, only the True Complex eliminates the crystal lattice energy barrier, providing the thermodynamic supersaturation necessary for bioavailability.
Part 2: Experimental Protocols
To validate the complex, you must generate self-consistent data across both thermal and diffraction techniques.
Differential Scanning Calorimetry (DSC) Protocol
Objective: Detect the loss of the crystalline drug's melting endotherm.[2][3]
-
Instrument: Standard DSC (e.g., TA Instruments Q2000 or Mettler Toledo).
-
Atmosphere: Dynamic Nitrogen Purge (50 mL/min) to prevent oxidation.
-
Reference: Empty Aluminum Pan (crimped but vented).
-
Sample Prep:
-
Weigh 2–4 mg of sample (Pure Drug, HP-β-CD, PM, and Complex) into aluminum pans.
-
Critical Step: Ensure the PM is mixed gently with a spatula; do not grind, as grinding can mechanically induce partial complexation, skewing the control data.
-
-
Heating Cycle:
-
Equilibrate at 25°C.
-
Ramp at 10°C/min to 250°C (or 20°C above drug degradation temp).
-
Note: Faster rates (20°C/min) can increase sensitivity for small transitions but may lower resolution.
-
Powder X-Ray Diffraction (XRD) Protocol
Objective: Confirm the disappearance of Bragg peaks (long-range order).
-
Radiation Source: Cu Kα (λ = 1.5406 Å).
-
Voltage/Current: 40 kV / 40 mA.
-
Scan Mode: Continuous.
-
Scan Range (2θ): 3° to 45° (covers most organic drug crystal reflections).
-
Step Size: 0.02°.
-
Scan Speed: 2°/min (slower speeds required for low-crystallinity detection).
Part 3: Data Interpretation & Analysis[1][4][5]
The following data analysis uses Nimodipine (ND) and Nateglinide (NT) as model hydrophobic drugs to illustrate the specific signal changes required to claim "Success."
DSC Thermogram Analysis
The "Signature of Success" in DSC is the disappearance of the drug's melting point.[2]
| Sample Type | Thermal Event (Endotherm) | Interpretation |
| Pure HP-β-CD | Broad peak @ 60–100°C | Dehydration: Loss of cavity water.[1][4] Not a melting event. |
| Pure Drug (e.g., Nimodipine) | Sharp peak @ ~162°C | Melting: Breakdown of crystal lattice. High enthalpy of fusion ( |
| Physical Mixture (1:1) | Peak @ ~162°C (Reduced Intensity) | No Interaction: The drug melts independently. Intensity drops due to dilution.[1] |
| Inclusion Complex | Complete Disappearance | Amorphization: Drug is molecularly dispersed in the CD cavity. No lattice to melt. |
Troubleshooting Tip: If you see a small, broadened peak in the Complex trace shifted to a lower temperature (e.g., 155°C instead of 162°C), this indicates Partial Complexation . The shift is due to the drug dissolving in the molten CD or impurities lowering the melting point.
XRD Pattern Analysis
XRD provides the structural confirmation of the thermal data.[1]
| Sample Type | Diffraction Pattern (2θ) | Interpretation |
| Pure Drug | Sharp, intense peaks (e.g., 12.1°, 15.5°, 19.6°) | Crystalline: Ordered lattice planes diffracting X-rays. |
| Pure HP-β-CD | Two broad "Halos" (centered @ ~10° and ~18°) | Amorphous: Random orientation of CD rings. No long-range order. |
| Physical Mixture | Sharp peaks superimposed on Halos | Separation: Crystalline drug particles exist alongside amorphous CD particles. |
| Inclusion Complex | Halo Pattern Only | Encapsulation: The drug molecules are separated by CD rings, preventing crystallization. |
Part 4: Visualization of Mechanism & Workflow
Diagram 1: The Validation Workflow
This logic flow ensures you do not misinterpret partial interaction as true complexation.
Caption: Logical workflow for validating HP-β-CD complexation using DSC and XRD data points.
Diagram 2: Molecular Mechanism of Amorphization
Understanding why the signals disappear.
Caption: The transition from crystalline guest to molecularly encapsulated host-guest system results in the loss of thermal and diffraction signatures.
References
-
Talegaonkar, S., et al. (2024). Development and Characterization of Paracetamol Complexes with Hydroxypropyl-β-Cyclodextrin. Brieflands.
-
Venkatesh, et al. (2024). Preparation and Evaluation of Nateglinide-Cyclodextrin Inclusion Complex. Research Journal of Pharmacy and Technology.
-
Badr-Eldin, S. M., et al. (2013). Aripiprazole-Cyclodextrin Binary Systems for Dissolution Enhancement: Effect of Preparation Technique, Cyclodextrin Type and Molar Ratio. Iranian Journal of Basic Medical Sciences.
-
Chowdary, K. P. R., & Danki, L. S. Preparation, Characterization and Dissolution Kinetics of Celecoxib: β and HP β -Cyclodextrin Complexes.[5] TSI Journals.
-
Jantarat, C., et al. (2014). Curcumin-Hydroxypropyl-β-Cyclodextrin Inclusion Complex Preparation Methods: Effect of Common Solvent Evaporation, Freeze Drying and pH Shift.[6] Tropical Journal of Pharmaceutical Research.
Sources
- 1. Preparation, characterization, dissolution, and permeation of flibanserin − 2-HP-β-cyclodextrin inclusion complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Operational Safety & Handling Guide: 2-Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
Strategic Overview: Beyond the SDS
While Safety Data Sheets (SDS) classify 2-Hydroxypropyl-beta-cyclodextrin (HP-β-CD) as a substance of relatively low acute toxicity (Oral LD50 > 2,000 mg/kg in rats) [1, 2], this classification often leads to complacency in the laboratory.
The Real Hazard: The operational challenge with HP-β-CD is not systemic toxicity, but its physical behavior . It is a fine, low-density, hydrophilic powder that is highly susceptible to electrostatic charging .
-
Inhalation Risk: Static repulsion causes the powder to "fly" and aerosolize easily, creating a nuisance dust hazard that can irritate the respiratory tract.
-
Cross-Contamination: The "sticky" static nature of the powder leads to persistent residue on balances and bench surfaces, posing a risk to assay integrity.
This guide shifts the focus from simple compliance to particulate control , ensuring both operator safety and data precision.
Risk Assessment & Hierarchy of Controls
Before selecting PPE, you must implement engineering controls. The primary goal is to prevent the powder from becoming airborne.
Hierarchy of Controls Workflow
The following logic determines the necessary containment level based on the quantity handled.
Figure 1: Decision matrix for engineering controls based on scale of operation.
Personal Protective Equipment (PPE) Matrix
Because HP-β-CD is hydrophilic, it does not easily permeate lipophilic barriers (like skin). However, its dust persistence requires specific barrier protection.
| Body Area | Hazard | Recommended PPE Specification | Field Insight (Why?) |
| Respiratory | Nuisance Dust Inhalation | N95 (minimum) or P100 Respirator. Note: Not required if working strictly inside a certified fume hood. | Use N95 if weighing outside a hood (not recommended) or during spill cleanup. The powder is hygroscopic; it will absorb moisture in the lungs, causing irritation [3]. |
| Dermal (Hands) | Contact / Irritation | Nitrile Gloves (Minimum 4-6 mil thickness). | Latex is acceptable but Nitrile is preferred for durability. Double-gloving is recommended during bulk transfer to prevent wrist exposure. |
| Ocular | Mechanical Irritation | Safety Glasses with Side Shields. Use Goggles if handling >100g. | Fine powder can bypass standard glasses if an air current (static discharge) scatters the material. |
| Body | Particulate Accumulation | Standard Lab Coat (Buttoned/Snapped). Use Tyvek Sleeves for bulk handling. | HP-β-CD dust clings to cotton/polyester blends. Tyvek sleeves prevent cross-contamination of other experiments. |
Operational Protocol: The "Anti-Static" Weighing Method
Objective: Weigh HP-β-CD accurately without generating a dust cloud. Prerequisite: Calibrated Balance inside a Fume Hood.
Step-by-Step Procedure
-
Environmental Prep:
-
Turn off any localized fans or AC vents directed at the balance.
-
Critical: If available, use an anti-static gun (ionizer) on the weighing boat and the spatula before touching the powder. This neutralizes the charge that causes the powder to "jump" [4].
-
-
The Transfer:
-
Use a stainless steel spatula (plastic spatulas generate static).
-
Open the stock container slowly to avoid the "puff" of air displacement.
-
Transfer powder gently. Do not dump; pour or tap the spatula.
-
-
Solubilization (The Clumping Risk):
-
Note: HP-β-CD is highly soluble (>45 g/100mL) but tends to form a "gel layer" on the outside of clumps that prevents water penetration [5].
-
Technique: Add the powder to the vortex of the stirring solvent (water/buffer), rather than dumping solvent onto the powder. This prevents the "gummy ball" formation.
-
-
Decontamination:
-
Wipe the balance area with a wet paper towel (water or 70% ethanol).
-
Do not dry wipe. Dry wiping generates static and spreads the invisible dust.
-
Disposal & Spill Management[1]
Disposal Classification: HP-β-CD is generally not classified as hazardous waste under RCRA (USA) or equivalent EU regulations [1]. However, in a laboratory setting, it should be treated as chemical waste to prevent drain clogging and environmental accumulation.
Spill Response Logic: Never dry sweep HP-β-CD. It will aerosolize immediately.
Figure 2: Protocol for safe spill remediation, prioritizing dust suppression.
References
-
MilliporeSigma. (2025). Safety Data Sheet: (2-Hydroxypropyl)-β-cyclodextrin. Retrieved from
-
Gould, S., & Scott, R. C. (2005). This compound (HP-beta-CD): A toxicology review. Food and Chemical Toxicology, 43(10), 1451-1459. Retrieved from
-
Cayman Chemical. (2025). Safety Data Sheet: 2-Hydroxypropyl-β-cyclodextrin. Retrieved from
-
University of Wisconsin-Madison. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety Guide. Retrieved from
-
CycloLab. (2024).[1] Technical Data Sheet: Handling and Storage of Cyclodextrins. Retrieved from
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
